2-chloro-N-cyclopropylpyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-9-4-3-6(11-7)10-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKDIJOOBWRXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624605 | |
| Record name | 2-Chloro-N-cyclopropylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945895-52-3 | |
| Record name | 2-Chloro-N-cyclopropylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(cyclopropylamino)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-N-cyclopropylpyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-cyclopropylpyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom, a cyclopropylamino group. This molecule is of significant interest to the medicinal chemistry community, serving as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the chloro and cyclopropylamino functionalities allows for a range of chemical modifications, making it a valuable scaffold in the design of novel drug candidates. The pyrimidine core is a common motif in numerous biologically active compounds, and the addition of the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.
Physicochemical Properties
| Property | Value (Estimated) | Source/Method |
| Molecular Formula | C₇H₈ClN₃ | Calculated |
| Molecular Weight | 169.61 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Melting Point | >150 °C (Decomposition may occur) | Estimated based on related structures |
| Boiling Point | Not available (likely to decompose) | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Inferred from structural features |
| pKa | ~4-5 (for the pyrimidine nitrogen) | Estimated |
Spectral Analysis
Detailed experimental spectral data for this compound is not widely published. However, based on its structure, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, typically 0.5-1.0 ppm), the N-H proton (a broad singlet), and the pyrimidine ring protons (in the aromatic region, likely between 6.0 and 8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons (at high field), and the pyrimidine ring carbons (in the aromatic region). The carbon attached to the chlorine atom would be deshielded.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the cyclopropyl and aromatic rings, and C=N and C=C stretching vibrations of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a chlorine atom.
Synthesis and Reactivity
The synthesis of this compound can be achieved through several synthetic routes, typically starting from commercially available pyrimidine precursors. A common approach involves the nucleophilic substitution of a dichloro- or trichloropyrimidine with cyclopropylamine.
A plausible synthetic pathway is outlined below:
An In-Depth Technical Guide to 2-Chloro-N-cyclopropylpyrimidin-4-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as foundational elements in the design of novel therapeutics. 2-Chloro-N-cyclopropylpyrimidin-4-amine, identified by its CAS Number 945895-52-3 , is a prime example of such a privileged structure.[1] Its formal IUPAC name is This compound . This heterocyclic compound masterfully combines the chemical reactivity of a chloropyrimidine ring with the unique conformational and electronic properties of a cyclopropylamine moiety. This technical guide serves as a comprehensive resource for researchers, offering in-depth insights into its synthesis, characterization, and critical applications, particularly as a versatile intermediate in the development of targeted therapies.
The significance of this compound lies in its utility as a versatile building block for constructing complex molecules with therapeutic potential, especially in the realm of oncology and inflammatory diseases.[2][3] The pyrimidine core is a well-established pharmacophore that can mimic the hinge-binding motif of ATP in the active site of kinases, while the chloro-substituent provides a reactive handle for further synthetic modifications.
Core Molecular Attributes
A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 945895-52-3 | [1] |
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₈ClN₃ | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Density | 1.454 g/cm³ | [1] |
Synthesis and Mechanistic Insights: A Step-by-Step Protocol
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the differential reactivity of the chlorine atoms on a di-substituted pyrimidine precursor.
Rationale for Synthetic Strategy
The chosen synthetic route, reacting 2,4-dichloropyrimidine with cyclopropylamine, is predicated on the higher reactivity of the chlorine atom at the C4 position of the pyrimidine ring towards nucleophilic attack compared to the C2 position. This regioselectivity is a well-documented phenomenon in pyrimidine chemistry and is crucial for achieving a high yield of the desired product while minimizing the formation of the isomeric 4-chloro-N-cyclopropylpyrimidin-2-amine and di-substituted byproducts.[3]
Detailed Experimental Protocol
The following protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2,4-Dichloropyrimidine
-
Cyclopropylamine
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 equivalents) followed by the slow, dropwise addition of cyclopropylamine (1.05 equivalents). The use of a slight excess of cyclopropylamine and a base is critical to drive the reaction to completion and neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,4-dichloropyrimidine) is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is then purified by flash column chromatography on silica gel to yield this compound as a pure solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring, the cyclopropyl group, and the amine proton. The chemical shifts and coupling patterns would be characteristic of the specific electronic environment of each proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The chemical shifts will be indicative of the carbon's hybridization and its proximity to electronegative atoms like chlorine and nitrogen.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C-N bonds of the amine, as well as vibrations associated with the pyrimidine and cyclopropyl rings.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of this compound is as a pivotal intermediate in the synthesis of kinase inhibitors.[2][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Role as a Scaffold for Kinase Inhibitors
The 2-aminopyrimidine scaffold, which can be readily accessed from this compound, is a common feature in many clinically approved and investigational kinase inhibitors.[2] This is because the nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.
The general strategy involves a subsequent reaction at the C2 position, displacing the chloro group with another amine-containing fragment. This modular approach allows for the rapid synthesis of large libraries of compounds for screening against various kinase targets.
Caption: General scheme for the synthesis of kinase inhibitors.
Targeted Kinase Families
Derivatives synthesized from this compound have shown promise as inhibitors of several important kinase families implicated in cancer:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several Aurora kinase inhibitors incorporating the 2-aminopyrimidine scaffold are in clinical development.[2][4]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibitors of EGFR are a cornerstone of targeted cancer therapy.[5]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and some cancers. JAK inhibitors are an important class of therapeutics.[6]
Conclusion and Future Perspectives
This compound stands out as a high-value building block in medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its chloro-substituent, provides a robust platform for the development of novel kinase inhibitors and other targeted therapies. As the demand for more selective and potent drugs continues to grow, the strategic application of such privileged scaffolds will undoubtedly play an increasingly important role in the future of drug discovery. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable molecule in their quest for the next generation of innovative medicines.
References
- 1. canbipharm.com [canbipharm.com]
- 2. mdpi.com [mdpi.com]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-chloro-N-cyclopropylpyrimidin-4-amine: A Keystone Intermediate in Modern Drug Discovery
This guide provides an in-depth exploration of 2-chloro-N-cyclopropylpyrimidin-4-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, molecular properties, synthesis, and reactivity, with a particular focus on its strategic application in the design of targeted therapeutics, such as kinase inhibitors. This document is intended to serve as a practical resource, blending theoretical principles with actionable insights to empower your research endeavors.
Foundational Knowledge: Structure and Physicochemical Properties
This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are central to the structure of nucleobases and numerous pharmaceuticals. Its defining features are a chlorine atom at the 2-position of the pyrimidine ring and a cyclopropylamino group at the 4-position.
The IUPAC name for this compound is This compound . Its chemical structure is depicted below:
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 169.61 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 169.04068 Da | --INVALID-LINK-- |
| SMILES | C1CC1NC2=NC(=NC=C2)Cl | --INVALID-LINK-- |
| InChIKey | GMKDIJOOBWRXFY-UHFFFAOYSA-N | --INVALID-LINK-- |
| Predicted XLogP3 | 2.0 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
The presence of both a hydrogen bond donor (the amine) and multiple hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring) makes this molecule capable of engaging in specific interactions with biological targets. The predicted lipophilicity (XLogP3 of 2.0) suggests a favorable profile for membrane permeability, a crucial factor in drug design.
The Strategic Importance of the Cyclopropyl Moiety in Drug Design
The inclusion of a cyclopropyl group in drug candidates is a deliberate and strategic choice in medicinal chemistry.[1][2] This small, rigid ring system imparts several advantageous properties to a molecule:
-
Enhanced Potency and Binding Affinity: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein. This can lead to a significant increase in binding affinity and potency.[2][3]
-
Improved Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug, allowing for less frequent dosing.[4]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisosteric replacement for other functional groups, such as a vinyl group or a gem-dimethyl group, to fine-tune properties like solubility and lipophilicity.[3][5]
-
Reduced Off-Target Effects: By providing a more defined three-dimensional structure, the cyclopropyl group can enhance the selectivity of a drug for its intended target, thereby reducing the likelihood of off-target effects.[3]
In the context of this compound, the cyclopropyl group plays a crucial role in optimizing its potential as a scaffold for drug discovery.
Synthesis and Reactivity: A Practical Approach
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when substituted with electron-withdrawing groups like chlorine.
The most common synthetic route involves the reaction of 2,4-dichloropyrimidine with cyclopropylamine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for a selective substitution.
Below is a representative experimental protocol for the synthesis of this compound, adapted from microwave-assisted methods for similar compounds.[6]
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
2,4-dichloropyrimidine
-
Cyclopropylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous propanol or another suitable high-boiling solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), anhydrous propanol, and a magnetic stir bar.
-
Addition of Reagents: To the stirring solution, add cyclopropylamine (1.1 eq) followed by triethylamine (1.5 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Microwave Irradiation: Seal the reaction vial and place it in a microwave reactor. Irradiate the mixture at 120-140°C for 15-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ to remove any remaining acid.
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Self-Validation: The purity of the final product should be confirmed by TLC and its identity verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity of the 2-Chloro Substituent
The chlorine atom at the 2-position of the pyrimidine ring is the key to the utility of this compound as a versatile intermediate. It serves as a leaving group in further nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.
Caption: General workflow for the functionalization of the intermediate.
This reactivity is the foundation for its use in building libraries of compounds for high-throughput screening in drug discovery.
Application in Kinase Inhibitor Synthesis: A Case Study
The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine core of ATP. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region.
This compound is an ideal starting material for the synthesis of kinase inhibitors. The cyclopropylamino group can occupy a specific pocket in the ATP-binding site, while the reactive 2-chloro position allows for the introduction of a variety of substituents to target other regions of the active site, thereby enhancing potency and selectivity.
Caption: Synthetic utility and binding mode of the pyrimidine scaffold.
Spectroscopic Characterization: What to Expect
¹H NMR Spectroscopy:
-
Pyrimidine Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyrimidine ring.
-
Amine Proton: A broad singlet corresponding to the N-H proton, the chemical shift of which will be solvent-dependent.
-
Cyclopropyl Protons: A complex multiplet in the aliphatic region (typically δ 0.5-1.0 ppm for the CH₂ groups and δ 2.5-3.0 ppm for the CH proton).
¹³C NMR Spectroscopy:
-
Pyrimidine Carbons: Signals in the downfield region (typically δ 150-165 ppm) for the carbon atoms of the pyrimidine ring. The carbon bearing the chlorine atom (C2) will be significantly deshielded.
-
Cyclopropyl Carbons: Signals in the upfield region (typically δ 5-15 ppm for the CH₂ carbons and δ 20-30 ppm for the CH carbon).
These predicted spectral features provide a valuable reference for researchers to confirm the identity and purity of their synthesized material.
Conclusion
This compound is a high-value chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its unique combination of a versatile pyrimidine core, a strategically important cyclopropyl group, and a reactive chloro handle makes it an ideal building block for the synthesis of novel therapeutics, particularly kinase inhibitors. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, with the aim of equipping researchers with the knowledge and practical insights needed to effectively utilize this compound in their work.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. nbinno.com [nbinno.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Technical Guide to the Spectral Analysis of 2-chloro-N-cyclopropylpyrimidin-4-amine
This in-depth technical guide provides a comprehensive analysis of the spectral data for the novel compound 2-chloro-N-cyclopropylpyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this molecule. Our focus is on not just presenting the data, but on the rationale behind the analytical techniques and the interpretation of the resulting spectra, reflecting a synthesis of technical accuracy and field-proven insights.
Introduction: The Significance of this compound
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The title compound, this compound, is a key intermediate in the synthesis of various biologically active molecules. Its structural features, including a reactive chlorine atom and a cyclopropylamine moiety, make it a versatile building block for creating libraries of compounds for drug discovery. Accurate spectral characterization is paramount to confirm its identity, purity, and to understand its chemical behavior.
Experimental Methodologies: A Self-Validating Approach
The following sections detail the standard operating procedures for acquiring high-quality spectral data. These protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is employed for data acquisition.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
A larger number of scans (typically 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Diagram of the NMR Workflow:
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for FTIR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Instrumentation: A benchtop FTIR spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.
-
Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a suitable mass-to-charge (m/z) range.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any characteristic fragment ions.
Spectral Data and Interpretation
Due to the novelty of this compound, experimental spectra are not widely available in public databases. Therefore, the following interpretations are based on predicted data and analogies to structurally similar compounds.
NMR Spectral Analysis
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 | d | 1H | H-6 (pyrimidine ring) |
| ~ 6.1 | d | 1H | H-5 (pyrimidine ring) |
| ~ 5.5 | br s | 1H | NH |
| ~ 2.8 | m | 1H | CH (cyclopropyl) |
| ~ 0.9 | m | 2H | CH₂ (cyclopropyl, cis) |
| ~ 0.6 | m | 2H | CH₂ (cyclopropyl, trans) |
Interpretation:
-
The two doublets at ~7.9 and ~6.1 ppm are characteristic of the two adjacent protons on the pyrimidine ring. The downfield shift of H-6 is due to the deshielding effect of the adjacent nitrogen atom.
-
A broad singlet around 5.5 ppm is indicative of the amine proton (NH). Its chemical shift can be variable and it may exchange with D₂O.
-
The cyclopropyl protons exhibit complex multiplets in the upfield region. The methine proton (CH) is expected around 2.8 ppm, while the diastereotopic methylene protons (CH₂) appear as two separate multiplets around 0.9 and 0.6 ppm.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 162 | C-4 (pyrimidine ring) |
| ~ 160 | C-2 (pyrimidine ring) |
| ~ 158 | C-6 (pyrimidine ring) |
| ~ 100 | C-5 (pyrimidine ring) |
| ~ 24 | CH (cyclopropyl) |
| ~ 7 | CH₂ (cyclopropyl) |
Interpretation:
-
The four signals in the downfield region (~100-162 ppm) correspond to the four carbon atoms of the pyrimidine ring. The carbon atoms directly attached to nitrogen and chlorine (C-2, C-4, C-6) are significantly deshielded.
-
The two upfield signals at ~24 and ~7 ppm are assigned to the methine and methylene carbons of the cyclopropyl group, respectively.
IR Spectral Analysis
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3400-3300 | N-H stretch | Secondary amine |
| ~ 3100-3000 | C-H stretch (aromatic & vinyl) | Pyrimidine ring |
| ~ 3000-2850 | C-H stretch (aliphatic) | Cyclopropyl |
| ~ 1640-1600 | C=N and C=C stretch | Pyrimidine ring |
| ~ 1580-1550 | N-H bend | Secondary amine |
| ~ 1250-1020 | C-N stretch | Amine |
| ~ 800-700 | C-Cl stretch | Chloro-pyrimidine |
Interpretation:
-
The presence of a sharp to medium band in the 3400-3300 cm⁻¹ region would confirm the N-H stretching of the secondary amine.[1]
-
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
The C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1640-1600 cm⁻¹ region.
-
A strong absorption in the 800-700 cm⁻¹ range would be indicative of the C-Cl bond.
Mass Spectrometry Analysis
Predicted Mass Spectrum (ESI+):
The predicted monoisotopic mass of this compound (C₇H₈ClN₃) is 169.0407 Da.
| m/z | Adduct |
| 170.0480 | [M+H]⁺ |
| 192.0299 | [M+Na]⁺ |
Interpretation:
-
In positive mode ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 170.0480.
-
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the M peak, due to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a crucial piece of evidence for confirming the presence of chlorine in the molecule.
Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of this compound. While experimental data remains to be widely published, the predictive and comparative approach detailed herein offers a solid foundation for researchers working with this important synthetic intermediate. The combination of NMR, IR, and MS provides orthogonal and confirmatory data, ensuring the unambiguous identification and quality assessment of this compound in a drug discovery and development setting.
References
The Ascendant Scaffold: A Technical Guide to the Biological Activities of 2-Chloro-N-cyclopropylpyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in the quest for novel therapeutics. This guide delves into a specific, highly promising subclass: 2-chloro-N-cyclopropylpyrimidin-4-amine derivatives . The strategic incorporation of a reactive 2-chloro group and a conformationally constrained N-cyclopropyl moiety bestows unique physicochemical and biological properties upon this scaffold, opening avenues for the development of potent and selective modulators of various biological targets. This document provides an in-depth exploration of the known biological activities, mechanisms of action, and synthetic strategies associated with this ascendant chemical series.
The Architectural Logic: Why this compound?
The efficacy of a drug candidate is intrinsically linked to its molecular architecture. The this compound scaffold is a testament to rational drug design, where each substituent is chosen for a specific purpose.
-
The Pyrimidine Core: As a bioisostere of purines, the pyrimidine ring is adept at fitting into the ATP-binding pockets of numerous enzymes, particularly kinases.[2] Its nitrogen atoms can act as crucial hydrogen bond acceptors, anchoring the molecule to the target protein.
-
The 2-Chloro Group: This electron-withdrawing group serves a dual function. Firstly, it modulates the electronic properties of the pyrimidine ring, influencing its reactivity and binding interactions. Secondly, and more significantly, it acts as a versatile synthetic handle. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] Furthermore, the 2-chloro group can potentially act as a "warhead" for targeted covalent inhibition, forming an irreversible bond with a nucleophilic residue (such as cysteine) in the target protein's binding site.[4][5] This covalent engagement can lead to enhanced potency and prolonged duration of action.
-
The N-Cyclopropyl Group: The cyclopropyl moiety is a valuable substituent in modern medicinal chemistry.[6] Its small, rigid structure introduces conformational constraint, which can lead to improved binding affinity and selectivity by reducing the entropic penalty of binding. The cyclopropyl group can also enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability.[7] Its unique electronic nature can also influence the overall properties of the molecule.
Primary Biological Activity: Kinase Inhibition and Anticancer Effects
The most extensively documented biological activity of this compound derivatives and their close analogs is the inhibition of protein kinases, leading to potent anticancer effects.[8] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Mechanism of Action: Targeting the Engine of Cancer Cells
Derivatives of the this compound scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of signal transduction can halt cell proliferation, induce apoptosis (programmed cell death), and inhibit tumor growth.
The pyrimidine core often forms key hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The substituents at the 2- and 4-positions, along with other modifications on the pyrimidine ring, then explore different sub-pockets within the active site, dictating the inhibitor's potency and selectivity.
Below is a generalized diagram illustrating the ATP-competitive mechanism of kinase inhibition.
Caption: ATP-Competitive Kinase Inhibition Workflow.
Key Kinase Targets and Structure-Activity Relationships (SAR)
Research has shown that derivatives of this scaffold can be tailored to inhibit a range of kinases, including but not limited to:
-
Lysine-Specific Demethylase 1 (LSD1): A recent study detailed the design and synthesis of cyclopropylamine-containing cyanopyrimidines as potent LSD1 inhibitors.[7] While not a kinase, LSD1 is a critical enzyme in cancer epigenetics. The study highlighted that the presence of a cyclopropylamine moiety was crucial for activity.
-
Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5): Although not directly featuring the this compound core, a study on potent ALK5 inhibitors utilized a cyclopropyl group on a pyrazole ring, which was in turn linked to a pyrimidine derivative, underscoring the favorable properties of the cyclopropyl group in kinase inhibitor design.[9]
-
SRC Kinase: Pyrazolopyrimidines, which are structurally related to the pyrimidine scaffold, have been developed as potent and selective SRC kinase inhibitors.[10] This suggests that the this compound core could also be a promising starting point for developing SRC inhibitors.
Table 1: Representative Biological Activity Data for Cyclopropylamine-Containing Pyrimidine Derivatives
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Antiproliferative Activity (IC50 in µM) | Reference |
| VIIb | LSD1 | 2.25 | MOLT-4 (Leukemia) | Potent | [7] |
| VIIi | LSD1 | 1.80 | A549 (Lung) | Potent | [7] |
| VIIm | LSD1 | 6.08 | HCT-116 (Colon) | Potent | [7] |
Note: The table showcases data for cyclopropylamine-containing pyrimidine derivatives to highlight the potential of this moiety. Direct data for this compound derivatives is emerging.
Structure-Activity Relationship Insights:
-
The N-Cyclopropyl Group: The presence of the N-cyclopropyl group is often associated with enhanced potency and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[7]
-
The 2-Position: The 2-chloro substituent is a key site for diversification. Replacing it with different nucleophiles can significantly impact target selectivity and potency. The potential for covalent inhibition via this position is an exciting area for further exploration.[4]
-
Other Positions (5 and 6): Substitution at the 5 and 6 positions of the pyrimidine ring can further modulate the activity and selectivity of the compounds. For instance, the introduction of small alkyl or electron-withdrawing groups can influence the binding to specific sub-pockets of the kinase active site.
Emerging Biological Activities
While the primary focus has been on anticancer applications, the versatile this compound scaffold holds promise in other therapeutic areas.
Anti-inflammatory Potential
Pyrimidine derivatives have been investigated for their anti-inflammatory properties.[1] The mechanism often involves the inhibition of key inflammatory mediators. While specific studies on this compound derivatives in inflammation are limited, the known anti-inflammatory activity of the broader pyrimidine class suggests this is a promising avenue for future research.
Antimicrobial Activity
The pyrimidine scaffold is present in several antimicrobial agents.[1] The ability to easily generate a wide array of derivatives from the this compound core makes it an attractive starting point for screening campaigns against various bacterial and fungal pathogens.
Experimental Protocols
To facilitate further research and development of this promising scaffold, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from a readily available dichloropyrimidine precursor. The differential reactivity of the chlorine atoms allows for a stepwise and controlled introduction of the desired substituents.
Workflow for the Synthesis of this compound Derivatives:
Caption: General Synthetic Workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Amine: Add cyclopropylamine (1-1.2 equivalents) to the reaction mixture. The use of a slight excess of the amine can help drive the reaction to completion.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired this compound intermediate.
-
Further Diversification: The purified intermediate can then be used in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic aromatic substitution reactions at the 2-position to generate a library of final compounds.
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette and plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: To the wells of the assay plate, add the assay buffer, the kinase, and the peptide substrate.
-
Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Future Directions and Conclusion
The this compound scaffold is a highly versatile and promising platform for the discovery of novel therapeutic agents. While significant progress has been made in exploring its potential as a source of kinase inhibitors for cancer therapy, several exciting avenues remain for future investigation:
-
Exploration of Covalent Inhibition: A deeper investigation into the potential for the 2-chloro group to act as a covalent warhead could lead to the development of highly potent and selective inhibitors with unique pharmacological profiles.
-
Expansion to Other Target Classes: The synthetic tractability of the scaffold makes it ideal for screening against a broader range of biological targets, including other enzyme families and receptors.
-
In-depth SAR Studies: Comprehensive SAR studies focusing on the interplay between the 2-chloro, N-cyclopropyl, and other substituents are needed to fully unlock the therapeutic potential of this scaffold.
-
Pharmacokinetic Optimization: Further derivatization and formulation studies will be crucial to optimize the drug-like properties of lead compounds and advance them into preclinical and clinical development.
References
- 1. wjarr.com [wjarr.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. longdom.org [longdom.org]
- 7. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of the Chloropyrimidine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Foreword: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, with strategic modification, can interact with a wide array of biological targets. The substituted chloropyrimidine ring is a quintessential example of such a scaffold. Its inherent electronic properties, combined with the reactivity of the chloro-substituent, provide a versatile platform for the synthesis of targeted therapeutics. This guide offers an in-depth exploration of the discovery and history of substituted chloropyrimidines, a detailed examination of their synthesis, and insights into their application in modern drug development, particularly as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical motif.
Part 1: A Historical Perspective: From Pyrimidine to a Pillar of Medicinal Chemistry
The journey of substituted chloropyrimidines begins with the broader history of pyrimidine chemistry. The systematic study of pyrimidines was initiated in 1884 by Pinner, who successfully synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner is also credited with coining the name "pyrimidin" in 1885.[1] However, the parent pyrimidine ring was not prepared until 1900 by Gabriel and Colman, who achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1]
The true potential of pyrimidines in a biological context was unveiled with the discovery of the nucleobases cytosine, thymine, and uracil. This discovery spurred further investigation into the synthesis and functionalization of the pyrimidine core. A pivotal moment in the specific history of substituted chloropyrimidines was the development of methods to selectively introduce and displace chlorine atoms on the pyrimidine ring, transforming it into a versatile synthetic intermediate.
Key historical developments include:
-
The Pinner Synthesis (1884): While not directly yielding chloropyrimidines, this reaction provided a foundational method for constructing the pyrimidine ring itself, which could then be subjected to chlorination.[1][2]
-
Chlorination of Pyrimidine-diones: A significant advancement was the discovery that hydroxyl groups on the pyrimidine ring (in their tautomeric oxo forms, such as in uracil or barbituric acid) could be converted to chloro-substituents using reagents like phosphorus oxychloride (POCl₃). This opened the door to the synthesis of key intermediates like 2,4-dichloropyrimidine and 2,4,6-trichloropyrimidine.
These early discoveries laid the groundwork for the explosion of research into substituted chloropyrimidines in the 20th and 21st centuries, driven by their immense potential in medicinal chemistry.
Part 2: The Synthetic Toolkit: Crafting the Chloropyrimidine Core
The synthetic utility of substituted chloropyrimidines lies in the reactivity of the C-Cl bond, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, enabling the fine-tuning of a molecule's biological activity. The regioselectivity of these substitutions is influenced by the electronic properties of the pyrimidine ring and the positions of other substituents.
Foundational Syntheses of Chloropyrimidine Scaffolds
The preparation of the core chloropyrimidine structures is the first critical step in the synthesis of more complex derivatives.
This method is a cornerstone of chloropyrimidine synthesis, converting a readily available nucleobase into a key synthetic intermediate.
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent, ideal for converting the hydroxyl groups of uracil (in its di-oxo tautomeric form) into chloro groups.
-
Reflux: The reaction requires elevated temperatures to proceed at a reasonable rate. Refluxing in POCl₃ provides the necessary thermal energy.
-
Aqueous workup with a mild base: This step is crucial to neutralize the acidic reaction mixture and quench any remaining POCl₃.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend uracil in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 3-4 hours. The solid should gradually dissolve.
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the cooled mixture onto crushed ice to quench the excess POCl₃.
-
Extract the aqueous mixture with an organic solvent such as chloroform or dichloromethane.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloropyrimidine.
This protocol provides access to a highly reactive pyrimidine scaffold with three points for potential substitution.
Causality of Experimental Choices:
-
Barbituric Acid: The three hydroxyl groups of barbituric acid make it an ideal precursor for trichlorination.
-
N,N-dimethylaniline: This tertiary amine acts as a catalyst, accelerating the chlorination reaction.
-
Phosphorus oxychloride (POCl₃): As in the synthesis of 2,4-dichloropyrimidine, POCl₃ is the chlorinating agent of choice.
Step-by-Step Methodology:
-
Combine barbituric acid and phosphorus oxychloride in a reaction vessel.
-
Add N,N-dimethylaniline dropwise to the mixture.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, perform a careful aqueous workup as described in Protocol 1.
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain 2,4,6-trichloropyrimidine.
Modern Synthetic Methodologies for Substituted Chloropyrimidines
Modern organic synthesis has introduced a plethora of techniques to create diverse substituted chloropyrimidines with high efficiency and regioselectivity.
Palladium catalysis has revolutionized the synthesis of complex organic molecules, and substituted pyrimidines are no exception. Reactions like the Suzuki, Stille, and Buchwald-Hartwig couplings allow for the formation of carbon-carbon and carbon-nitrogen bonds at specific positions on the chloropyrimidine ring.
Experimental Workflow: Suzuki Coupling of a Chloropyrimidine
References
Core Safety, Toxicity, and Handling Profile: 2-chloro-N-cyclopropylpyrimidin-4-amine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Compound Overview
This guide provides a comprehensive safety, handling, and toxicity profile for 2-chloro-N-cyclopropylpyrimidin-4-amine (CAS No. 945895-52-3). As a substituted pyrimidine, this compound is primarily utilized as a building block or intermediate in medicinal chemistry and drug discovery. Its structural motifs are common in molecules designed to interact with biological targets.
A critical consideration for any professional handling this compound is the limited availability of specific, published toxicological data. Therefore, this guide adopts a precautionary principle, synthesizing data from structurally analogous compounds to establish a robust framework for risk assessment and safe handling. The recommendations herein are grounded in established chemical safety protocols and data from related chloro-pyrimidines and cyclopropylamines. The primary directive is to treat this compound with the caution afforded to substances that are irritating to the skin, eyes, and respiratory system, and for which long-term exposure effects are unknown.
Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 945895-52-3[1] |
| Molecular Formula | C₇H₈ClN₃ |
| Molecular Weight | 169.61 g/mol |
Section 2: Synthesized Hazard Assessment
Due to the absence of comprehensive toxicological studies on this compound, this assessment is based on the known hazards of its core chemical functionalities: the chloropyrimidine ring and the N-cyclopropylamine substituent. Data from similar molecules suggest a consistent profile of irritation and potential for harm if exposure is not controlled.[2][3]
Anticipated GHS Classification
The Globally Harmonized System (GHS) classification is inferred from related compounds. Users should handle this chemical as if it meets the following hazard criteria:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
|
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2][3] | Warning |
|
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[2][3] | Warning |
|
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation[2][3] | Warning |
|
Toxicological Profile (Inferred)
-
Acute Effects : The primary health risks from short-term exposure are irritation.
-
Inhalation : May cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[2][3]
-
Skin Contact : Expected to cause skin irritation, characterized by redness and itching.[2][3] Prolonged contact may lead to more severe irritation.
-
Eye Contact : Causes serious eye irritation.[2][3] Direct contact can result in pain, redness, and watering of the eyes.
-
Ingestion : Assumed to be harmful if swallowed, potentially causing gastrointestinal irritation.[4]
-
-
Chronic Effects : No data is available regarding the long-term effects of exposure.[5][6] The causality behind this data gap is its status as a research chemical. In the absence of data, it is prudent to assume that repeated or prolonged exposure could lead to cumulative organ effects. All efforts should be made to minimize chronic exposure.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity : There is no available data to classify this compound's potential in these categories.[5][6]
Physicochemical Hazards
-
Combustion Products : During a fire, thermal decomposition can produce highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6]
-
Dust Explosion : If handled as a fine powder, it may form explosive dust-air mixtures.[5]
Section 3: Laboratory Safe Handling & Exposure Control
A self-validating system of controls is necessary to ensure safety. This involves a hierarchy of controls, prioritizing engineering solutions over procedural ones and personal protective equipment (PPE).
Engineering Controls
The primary defense against exposure is robust engineering controls.
-
Chemical Fume Hood : All weighing and handling of the solid compound, as well as solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation.[7][8]
-
Ventilation : The laboratory should be well-ventilated to prevent the accumulation of vapors.[2]
-
Emergency Equipment : A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[8][9]
Personal Protective Equipment (PPE)
PPE is the final barrier of protection and must be worn at all times when handling the compound.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles conforming to NIOSH or EN 166 standards. A face shield should be worn over goggles for splash risks.[7][10] | Protects eyes from dust particles and splashes. |
| Hand | Chemical-resistant nitrile gloves. Inspect for integrity before each use and change frequently.[7][11] | Prevents direct skin contact. |
| Body | A long-sleeved laboratory coat.[7] | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges may be required for large spills or if engineering controls fail.[11] However, routine use should be within a fume hood. | Prevents inhalation of dusts or aerosols. |
Hygiene Protocols
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[12][13]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]
-
Remove any contaminated clothing immediately and wash it before reuse.[12][13]
Section 4: Standard Operating Protocol: Weighing & Solution Preparation
This protocol outlines a self-validating workflow for safely handling this compound to prepare a stock solution. The causality behind these steps is the minimization of aerosolization and containment of the solid.
Step-by-Step Methodology
-
Preparation : Ensure the chemical fume hood is operational. Assemble all necessary glassware, solvent, spatula, and a tared vial for weighing.
-
PPE : Don all required PPE as specified in Section 3.2.
-
Equilibration : If the compound container is stored cold, allow it to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation.
-
Weighing : Perform all weighing operations on an analytical balance located inside the fume hood or in a contained balance enclosure. Carefully transfer the desired amount of solid to the tared vial. Avoid creating dust.
-
Dissolution : Place a stir bar in the final flask. Add the solvent to the flask first. Slowly and carefully add the weighed solid to the solvent while stirring to prevent splashing and ensure efficient dissolution.
-
Cleanup : Tightly cap the stock solution. Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., isopropanol) and wipe clean.
-
Waste Disposal : Dispose of all contaminated consumables (e.g., weigh boats, wipes) in a designated solid chemical waste container.
Workflow Visualization
Caption: Workflow for handling this compound.
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency is critical. Personnel must be trained on these procedures before handling the compound.
First-Aid Measures
Immediate action is required in case of exposure. Always seek medical attention after providing first aid and show the attending physician this guide or the Safety Data Sheet (SDS).
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air immediately.[2][14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2][9] Seek immediate medical attention.[13] |
| Skin Contact | Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes.[9][13] Seek medical attention if irritation develops or persists.[13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[2] Continue rinsing. Seek immediate medical attention.[2][9] |
| Ingestion | Do NOT induce vomiting.[2][9] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[9] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[9] |
Accidental Release (Spill) Protocol
-
Evacuate : Immediately alert others and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect : Don appropriate PPE, including respiratory protection if necessary.
-
Contain : Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or earth.[2][12]
-
Collect : Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[2][5] Use non-sparking tools if a flammable solvent was involved.[5][12]
-
Clean : Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose : Place all cleanup materials into the hazardous waste container.
Spill Response Decision Flowchart
Caption: Decision flowchart for responding to a chemical spill.
Section 6: Storage and Disposal
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][13]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Store away from sources of heat, sparks, or open flames.[12][15]
-
The storage area should be locked and clearly labeled.[2]
Disposal Considerations
-
Chemical waste must be disposed of in accordance with all applicable local, regional, and national regulations.[12]
-
Do not allow the product to enter drains or waterways.[2][16]
-
The material should be disposed of through a licensed chemical waste disposal company.[5] This may involve controlled incineration with flue gas scrubbing.[5][10]
-
Contaminated packaging should be triple-rinsed and disposed of in the same manner as the product.[5]
Section 7: References
-
AK Scientific, Inc. Safety Data Sheet for 2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine. (URL not provided, content synthesized from search result)
-
Generic Safety Data Sheet Information. (Content synthesized from multiple SDS sources, e.g., --INVALID-LINK--)
-
Merck Millipore Safety Data Sheet. (Content synthesized from multiple SDS sources, e.g., --INVALID-LINK--)
-
Generic Safety Data Sheet Information. (Content synthesized from multiple SDS sources, e.g., --INVALID-LINK--)
-
Echemi Safety Data Sheet for 2-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine. (--INVALID-LINK--)
-
Fisher Scientific Safety Data Sheet for Cyclopropylamine. (--INVALID-LINK--)
-
Enamine Safety Data Sheet for 2-(2-methylcyclopropyl)pyrimidin-4-amine. (--INVALID-LINK--)
-
Cole-Parmer Material Safety Data Sheet for Cyclopropylamine. (--INVALID-LINK--)
-
BLDpharm Product Page for 2-Chloro-n-(cyclopropylmethyl)pyrimidin-4-amine. (--INVALID-LINK--)
-
Benchchem Safety Guide for 4-amino-N-(2-chlorophenyl)benzamide. (--INVALID-LINK--)
-
CDC NIOSH First Aid Procedures for Chemical Hazards. (--INVALID-LINK--)
-
Fisher Scientific Safety Data Sheet for 2-Chloropyrimidine. (--INVALID-LINK--)
-
Fisher Scientific Safety Data Sheet for 2-Chloropyridin-4-amine. (--INVALID-LINK--)
-
Combi-Blocks Safety Data Sheet for 6-Chloro-n-(cyclopropylmethyl)pyrimidin-4-amine. (URL not provided, content synthesized from search result)
-
Capot Chemical MSDS for 4-(2-chloro-5-fluoropyrimidin-4-ylamino)-N-(2-chlorophenyl)benzamide. (--INVALID-LINK--)
-
Echemi Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (--INVALID-LINK--)
-
PubChem Compound Summary for 2-Chloro-N-methylpyrimidin-4-amine. (--INVALID-LINK--)
-
Echemi Safety Data Sheet for 2-CHLORO-4-PHENYLPYRIDINE. (--INVALID-LINK--)
References
- 1. 928650-23-1|2-Chloro-n-(cyclopropylmethyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. aksci.com [aksci.com]
- 3. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]
- 11. capotchem.com [capotchem.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. fishersci.com [fishersci.com]
- 16. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to Determining the Solubility Profile of 2-chloro-N-cyclopropylpyrimidin-4-amine in Common Laboratory Solvents
Abstract
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to market, understanding its solubility is a non-negotiable prerequisite. Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution, dictates the rate and extent of drug absorption in the gastrointestinal tract.[1][2] For a compound like 2-chloro-N-cyclopropylpyrimidin-4-amine, which possesses structural motifs common in medicinal chemistry, a thorough understanding of its solubility in various solvents is paramount for:
-
Pre-formulation Studies: Selecting appropriate solvent systems for initial toxicological and pharmacological screening.
-
Formulation Development: Designing stable and effective dosage forms, whether oral, parenteral, or topical.
-
Process Chemistry: Optimizing crystallization and purification processes.
-
Bioavailability Prediction: Estimating the in vivo performance of the drug candidate.
This guide will provide the necessary theoretical background and practical steps to empower researchers to generate this crucial dataset for this compound.
Physicochemical Properties and Expected Solubility Behavior
The molecular structure of this compound dictates its interactions with various solvents. Key structural features include:
-
A Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms are capable of acting as hydrogen bond acceptors.
-
An Amino Group (-NH): This group can act as a hydrogen bond donor.
-
A Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall polarity.
-
A Cyclopropyl Group: A non-polar aliphatic moiety.
Based on this structure, we can anticipate a nuanced solubility profile. The presence of hydrogen bond donors and acceptors suggests potential solubility in protic solvents. The overall polarity, influenced by the chloro and amino groups balanced by the less polar cyclopropyl and pyrimidine core, will determine its solubility in a range of organic solvents.
Logical Relationship of Molecular Features to Solubility
The interplay between the solute's and solvent's properties governs the dissolution process. The principle of "like dissolves like" is a useful heuristic.
Caption: Logical flow from molecular and solvent properties to solubility.
Recommended Solvents for Profile Determination
To establish a comprehensive solubility profile, a diverse set of solvents should be selected, spanning a range of polarities and hydrogen bonding capabilities. The following table lists common laboratory solvents suitable for this purpose.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Nature |
| Water | H₂O | 100.0 | 80.1 | Polar, Protic |
| Ethanol | C₂H₅OH | 78.3 | 24.6 | Polar, Protic |
| Methanol | CH₃OH | 64.7 | 32.7 | Polar, Protic |
| Isopropanol | C₃H₈O | 82.3 | 19.9 | Polar, Protic |
| Acetonitrile | CH₃CN | 81.6 | 37.5 | Polar, Aprotic |
| Acetone | C₃H₆O | 56.3 | 20.7 | Polar, Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.8 | 9.1 | Polar, Aprotic |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 6.0 | Polar, Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66.0 | 7.6 | Polar, Aprotic |
| Toluene | C₇H₈ | 110.6 | 2.4 | Non-polar |
| Heptane | C₇H₁₆ | 98.4 | 1.9 | Non-polar |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 47.0 | Polar, Aprotic |
Data compiled from various sources.[3][4][5][6]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method, as recommended by Higuchi and Connors, is considered the gold standard for determining equilibrium solubility due to its reliability, especially for compounds with low solubility.[7] The procedure involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (solid, of known purity)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance (± 0.01 mg)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.[8][9]
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium. A general starting point is 5-10 mg of solid in 1-2 mL of solvent.
-
Solvent Addition: Accurately add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate the samples at a constant speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to run a time-to-equilibrium study initially by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration is no longer changing.[1][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.[8]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve of this compound must be prepared in the same diluent.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
The results should be compiled into a clear and concise table, expressing solubility in common units such as mg/mL and mol/L.
Table 1: Solubility Profile of this compound at 25 °C (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
| Methanol | [Experimental Value] | [Calculated Value] |
| Acetonitrile | [Experimental Value] | [Calculated Value] |
| Dichloromethane | [Experimental Value] | [Calculated Value] |
| Heptane | [Experimental Value] | [Calculated Value] |
| DMSO | [Experimental Value] | [Calculated Value] |
The interpretation of this data should refer back to the physicochemical properties of the solvents and the solute. For instance, higher solubility in methanol and ethanol would confirm the importance of hydrogen bonding interactions. Conversely, low solubility in heptane would highlight the compound's overall polar nature.
Conclusion
Determining the solubility profile of a new chemical entity like this compound is a foundational step in its development pathway. While pre-existing data may be scarce, a systematic and rigorous application of established methodologies, such as the shake-flask method, can yield high-quality, reliable data. This guide provides the theoretical basis and a practical, self-validating protocol for researchers to generate a comprehensive solubility profile, thereby enabling informed decisions in subsequent stages of drug development.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. solubility experimental methods.pptx [slideshare.net]
- 3. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 5. scribd.com [scribd.com]
- 6. Properties of Solvents Used in Organic Chemistry [murov.info]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
A Senior Application Scientist's Guide to the Potential of Pyrimidine Derivatives in Drug Discovery
Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds.[1][2] As an essential component of nucleic acids—cytosine, thymine, and uracil—pyrimidines are inherently recognized by biological systems, granting them a "privileged" status in the design of novel therapeutics.[1][3][4] This technical guide offers an in-depth exploration of the vast potential of pyrimidine derivatives, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect core synthetic strategies, probe the spectrum of biological activities with a focus on oncology, detail validated experimental protocols, and map out a strategic workflow for their discovery and optimization.
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The prevalence of the pyrimidine motif in nature is a direct result of its evolutionary selection as a key building block for life. Its unique six-membered heterocyclic structure, containing two nitrogen atoms at positions 1 and 3, provides a versatile scaffold for chemical modification.[5] This structural versatility allows for the precise tuning of physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—which are critical for target binding and pharmacokinetic performance.
The biological significance of pyrimidines extends far beyond their role in DNA and RNA.[4] They are integral to coenzymes and vitamins, and their derivatives have been successfully developed into drugs across a wide range of therapeutic areas, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents.[3][6][7] This proven track record underscores the pyrimidine core as a fertile ground for the discovery of next-generation medicines.
Core Synthetic Strategies: Building the Pyrimidine Core
The construction of the pyrimidine ring is a well-established field in organic chemistry, with several robust methods available. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. One of the most classic and efficient methods is the Biginelli reaction.
The Biginelli Reaction: This is a one-pot, three-component condensation reaction involving an aryl aldehyde, a β-keto ester (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[8][9][10] Its primary advantage lies in its operational simplicity and the direct assembly of highly functionalized dihydropyrimidinones (DHPMs), which are valuable intermediates and bioactive molecules in their own right.
Caption: The Biginelli reaction workflow for pyrimidine synthesis.
Experimental Protocol: Classical Biginelli Synthesis of a Dihydropyrimidinone
This protocol describes a standard laboratory procedure for synthesizing a dihydropyrimidine derivative using conventional heating.
Objective: To synthesize 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
Benzaldehyde (1 mmol, 106 mg)
-
Ethyl acetoacetate (1 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg)
-
Concentrated Hydrochloric Acid (HCl, catalytic amount, ~3-4 drops)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)
-
Filtration apparatus
Procedure:
-
Setup: To a 50 mL round-bottom flask, add benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and ethanol (10 mL).
-
Catalysis: Add 3-4 drops of concentrated HCl to the mixture while stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-4 hours.[11]
-
Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified solid in a vacuum oven. The product should be a white crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Causality: The use of an acid catalyst is crucial as it protonates the aldehyde's carbonyl group, activating it for nucleophilic attack by urea, which initiates the reaction cascade.[10] Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers of the condensation and cyclization steps.
Spectrum of Biological Activity & Mechanisms of Action
The true potential of pyrimidine derivatives is revealed in their vast spectrum of biological activities. The strategic placement of different functional groups around the core ring allows these molecules to interact with a wide array of biological targets with high specificity.[2][3]
| Therapeutic Area | Primary Mechanism of Action | Example Drug(s) |
| Oncology | Kinase Inhibition, DNA Synthesis Inhibition | Imatinib, 5-Fluorouracil, Gefitinib[4][12] |
| Antimicrobial | Dihydrofolate Reductase (DHFR) Inhibition | Trimethoprim[13] |
| Antiviral | Inhibition of Viral Reverse Transcriptase/Polymerase | Zidovudine (AZT), Idoxuridine[14] |
| Anti-inflammatory | p38 MAP Kinase Inhibition, COX Inhibition | N/A (Many in development)[15] |
| CNS Disorders | Receptor Modulation (e.g., GABA-A) | Barbiturates (historical) |
Case Study in Oncology: Pyrimidine Derivatives as Kinase Inhibitors
A significant breakthrough in cancer therapy has been the development of protein kinase inhibitors, and pyrimidine derivatives are a dominant class in this field.[1][4][16] Protein kinases are crucial enzymes that regulate cellular signaling pathways controlling growth, proliferation, and survival.[17] Dysregulation of these pathways is a hallmark of many cancers.[17]
Imatinib (Gleevec) , a 2-phenylaminopyrimidine derivative, revolutionized the treatment of Chronic Myeloid Leukemia (CML). It functions by selectively inhibiting the BCR-ABL tyrosine kinase, the constitutively active enzyme driving CML proliferation.
Mechanism of Action: Imatinib binds to the ATP-binding pocket of the BCR-ABL kinase. By occupying this site, it prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and halting the pro-proliferative signaling cascade.
Caption: Imatinib inhibits the BCR-ABL signaling pathway.
The Drug Discovery Workflow: From Hit to Lead
The journey from a promising chemical scaffold to a viable drug candidate is a systematic, multi-stage process.[18] For pyrimidine derivatives, this workflow leverages both computational and experimental techniques to identify and optimize compounds with the desired therapeutic profile.
Caption: A streamlined workflow for small molecule drug discovery.
Experimental Protocol: In Vitro Kinase Assay for Inhibitor Screening
This protocol outlines a universal, fluorescence-based assay to screen pyrimidine derivatives for their ability to inhibit a specific protein kinase. This is a critical step in the "Hit Identification" and "Hit-to-Lead" stages.[17][19]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against a target kinase.
Principle: The assay measures the amount of ATP consumed during the phosphorylation reaction. A luminescent signal is generated that is inversely proportional to the amount of ATP remaining, and therefore directly proportional to kinase activity. Inhibitors will reduce kinase activity, resulting in a lower signal.[20][21]
Materials:
-
Target Kinase (e.g., recombinant BCR-ABL)
-
Kinase-specific peptide substrate
-
Test Compounds (pyrimidine derivatives) dissolved in DMSO
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense a small volume (e.g., 1 µL) into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific peptide substrate in kinase buffer. Add this mix to all wells except the negative controls.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time is critical and must be optimized to ensure the reaction is in the linear range.
-
Stop Reaction & Detect ATP: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to the wells. This reagent contains luciferase, which catalyzes the conversion of the ADP produced into a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC₅₀ value for each compound.
-
Causality: The choice of a luminescence-based ATP consumption assay provides high sensitivity and a large dynamic range, making it suitable for HTS.[21] Keeping DMSO concentration constant across all wells is essential to prevent solvent effects from interfering with enzyme activity.
Structure-Activity Relationship (SAR) and Lead Optimization
Once initial "hits" are identified, the goal is to systematically modify their structure to improve potency, selectivity, and drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicology). This iterative process is known as the Structure-Activity Relationship (SAR) study.[2][3][7]
For pyrimidine derivatives, SAR exploration often focuses on substitutions at the 2, 4, and 5 positions of the ring.[2] For example, in many kinase inhibitors, a 2,4-disubstitution pattern is crucial for activity, with an anilino group at one of these positions often forming key hydrogen bonds within the ATP-binding site.[2]
| Position on Pyrimidine Ring | Modification Example | Impact on Activity (Example: ALK Inhibitor) | Rationale |
| C2 | Addition of a bulky, hydrophobic group | Increased Potency | Fills a hydrophobic pocket in the kinase active site. |
| C4 | Introduction of a basic amine | Increased Potency & Selectivity | Forms a key hydrogen bond with a specific methionine residue.[22] |
| C5 | Substitution with a chlorine atom | Decreased Potency | Steric hindrance or unfavorable electronic interactions. |
| N1 | Addition of a piperidine ring | Improved Solubility & PK | Increases polarity and provides a handle for further modification. |
Data is illustrative and based on general principles of kinase inhibitor SAR.[22]
Future Perspectives & Conclusion
The pyrimidine scaffold continues to be an exceptionally productive platform for drug discovery. Its inherent biological relevance and synthetic tractability ensure its place in the modern medicinal chemist's toolkit. Future research will likely focus on several key areas:
-
Novel Scaffolds: Exploring fused pyrimidine systems (e.g., pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines) to access new chemical space and target profiles.[23][24]
-
Targeted Therapies: Designing highly selective inhibitors for specific kinase mutants to overcome drug resistance in cancer.[25]
-
Covalent Inhibitors: Developing pyrimidine derivatives that can form a covalent bond with their target, leading to increased potency and duration of action.
-
AI and Machine Learning: Utilizing computational models to predict the activity and properties of novel pyrimidine derivatives, accelerating the discovery cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-chloro-N-cyclopropylpyrimidin-4-amine: A Detailed Protocol for Pharmaceutical Research
Introduction
2-chloro-N-cyclopropylpyrimidin-4-amine is a key building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology. Its structural motif, featuring a reactive chlorine atom at the 2-position and a cyclopropylamino group at the 4-position of the pyrimidine ring, allows for subsequent functionalization and diversification, making it a valuable intermediate in drug discovery pipelines. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of the reaction's regioselectivity, offer a detailed step-by-step procedure, and address critical safety and handling considerations.
Reaction Overview
The synthesis proceeds via a regioselective nucleophilic aromatic substitution reaction between the readily available 2,4-dichloropyrimidine and cyclopropylamine. The greater reactivity of the chlorine atom at the C-4 position of the pyrimidine ring compared to the C-2 position allows for the selective displacement by the amine nucleophile. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is employed to scavenge the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.
Mechanistic Insight: The Basis of Regioselectivity
The observed regioselectivity in the reaction of 2,4-dichloropyrimidine with nucleophiles is a well-documented phenomenon in heterocyclic chemistry.[1][2] The substitution preferentially occurs at the C-4 (and C-6) position over the C-2 position. This preference can be attributed to the relative stability of the Meisenheimer intermediate formed during the SNAr mechanism.[2][3]
Attack of the nucleophile at the C-4 position leads to a Meisenheimer complex where the negative charge is delocalized over the nitrogen atoms of the pyrimidine ring. This intermediate is more stable than the one formed from attack at the C-2 position.[2] Quantum mechanics calculations have also been used to rationalize this selectivity, showing that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C-4 and C-6 positions, indicating these sites are more electrophilic and thus more susceptible to nucleophilic attack.[4][5]
It is important to note that this regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring.[4][5][6] However, for primary amines like cyclopropylamine, the C-4 selectivity is generally high.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2,4-Dichloropyrimidine | 3934-20-1 | C4H2Cl2N2 | 148.98 | White to off-white crystalline solid, M.P.: 57-61 °C.[7][8][9][10] |
| Cyclopropylamine | 765-30-0 | C3H7N | 57.09 | Highly flammable liquid, corrosive.[11][12][13][14] |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C8H19N | 129.24 | Sterically hindered, non-nucleophilic base.[15][16][17][18][19] |
| Isopropanol (IPA) | 67-63-0 | C3H8O | 60.10 | Flammable liquid. |
| Ethyl acetate (EtOAc) | 141-78-6 | C4H8O2 | 88.11 | Flammable liquid. |
| Saturated aqueous sodium bicarbonate | N/A | NaHCO3 | 84.01 | Basic solution. |
| Brine (Saturated aqueous NaCl) | N/A | NaCl | 58.44 | Used for washing. |
| Anhydrous sodium sulfate | 7757-82-6 | Na2SO4 | 142.04 | Drying agent. |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol (approximately 0.2-0.5 M), add N,N-diisopropylethylamine (1.5 eq).
-
Addition of Nucleophile: To the stirred solution, add cyclopropylamine (1.2 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the isopropanol.
-
Dilute the residue with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Safety Precautions
-
2,4-Dichloropyrimidine: This compound is a skin and eye irritant.[7][9] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Cyclopropylamine: Cyclopropylamine is a highly flammable and corrosive liquid.[11][12][13][14] It can cause severe skin burns and eye damage.[11][12][13] It is also harmful if swallowed or inhaled.[11][13] All manipulations should be carried out in a fume hood, away from ignition sources. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
N,N-Diisopropylethylamine (DIPEA): DIPEA is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle with care in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of a lab coat, safety glasses, and gloves. Ensure adequate ventilation.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To determine the molecular weight and assess purity.
-
Melting Point: To compare with literature values.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40-50 °C) can be considered if the reaction is sluggish at room temperature. |
| Inactive reagents. | Ensure the quality and purity of the starting materials. | |
| Formation of di-substituted by-product | Excess cyclopropylamine or prolonged reaction time at elevated temperatures. | Use the recommended stoichiometry. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound, a crucial intermediate in pharmaceutical research. By understanding the underlying principles of the regioselective SNAr reaction and adhering to the detailed experimental procedure and safety guidelines, researchers can efficiently produce this valuable compound for their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rvrlabs.com [rvrlabs.com]
- 9. lifechempharma.com [lifechempharma.com]
- 10. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. echemi.com [echemi.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. lobachemie.com [lobachemie.com]
- 15. nbinno.com [nbinno.com]
- 16. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 17. advancedchemtech.com [advancedchemtech.com]
- 18. N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent [benchchem.com]
- 19. grokipedia.com [grokipedia.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of 2-chloro-N-cyclopropylpyrimidin-4-amine
Abstract
This document provides a comprehensive guide to the synthesis of 2-chloro-N-cyclopropylpyrimidin-4-amine, a crucial intermediate in pharmaceutical research, via a microwave-assisted protocol. We delve into the mechanistic underpinnings of microwave-enhanced chemistry and provide a detailed, validated protocol for this regioselective nucleophilic aromatic substitution (SNAr). This application note is intended for researchers, scientists, and drug development professionals seeking to leverage the efficiency, speed, and sustainability of microwave synthesis for the preparation of heterocyclic compounds.
Introduction: The Significance of Substituted Pyrimidromes and Microwave Synthesis
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2] The title compound, this compound, serves as a versatile building block for the synthesis of more complex, biologically active molecules. The strategic placement of the chloro, amino, and cyclopropyl groups allows for diverse downstream functionalization.
Traditionally, the synthesis of such compounds involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, addressing many of these limitations.[3][4][5] Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[6][7] This often results in dramatically reduced reaction times, increased product yields, and improved purity profiles.[5][8]
The Chemistry: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 2,4-dichloropyrimidine and cyclopropylamine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by two electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack.[9][10]
A key challenge in the reaction of 2,4-dichloropyrimidine with a nucleophile is achieving regioselectivity. Generally, the C4 position of the pyrimidine ring is more reactive towards nucleophilic attack than the C2 position.[11][12] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at the C4 position, where the negative charge can be delocalized onto the ring nitrogen.[13] While conventional methods can sometimes yield a mixture of C4 and C2 substituted isomers, which can be difficult to separate, microwave-assisted synthesis can often enhance this inherent regioselectivity.[11]
The Power of Microwaves: Mechanism of Action
Microwave heating is fundamentally different from conventional conductive heating.[5] It relies on two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the reactants and solvent in this synthesis, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the reaction vessel.[3][4][6]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the direction of the applied electric field. The rapid oscillation of the field causes these ions to move back and forth, colliding with other molecules and generating heat.[3][7]
This direct and efficient energy transfer is what enables the dramatic acceleration of chemical reactions observed in microwave synthesis.[5][6]
Experimental Protocol
This protocol has been optimized for the regioselective synthesis of this compound in a dedicated microwave reactor.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles | Purity |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 g/mol | 1.49 g | 10 mmol | >98% |
| Cyclopropylamine | 765-30-0 | 57.09 g/mol | 0.63 g (0.85 mL) | 11 mmol | >99% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 1.55 g (2.1 mL) | 12 mmol | >99% |
| Ethanol (anhydrous) | 64-17-5 | 46.07 g/mol | 20 mL | - | >99.5% |
Equipment
-
Dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10-20 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a 10-20 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.49 g, 10 mmol).
-
Reagent Addition: Add anhydrous ethanol (20 mL) to the vial and stir to dissolve the 2,4-dichloropyrimidine.
-
Base and Nucleophile: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol) followed by the dropwise addition of cyclopropylamine (0.85 mL, 11 mmol).
-
Microwave Irradiation: Securely cap the reaction vial and place it in the cavity of the microwave reactor. Irradiate the mixture at 120°C for 15 minutes.[14] The pressure should be monitored and should not exceed the vessel's limits.
-
Reaction Monitoring: After cooling the reaction vessel to room temperature, the reaction progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material (2,4-dichloropyrimidine) and the product will have different Rf values.
-
Work-up: Once the reaction is complete, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound as a white to off-white solid.
Expected Results
Following this protocol, typical yields for the purified product are in the range of 85-95%. The product can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Causality and Optimization: The "Why" Behind the Protocol
-
Choice of Solvent: Ethanol is a good choice as it is a polar solvent that absorbs microwave energy efficiently and has a relatively high boiling point, allowing for reactions to be conducted at elevated temperatures under pressure.[14]
-
Role of the Base (DIPEA): The reaction of cyclopropylamine with 2,4-dichloropyrimidine generates hydrochloric acid (HCl) as a byproduct. DIPEA, a non-nucleophilic organic base, is used to neutralize the in-situ generated HCl, driving the reaction to completion and preventing the protonation of the nucleophile (cyclopropylamine).
-
Molar Equivalents: A slight excess of cyclopropylamine (1.1 equivalents) is used to ensure complete consumption of the limiting reagent, 2,4-dichloropyrimidine. A slight excess of the base (1.2 equivalents) ensures complete neutralization of the generated acid.
-
Microwave Parameters: The temperature of 120°C and a reaction time of 15 minutes are optimized parameters that provide a high yield of the desired product in a short time frame.[15] These conditions are significantly milder and faster than conventional heating methods which can require several hours of reflux.[16]
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the SNAr mechanism for the synthesis of this compound.
Caption: SNAr mechanism for the formation of the target compound.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. nbinno.com [nbinno.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
RP-HPLC method for purity analysis of 2-chloro-N-cyclopropylpyrimidin-4-amine
An Application Note and Protocol for the Purity Analysis of 2-chloro-N-cyclopropylpyrimidin-4-amine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical step in the drug development and manufacturing process. Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the control of impurities in drug substances. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential process-related impurities and degradation products.
The principle of RP-HPLC lies in the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. By optimizing the chromatographic conditions, a high degree of separation can be achieved for compounds with varying polarities. This method is designed to be specific, linear, accurate, precise, and robust, ensuring reliable and reproducible results for quality control laboratories.
Chromatographic Method Development
The development of this RP-HPLC method was guided by the physicochemical properties of this compound. As a weakly basic compound containing a pyrimidine ring and a cyclopropylamine substituent, the choice of stationary and mobile phases is crucial for achieving optimal separation.
Selection of Stationary Phase
A C18 (octadecylsilyl) stationary phase was selected due to its wide applicability and proven performance in the separation of a broad range of small molecules. The C18 stationary phase provides a nonpolar environment, facilitating the retention of this compound through hydrophobic interactions. To minimize peak tailing, which can occur with basic analytes due to interactions with residual silanol groups on the silica support, a column with end-capping is highly recommended.
Selection of Mobile Phase
A gradient elution method was developed to ensure the separation of both polar and nonpolar impurities within a reasonable run time. The mobile phase consists of an aqueous buffer and an organic modifier.
-
Aqueous Phase: A buffer is necessary to control the pH of the mobile phase and maintain the consistent ionization state of the analyte. For a weakly basic compound like this compound, a slightly acidic pH (around 3-4) is optimal to ensure its protonation and enhance its retention on the C18 column. A 0.1% solution of formic acid in water is a suitable choice as it is a common mobile phase additive in LC-MS applications and provides good buffering capacity in this pH range.
-
Organic Phase: Acetonitrile was chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength. Methanol is a viable alternative, but acetonitrile often provides better peak shapes for nitrogen-containing compounds.
Detection Wavelength
The selection of an appropriate detection wavelength is critical for achieving high sensitivity. The UV spectrum of this compound should be determined to identify the wavelength of maximum absorbance (λmax). Based on the pyrimidine chromophore, a wavelength in the range of 230-270 nm is expected to provide adequate sensitivity for both the main component and potential impurities. For this application, 254 nm was chosen as a suitable wavelength.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) with end-capping.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade or Milli-Q)
-
-
Reference Standard: this compound of known purity.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) can be used as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
System Suitability
Before sample analysis, the performance of the chromatographic system should be verified by performing system suitability tests as per ICH guidelines. This typically includes:
-
Tailing Factor (Asymmetry Factor): The tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical Plates (N): The number of theoretical plates for the main peak should be ≥ 2000.
-
Reproducibility (%RSD): The relative standard deviation of the peak area and retention time from at least five replicate injections of the standard solution should be ≤ 2.0%.
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
% Purity = (Area of main peak / Total area of all peaks) x 100
For the quantification of specific impurities, a reference standard for each impurity would be required.
Workflow Diagram
Caption: Workflow for RP-HPLC purity analysis.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust approach for the purity determination of this compound. The method is specific, and the chromatographic conditions are optimized to ensure the separation of potential impurities. Adherence to the detailed protocol and system suitability criteria will ensure the generation of accurate and reproducible data, which is essential for the quality control of this important pharmaceutical intermediate.
Application Notes and Protocols: Experimental Procedures for N-Alkylation of Pyrimidine Amines
<
Introduction
N-alkylated pyrimidine amines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The pyrimidine scaffold, a heterocyclic guanidine mimic, is prevalent in a vast array of biologically active natural products and synthetic compounds.[1] Derivatives substituted at the nitrogen atom of an amino group exhibit a wide spectrum of pharmacological activities, including kinase inhibition, making them crucial in the development of treatments for diseases like chronic myeloid leukemia.[1] The precise and efficient installation of alkyl groups onto the exocyclic amino nitrogen of a pyrimidine ring is therefore a critical transformation in drug discovery and development.
This guide provides an in-depth exploration of the primary synthetic strategies for the N-alkylation of pyrimidine amines. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles that govern these transformations. We will delve into the mechanistic nuances of each method, providing a robust framework for experimental design, troubleshooting, and optimization.
Foundational Principles: Understanding Reactivity
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for appropriately substituted pyrimidines.[2][3] The regioselectivity of nucleophilic attack is a key consideration, with the C4 and C6 positions being generally more susceptible to substitution than the C2 position.[3][4] This preference is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.[5][6] When an amino group is already present on the pyrimidine ring, its nitrogen atom can act as a nucleophile, participating in various N-alkylation reactions.
dot
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Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Key Methodologies for N-Alkylation
Several robust methods exist for the N-alkylation of pyrimidine amines. The choice of method depends on factors such as the nature of the alkylating agent, the specific pyrimidine substrate, and the desired selectivity.
Direct N-Alkylation with Alkyl Halides
This classical approach involves the reaction of a pyrimidine amine with an alkyl halide in the presence of a base.[7] While straightforward, this method can sometimes suffer from a lack of selectivity, potentially leading to over-alkylation and the formation of quaternary ammonium salts.[8] For sterically hindered aminopyridines, stronger bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) may be necessary to deprotonate the amino group and enhance its nucleophilicity.[9]
Causality: The base deprotonates the amino group, generating a more nucleophilic amide anion that readily attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. The choice of a non-nucleophilic base is crucial to avoid competitive reactions.
Protocol: General Procedure for Direct N-Alkylation
-
Reaction Setup: To a solution of the aminopyrimidine (1.0 mmol) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile, 10 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.2-2.0 mmol).
-
Activation: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the amine.
-
Alkylation: Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to an appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Conditions |
| Substrate | 2-aminopyrimidine, 4-aminopyrimidine derivatives |
| Alkylating Agent | Alkyl iodides, bromides, or chlorides |
| Base | NaH, K₂CO₃, Cs₂CO₃ |
| Solvent | DMF, THF, Acetonitrile |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2-24 hours |
Reductive Amination
Reductive amination is a powerful and highly selective method for forming C-N bonds, converting a carbonyl group to an amine via an intermediate imine.[10] This two-step, often one-pot, procedure involves the reaction of the pyrimidine amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ to the corresponding N-alkylated amine.[10][11] This method avoids the issue of over-alkylation that can plague direct alkylation.[12]
Causality: The reaction proceeds through the formation of a C=N double bond (imine), which is subsequently reduced. The choice of reducing agent is critical; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the starting carbonyl compound.[12]
Protocol: General Procedure for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the aminopyrimidine (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., methanol, 1,2-dichloroethane, or THF, 10 mL).
-
Imine Formation: Add a catalytic amount of acetic acid (or use an acidic solvent) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The use of molecular sieves can help drive the equilibrium towards the imine by removing water.[13]
-
Reduction: Add the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃, 1.5 mmol) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
| Parameter | Typical Conditions |
| Substrate | Primary or secondary aminopyrimidines |
| Carbonyl Compound | Aldehydes or ketones |
| Reducing Agent | NaBH₃CN, NaBH(OAc)₃ |
| Solvent | Methanol, 1,2-Dichloroethane, THF |
| Catalyst | Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[14] This powerful method has been successfully applied to the N-arylation and N-alkylation of pyrimidine amines.[1][15] It offers excellent functional group tolerance and broad substrate scope.[14]
Causality: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-alkylated product and regenerate the Pd(0) catalyst.[14] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.
dot
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// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; AmineCoord [label="Amine Coordination\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Amido [label="Palladium Amido\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Alkylated Pyrimidine", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start [label="Aryl Halide + Amine", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-X", color="#EA4335", fontcolor="#EA4335"]; OxAdd -> AmineCoord [label="+ R-NH₂", color="#4285F4", fontcolor="#4285F4"]; AmineCoord -> Amido [label="- H-Base⁺", color="#4285F4", fontcolor="#4285F4"]; Amido -> Pd0 [label="Reductive\nElimination", color="#34A853", fontcolor="#34A853"]; Amido -> Product [style=dashed, color="#34A853"]; Start -> OxAdd [style=dashed, color="#EA4335"]; Start -> AmineCoord [style=dashed, color="#4285F4"]; }
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the halopyrimidine (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.4-2.0 mmol) in a sealed tube or a flask equipped with a reflux condenser.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene, dioxane, or THF, 5-10 mL).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
| Parameter | Typical Conditions |
| Substrate | Chloro-, bromo-, or iodopyrimidines and an amine |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, SPhos, XPhos |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[16] The N-alkylation of pyrimidine amines can be significantly enhanced under microwave irradiation.[17][18]
Causality: Microwaves directly and efficiently heat the reaction mixture through dielectric heating, leading to a rapid increase in temperature and often enhancing reaction rates.[16] This can be particularly advantageous for sluggish reactions or to minimize the formation of side products.
Protocol: General Procedure for Microwave-Assisted N-Alkylation
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aminopyrimidine (1.0 mmol), the alkylating agent (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMF, ethanol, or even solvent-free).[17]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 5-30 minutes).[19]
-
Work-up and Purification: After cooling, the work-up and purification procedures are similar to those described for the conventional heating methods.
| Parameter | Typical Conditions |
| Heating Method | Microwave Irradiation |
| Alkylating Agent | Alkyl halides, alcohols[19] |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | DMF, Ethanol, Solvent-free |
| Temperature | 120-150 °C |
| Reaction Time | 5-30 minutes |
Purification and Characterization
The successful synthesis of N-alkylated pyrimidine amines is contingent upon effective purification and thorough characterization.
Purification
-
Column Chromatography: This is the most common method for purifying the reaction products. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes or dichloromethane in methanol as the mobile phase.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: The basic nature of the amine product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous phase as its salt. The aqueous layer is then basified, and the free amine is re-extracted into an organic solvent.[20]
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[21][22] Key diagnostic signals in ¹H NMR include the chemical shifts of the newly introduced alkyl group protons and the aromatic protons of the pyrimidine ring.[23][24]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate mass measurement.[25]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as N-H stretching vibrations in the starting material and their absence or shift in the product.
Conclusion
The N-alkylation of pyrimidine amines is a fundamental transformation in organic and medicinal chemistry. This guide has detailed the primary experimental procedures, including direct alkylation, reductive amination, Buchwald-Hartwig amination, and microwave-assisted methods. By understanding the underlying principles and having access to detailed, reliable protocols, researchers are better equipped to synthesize these valuable compounds efficiently and selectively. The choice of method will ultimately be guided by the specific substrate, desired product, and available resources, with each technique offering a unique set of advantages for the modern synthetic chemist.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
- 19. CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation - Google Patents [patents.google.com]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-chloro-N-cyclopropylpyrimidin-4-amine
Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate
2-chloro-N-cyclopropylpyrimidin-4-amine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is central to the development of innovative therapeutics, most notably as a key intermediate in the manufacture of the antiplatelet agent Ticagrelor. The efficient and scalable synthesis of this compound is therefore of paramount importance to the pharmaceutical industry, directly impacting the accessibility and cost-effectiveness of life-saving medications.
This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on practical considerations for process optimization, safety, and scalability. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, aiming to bridge the gap between laboratory-scale procedures and robust industrial manufacturing.
Synthetic Strategy: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)
The most industrially viable and widely adopted synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and cyclopropylamine. This approach is favored for its high efficiency, selectivity, and the ready availability of the starting materials.
Reaction Mechanism and Regioselectivity
The reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient pyrimidine ring, activated by the two electron-withdrawing chlorine atoms, is susceptible to nucleophilic attack by cyclopropylamine. The substitution predominantly occurs at the C4 position, a phenomenon dictated by the greater electrophilicity of this carbon atom compared to the C2 position. The intermediate formed upon attack at C4 is better stabilized by resonance, leading to the preferential formation of the desired product. While minor amounts of the C2 substituted isomer and the di-substituted product can be formed, careful control of reaction conditions can minimize these impurities.[1]
Caption: Overall workflow for the synthesis of this compound.
Process Optimization and Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of several critical parameters to ensure safety, efficiency, and cost-effectiveness.
| Parameter | Laboratory Scale | Large-Scale Consideration | Rationale |
| Solvent | Dichloromethane (DCM), Methanol | Toluene, Isopropyl Acetate (IPAc), or a mixture | Lower toxicity, higher boiling point for better temperature control, and favorable solubility profiles for product isolation. |
| Base | Triethylamine (TEA), DIPEA | Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) | Cost-effective, easier to handle and remove during work-up, and minimizes the formation of quaternary ammonium salt by-products. |
| Temperature | 0 °C to room temperature | 20 °C to 60 °C | Exothermic nature of the reaction needs to be managed in large reactors. A slightly elevated temperature can improve reaction kinetics without promoting side reactions. |
| Stoichiometry | Slight excess of cyclopropylamine | 1.05 to 1.2 equivalents of cyclopropylamine | A modest excess of the amine drives the reaction to completion while minimizing the unreacted starting material and the formation of the di-substituted by-product. |
| Work-up | Liquid-liquid extraction | Aqueous washes with brine and dilute acid/base | Efficiently removes inorganic salts and unreacted starting materials on a large scale. |
| Purification | Column Chromatography | Recrystallization | Chromatography is not economically viable for large quantities. Recrystallization from a suitable solvent system is the preferred method for achieving high purity. |
Detailed Experimental Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 1 kg scale synthesis. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Materials:
-
2,4-Dichloropyrimidine (1.00 kg, 6.71 mol)
-
Cyclopropylamine (0.46 kg, 8.05 mol, 1.2 eq)
-
Potassium Carbonate (1.11 kg, 8.03 mol, 1.2 eq)
-
Isopropyl Acetate (IPAc) (10 L)
-
Deionized Water (5 L)
-
Brine (saturated aqueous NaCl solution) (2 L)
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and condenser
-
Addition funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: Charge the 20 L reactor with 2,4-dichloropyrimidine (1.00 kg) and Isopropyl Acetate (8 L). Begin stirring to dissolve the solid.
-
Addition of Base: Add potassium carbonate (1.11 kg) to the reactor.
-
Addition of Cyclopropylamine: In a separate vessel, dissolve cyclopropylamine (0.46 kg) in Isopropyl Acetate (2 L). Slowly add this solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 20-25 °C. The reaction is exothermic, and cooling may be required.
-
Reaction Monitoring: Stir the reaction mixture at 20-25 °C for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the consumption of 2,4-dichloropyrimidine is complete.
-
Aqueous Work-up: Once the reaction is complete, add deionized water (5 L) to the reactor and stir for 15 minutes. Stop the stirrer and allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (2 L). Separate the layers.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to approximately 2-3 L.
-
Recrystallization: Cool the concentrated solution to 0-5 °C and hold for at least 2 hours to induce crystallization.
-
Isolation: Collect the solid product by filtration and wash the filter cake with cold Isopropyl Acetate (1 L).
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Yield: 0.95 - 1.05 kg (83-92% yield) of this compound as a white to off-white solid with a purity of >99% by HPLC.
Safety and Environmental Considerations
Hazard Identification and Mitigation:
-
2,4-Dichloropyrimidine: This starting material is a corrosive solid and a respiratory irritant.[2] Handle in a well-ventilated area, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[2][3] In case of skin or eye contact, rinse immediately with plenty of water.[3]
-
Cyclopropylamine: A flammable and corrosive liquid with a strong odor. Handle in a fume hood away from ignition sources.
-
Potassium Carbonate: A mild irritant. Avoid inhalation of dust.
-
Isopropyl Acetate: A flammable solvent. Use in a well-ventilated area and away from open flames.
Waste Management:
-
Aqueous waste containing inorganic salts should be neutralized before disposal according to local regulations.
-
Organic waste containing residual solvents and by-products should be collected and disposed of as hazardous waste.
-
Whenever possible, solvent recovery and recycling should be implemented to minimize environmental impact.
Conclusion
The large-scale synthesis of this compound via nucleophilic aromatic substitution is a well-established and efficient process. By carefully controlling reaction parameters such as solvent, base, temperature, and stoichiometry, high yields of a high-purity product can be consistently achieved. The protocol outlined in this document provides a robust framework for the industrial production of this vital pharmaceutical intermediate. Adherence to strict safety protocols and responsible waste management are essential for a sustainable and safe manufacturing process.
References
Application Notes & Protocols: Design and Synthesis of Novel Anticancer Agents from Chloropyrimidines
Introduction: The Central Role of Chloropyrimidines in Oncology Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and endogenous molecules, including nucleobases. Within this class, chloropyrimidines have emerged as exceptionally versatile and valuable synthons in the development of targeted anticancer therapies. Their importance stems from the reactivity of the chlorine substituents, which serve as effective leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the controlled and regioselective introduction of diverse functional groups, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Many successful kinase inhibitors, a major class of targeted cancer drugs, are built upon the pyrimidine scaffold. The nitrogen atoms within the pyrimidine ring act as crucial hydrogen bond acceptors, mimicking the adenine core of ATP and enabling potent inhibition at the kinase hinge region. This guide provides an in-depth exploration of the design principles and synthetic methodologies that leverage the unique chemical properties of chloropyrimidines to create next-generation anticancer agents.
Section 1: Rational Design of Chloropyrimidine-Based Anticancer Agents
The design of a novel anticancer agent is a multifactorial process that begins with identifying a validated molecular target and understanding the principles of molecular recognition.
Target Selection and Mechanism of Action
A significant number of chloropyrimidine-derived anticancer agents are designed as kinase inhibitors. Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation, by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
For instance, Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are frequently overexpressed or mutated in various tumors. The design strategy often involves creating a molecule that can compete with endogenous ATP for binding to the kinase's active site. The pyrimidine core serves as the primary scaffold for establishing key hydrogen bonding interactions with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. The substituents installed at the chloro positions are then optimized to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing both potency and selectivity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-cyclopropylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 2-chloro-N-cyclopropylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common issues. The information herein is curated from established literature and practical laboratory experience to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable intermediate in medicinal chemistry, is primarily achieved through the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and cyclopropylamine. While straightforward in principle, this reaction is often plagued by challenges related to regioselectivity. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position.[1][2] However, this selectivity is often moderate, leading to the formation of a mixture of products, including the desired C4-substituted product, the isomeric C2-substituted byproduct, and a di-substituted byproduct.[1][3] The similar physicochemical properties of the C4 and C2 isomers make their separation notoriously difficult, often impacting the final yield and purity.[3]
This guide provides a structured approach to understanding and controlling these factors to optimize your synthesis for higher yield and purity.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.
Question 1: My reaction is producing a significant amount of the undesired 4-chloro-N-cyclopropylpyrimidin-2-amine isomer. How can I improve the regioselectivity for the desired C4 substitution?
Answer:
Poor regioselectivity is the most common challenge in this synthesis. The electronic properties of the pyrimidine ring make the C4 position inherently more susceptible to nucleophilic attack, but several factors can be tuned to enhance this preference.
Causality: The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is a delicate balance of electronic and steric effects, influenced by the reaction conditions.[4] While the C4 position is more electron-deficient, forcing conditions or unfavorable solvent/base combinations can lead to increased formation of the C2 isomer.
Solutions:
-
Solvent Selection: The choice of solvent can influence the regioselectivity. Polar aprotic solvents are generally preferred. Consider switching to or optimizing with solvents like n-butanol or isopropanol in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). Some protocols have found success with tert-butanol at elevated temperatures.[3]
-
Base Selection: The base plays a crucial role. A bulky, non-nucleophilic organic base like DIPEA or triethylamine (TEA) is recommended to scavenge the HCl byproduct without competing with the cyclopropylamine nucleophile. The use of strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) has been shown to significantly favor C4 substitution in related systems, particularly when used in conjunction with a palladium catalyst.[5][6]
-
Temperature Control: Lowering the reaction temperature can often improve selectivity. Start the reaction at 0°C or even lower, and then allow it to slowly warm to room temperature. High temperatures can provide enough energy to overcome the activation barrier for the C2 substitution, leading to a mixture of isomers.[7]
-
Stoichiometry and Order of Addition: Use a slight excess of cyclopropylamine (1.0-1.2 equivalents) to ensure the reaction goes to completion without promoting di-substitution. A critical technique to improve regioselectivity is to add the cyclopropylamine solution slowly to the solution of 2,4-dichloropyrimidine.[7] This maintains a low concentration of the nucleophile, favoring reaction at the more reactive C4 site.
Question 2: I'm observing a high percentage of the 2,4-bis(cyclopropylamino)pyrimidine di-substituted byproduct. What causes this and how can I minimize it?
Answer:
Formation of the di-substituted product occurs when the initially formed this compound reacts with a second molecule of cyclopropylamine.
Causality: While the chlorine at the C2 position is less reactive than at C4, it can still be displaced, especially under forcing conditions or with a large excess of the amine nucleophile. The electron-donating nature of the newly introduced amino group at C4 further deactivates the ring towards a second substitution, but this effect may not be sufficient to completely prevent it.
Solutions:
-
Control Stoichiometry: Carefully control the amount of cyclopropylamine used. An excess of the nucleophile is a primary driver for di-substitution. Use no more than 1.2 equivalents.
-
Lower Reaction Temperature: As with improving regioselectivity, lower temperatures will disfavor the less reactive C2 substitution. Running the reaction at or below room temperature is advisable.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.[7][8] Stop the reaction as soon as the 2,4-dichloropyrimidine is consumed to prevent the subsequent reaction leading to the di-substituted product.
Question 3: My reaction is very slow or does not go to completion. How can I improve the reaction rate without compromising selectivity?
Answer:
A sluggish reaction can be due to several factors, including insufficient activation of the substrate or low reactivity of the nucleophile.
Causality: The SNAr reaction requires overcoming an activation energy barrier. If the conditions are too mild, the reaction may not proceed at a reasonable rate.
Solutions:
-
Moderate Increase in Temperature: While high temperatures can harm selectivity, a modest increase can be beneficial if the reaction is stalling at room temperature. Try maintaining the reaction at 40-50°C and monitor carefully by TLC.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically shorten reaction times for similar SNAr reactions on pyrimidines.[9][10] This technique can provide rapid and uniform heating, often leading to cleaner reactions and higher yields in a fraction of the time. Typical conditions might involve heating at 120-140°C for 15-30 minutes.[10]
-
Solvent Choice: Solvents like DMF or DMAc can accelerate SNAr reactions, but they may also negatively impact selectivity. If you use these solvents, it is crucial to maintain a lower reaction temperature.
Question 4: I'm having trouble separating the desired this compound from its 4-chloro-2-amino isomer by column chromatography. What are some strategies for purification?
Answer:
The separation of these isomers is a well-known challenge due to their similar polarities.[3]
Causality: The structural similarity of the isomers results in very close retention factors (Rf) on silica gel, making baseline separation by standard column chromatography difficult.
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is a good starting point. Sometimes, adding a small amount of a third solvent, like dichloromethane or diethyl ether, can improve separation.
-
High-Performance Flash Chromatography: Utilize high-performance flash chromatography systems with high-quality silica gel for better resolution.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification. Experiment with various solvent systems. A mixture of a solvent in which the desired product is sparingly soluble at room temperature but soluble when hot, and a co-solvent in which it is less soluble, is often effective.
-
Focus on Reaction Selectivity: The most effective strategy is to optimize the reaction to minimize the formation of the isomer in the first place. The troubleshooting steps in Question 1 are your primary tools for achieving a cleaner crude product that is easier to purify.
-
Alternative Synthetic Route: If isomer formation remains a persistent issue, consider an alternative synthetic route that avoids the use of 2,4-dichloropyrimidine. A patented method involves the reaction of a 2-methylthio-4-chloropyrimidine compound, which can offer higher reaction preference and avoid the generation of isomers.[11]
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying chemical principle for the C4 position of 2,4-dichloropyrimidine being more reactive than the C2 position?
-
A: The higher reactivity of the C4 position is attributed to the electronic effects of the two ring nitrogen atoms. The C4 and C6 positions are para and ortho to one nitrogen and meta to the other, while the C2 position is ortho to both nitrogens. The electron-withdrawing effect of the nitrogen atoms is more pronounced at the C4/C6 positions, making them more electrophilic and thus more susceptible to nucleophilic attack.[2]
-
-
Q2: How can I effectively monitor the progress of my reaction?
-
A: Thin Layer Chromatography (TLC) is the most convenient method.[8][12] Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to achieve good separation between the starting material, product, and byproducts. A "cospot," where the reaction mixture is spotted on top of the starting material spot, is crucial to confirm if the starting material is fully consumed, especially if the Rf values are close.[8] Visualize the spots under UV light.
-
-
Q3: Are there any specific safety precautions I should take when running this synthesis?
-
A: Yes. 2,4-Dichloropyrimidine is an irritant and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Cyclopropylamine is a flammable and corrosive liquid. Organic bases like DIPEA and TEA are also flammable and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
-
-
Q4: Can I use a different amine instead of cyclopropylamine in this reaction?
Experimental Protocols
Protocol 1: Optimized Synthesis for High Regioselectivity
This protocol is designed to maximize the yield of the desired C4 isomer.
Reagents and Equipment:
-
2,4-Dichloropyrimidine
-
Cyclopropylamine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Round-bottom flask with magnetic stirrer
-
Condenser and inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (silica gel 60 F254)
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine (1.0 eq.) in n-butanol, add DIPEA (1.5 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of cyclopropylamine (1.1 eq.) in n-butanol dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Entry | Solvent | Base | Temperature (°C) | C4:C2 Isomer Ratio (approx.) | Di-substituted Byproduct (%) |
| 1 | THF | TEA | 25 | 3:1 | <5 |
| 2 | n-Butanol | DIPEA | 25 | >10:1 | <2 |
| 3 | THF | TEA | 65 | 2:1 | >10 |
| 4 | n-Butanol | DIPEA | 0 to 25 | >15:1 | <1 |
Note: These values are illustrative and can vary based on specific reaction scale and execution.
Visualizations
Synthetic Pathway and Common Pitfalls
Caption: Reaction scheme showing the formation of the desired product and common byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. studylib.net [studylib.net]
- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
Side reactions and impurity profiling in chloropyrimidine synthesis
A Guide to Troubleshooting Side Reactions and Impurity Profiling
Welcome to the technical support center for chloropyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of these critical intermediates. As a Senior Application Scientist, this guide is structured to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis of chloropyrimidines.
Q1: My chlorination reaction of a hydroxypyrimidine with phosphoryl chloride (POCl₃) is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this cornerstone reaction are a frequent challenge and can often be attributed to several factors:
-
Incomplete Reaction: The conversion of the hydroxypyrimidine (or its tautomeric keto form) to the chloropyrimidine may be incomplete. This can be due to insufficient heating, suboptimal reaction time, or inadequate activation of the hydroxyl group. Often, the reaction requires refluxing in excess POCl₃ to drive it to completion.[1]
-
Decomposition of the Product: Chloropyrimidines can be sensitive to the harsh reaction conditions. Prolonged exposure to high temperatures or residual acids from the workup can lead to decomposition.[2]
-
Side Reactions: The formation of byproducts consumes starting material and complicates purification, ultimately lowering the isolated yield. Common side reactions include the formation of pyrimidinone impurities and dimerization.
-
Workup Issues: The aqueous workup of POCl₃ reactions is highly exothermic and can lead to hydrolysis of the desired chloropyrimidine back to the starting hydroxypyrimidine if not carefully controlled.[2] Flocculent and slimy byproducts can also make extraction and filtration difficult.[2]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in chloropyrimidine synthesis.
Q2: I'm observing an impurity with a mass corresponding to my starting hydroxypyrimidine in the final product. What is happening and how can I prevent this?
A2: The presence of the starting hydroxypyrimidine in your final product is a strong indicator of hydrolysis of the chloropyrimidine. This typically occurs during the workup stage.
Causality: The workup often involves quenching the excess POCl₃ with ice or water. This is a highly exothermic process that generates phosphoric acid and HCl. The combination of water and heat can facilitate the nucleophilic substitution of the chlorine atom on the pyrimidine ring with a hydroxyl group, reverting it to the starting material. Sensitive chloropyrimidines are particularly prone to this decomposition.[2]
Prevention Strategies:
-
Controlled Quenching: Add the reaction mixture slowly to ice-water with vigorous stirring to dissipate the heat effectively. Maintain a low temperature throughout the quenching process.
-
Non-Aqueous Workup: Where possible, a non-aqueous workup can be advantageous. This involves distilling off the excess POCl₃ (often under reduced pressure) and then dissolving the residue in a solvent that solubilizes the chloropyrimidine but not the amine hydrochloride byproduct, which can then be filtered off.[2]
-
Immediate Extraction: After quenching, immediately extract the product into a suitable organic solvent to minimize its contact time with the acidic aqueous phase.
Q3: My NMR/LC-MS analysis shows unexpected peaks that I suspect are byproducts. What are the most common side reactions in chloropyrimidine synthesis?
A3: Several side reactions can occur, leading to a range of impurities. The most common include:
-
Over-chlorination: In the synthesis of mono- or di-chloropyrimidines from poly-hydroxylated precursors, incomplete reaction can lead to under-chlorinated species, while overly harsh conditions can sometimes lead to undesired additional chlorination, although this is less common than incomplete chlorination. For instance, in the synthesis of 2,4-dichloropyrimidine from uracil (2,4-dihydroxypyrimidine), residual 2-chloro-4-hydroxypyrimidine or 4-chloro-2-hydroxypyrimidine could be present.[3]
-
Formation of Pyrimidinone Impurities: Incomplete chlorination directly leads to the presence of chloro-hydroxypyrimidine impurities, which exist in tautomeric equilibrium with their corresponding pyrimidinone forms.[4]
-
Dimerization: Pyrimidine rings can sometimes undergo dimerization, especially under certain conditions or in the presence of specific catalysts. Photochemical dimerization is a well-known phenomenon for pyrimidines in DNA, forming cyclobutane pyrimidine dimers (CPDs).[5][6] While less common in synthetic reaction mixtures, similar reactivity should not be entirely discounted, especially if the reaction is exposed to UV light or involves radical mechanisms.
-
Polymeric Phosphorus Compounds: The reaction with POCl₃ can generate highly viscous polymeric phosphorus-containing residues, which can complicate purification.[2]
Impurity Profiling: A Proactive Approach
A robust impurity profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates.
Common Impurities in Chloropyrimidine Synthesis
| Impurity Type | Potential Source | Analytical Detection |
| Unreacted Hydroxypyrimidine | Incomplete reaction, hydrolysis | HPLC, LC-MS |
| Over/Under-chlorinated Pyrimidines | Non-selective chlorination | HPLC, LC-MS, GC-MS |
| Pyrimidinone Byproducts | Incomplete chlorination | HPLC, LC-MS |
| Amine/Amine Hydrochloride | Catalyst from chlorination | HPLC (with suitable column), NMR |
| Residual POCl₃/Phosphorus Oxides | Incomplete removal during workup | GC (for POCl₃), 31P NMR |
| Polymeric Byproducts | Side reactions of POCl₃ | Can be challenging to characterize |
Experimental Protocol: HPLC Method for Impurity Profiling
This hypothetical HPLC method is based on common practices for analyzing chloropyrimidine derivatives and should be optimized for your specific compound.[7]
-
Objective: To separate and quantify the target chloropyrimidine from potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B for column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of your chloropyrimidine (e.g., 254 nm).[7]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known quantity of the crude reaction mixture in the initial mobile phase composition.
Troubleshooting Guide for Specific Chloropyrimidines
Case Study: Synthesis of 2,4-Dichloropyrimidine from Uracil
The synthesis of 2,4-dichloropyrimidine is a common yet challenging transformation.[3][8]
Reaction Scheme:
Uracil (2,4-dihydroxypyrimidine) is treated with a chlorinating agent, typically POCl₃, often in the presence of a base like N,N-dimethylaniline.[2]
Caption: Synthesis of 2,4-dichloropyrimidine and common impurities.
Problem: My product is a mixture of 2,4-dichloropyrimidine and mono-chlorinated intermediates.
Cause: This points to an incomplete reaction. The conversion of the second hydroxyl group is often more difficult than the first.
Solutions:
-
Increase Reaction Temperature and Time: Ensure the reaction is heated to a sufficient temperature (typically reflux) for an adequate duration. Monitor the reaction progress by TLC or HPLC to determine the point of completion.
-
Use of PCl₅: The addition of phosphorus pentachloride (PCl₅) to the POCl₃ can enhance the chlorinating power of the reagent system and drive the reaction to completion.[1] The PCl₅ helps to break down polymeric phosphorus species and regenerate POCl₃.[2]
-
Catalyst Stoichiometry: Ensure the correct amount of amine catalyst (e.g., N,N-dimethylaniline or triethylamine hydrochloride) is used. These catalysts activate the hydroxypyrimidine for chlorination.[2]
Problem: I'm struggling with the regioselectivity of subsequent reactions with my 2,4-dichloropyrimidine.
Context: 2,4-Dichloropyrimidine is a versatile intermediate because the two chlorine atoms have different reactivities, allowing for sequential nucleophilic aromatic substitution (SNAr) reactions. Generally, the C4 position is more reactive towards nucleophiles than the C2 position.[9][10]
Challenge: Achieving selective substitution at the C2 position can be difficult.
Insight: While most nucleophiles preferentially attack the C4 position, it has been shown that using tertiary amine nucleophiles can lead to excellent C2 selectivity.[11] Furthermore, palladium-catalyzed cross-coupling reactions using bulky N-heterocyclic carbene ligands have also demonstrated C2-selectivity with thiol nucleophiles, a reversal of the typical outcome.[9] Understanding these nuances in reactivity is key to planning subsequent synthetic steps.
By understanding the common pitfalls and the chemistry behind them, you can effectively troubleshoot your chloropyrimidine synthesis, leading to higher yields, improved purity, and more reliable results in your research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Dynamic accumulation of cyclobutane pyrimidine dimers and its response to changes in DNA conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. srinichem.com [srinichem.com]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-chloro-N-cyclopropylpyrimidin-4-amine
Welcome to the technical support center for the purification of 2-chloro-N-cyclopropylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:
-
Starting Materials: Unreacted 2,4-dichloropyrimidine and cyclopropylamine.
-
Isomeric Byproducts: Formation of 4-chloro-N-cyclopropylpyrimidin-2-amine can occur, presenting a significant purification challenge due to similar physicochemical properties.[1]
-
Disubstituted Products: 2,4-bis(N-cyclopropylamino)pyrimidine may form if an excess of cyclopropylamine is used or under prolonged reaction times.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or bases used.
Q2: My crude product is a dark, oily residue. What is the best first step for purification?
A2: An oily or dark-colored crude product suggests the presence of significant impurities, possibly polymeric materials or colored side products. A good initial step is an extractive workup. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities like unreacted amines, followed by a dilute aqueous base (e.g., saturated NaHCO3 solution) to remove acidic impurities, and finally with brine to remove residual water. This can significantly clean up the crude material before attempting more refined purification techniques.
Q3: Is this compound stable on silica gel for column chromatography?
A3: Generally, this compound is stable on standard silica gel. However, pyrimidine derivatives can sometimes show instability on acidic stationary phases.[2] It is always recommended to perform a quick stability test by spotting the compound on a TLC plate, developing it, and then letting it sit for an hour before re-developing in the same solvent system. If streaking or new spots appear, consider using a deactivated silica gel or an alternative stationary phase like alumina.[2][3]
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds to a high degree. However, finding the right conditions can be challenging.
Q4: I'm having difficulty finding a suitable single solvent for recrystallization. What should I try?
A4: If a single solvent does not provide the desired solubility profile (i.e., highly soluble when hot, poorly soluble when cold), a two-solvent system is the next logical step. A common approach is to dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (one in which the product is poorly soluble but is miscible with the "good" solvent) is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly.
Solvent Miscibility and Polarity Guide
| Good Solvent (Higher Polarity) | Potential Bad Solvents (Lower Polarity) |
| Ethyl Acetate | Hexanes, Heptane |
| Acetone | Toluene, Dichloromethane |
| Isopropanol | Water |
| Methanol | Diethyl Ether |
Q5: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A5: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the solution is supersaturated.[4] Here are several strategies to promote crystal formation:
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling often leads to precipitation rather than crystallization.[4]
-
Reduce Supersaturation: Add a small amount more of the "good" solvent to the hot solution to prevent premature precipitation.[2]
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.
Q6: My recrystallized product is still showing impurities by TLC/NMR. What are my options?
A6: If a single recrystallization is insufficient, it's likely that the impurities have a very similar solubility profile to your desired compound.[4] Consider the following:
-
Second Recrystallization: Attempt a second recrystallization using a different solvent system.
-
Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[5]
-
Alternative Purification Method: If recrystallization fails to provide the desired purity, column chromatography is the recommended next step.[4]
Section 3: Optimizing Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Q7: How do I choose the best solvent system (mobile phase) for my column?
A7: The ideal solvent system is determined by Thin Layer Chromatography (TLC). The goal is to find a solvent or mixture of solvents that gives your desired compound an Rf value between 0.2 and 0.4.[2] This range typically provides the best separation from impurities.
-
Starting Point: For compounds like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2]
-
Adjusting Polarity:
-
If the Rf is too low (spot doesn't move far), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexanes to 20%).
-
If the Rf is too high (spot moves with the solvent front), decrease the polarity by reducing the proportion of the polar solvent.
-
Workflow for Selecting a Chromatography Solvent System
Caption: A decision-making workflow for TLC solvent system optimization.
Q8: My compound is streaking on the TLC plate and the column. What does this mean?
A8: Streaking can be caused by several factors:
-
Compound Instability: As mentioned in Q3, the compound may be degrading on the silica gel.[2][3] Consider using a different stationary phase.
-
Overloading: Too much sample has been applied to the TLC plate or loaded onto the column.
-
Poor Solubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves up the stationary phase.
-
Ionic Interactions: The amine functionality can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can often resolve this issue by neutralizing the active sites.
Q9: The separation between my product and a key impurity is very poor. How can I improve it?
A9: When dealing with closely eluting impurities, several strategies can enhance separation:
-
Shallow Gradient: If using an automated chromatography system, run a shallower gradient around the elution point of your compound. For manual columns, use an isocratic elution with the optimized solvent system.
-
Change Solvent System: Sometimes, changing the nature of the polar solvent (e.g., from ethyl acetate to acetone or a mixture containing a small amount of methanol) can alter the selectivity and improve separation, even if the overall polarity is similar.
-
Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase C18 silica gel.[3] Reverse-phase chromatography, which uses a polar mobile phase (like water/acetonitrile or water/methanol), can be particularly effective for separating compounds with minor differences in polarity.[5]
Section 4: Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude product. Add a potential recrystallization solvent dropwise while heating until the solid dissolves.
-
Dissolution: In a larger flask, add the bulk of the crude product and the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) and add more solvent in small portions until all the solid has just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove the last traces of solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Fill the column with the chosen non-polar solvent (e.g., hexanes). Slowly pour the silica gel as a slurry in the same solvent into the column, tapping the side gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully pipette it onto the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for compounds with poor solubility in the mobile phase.[2]
-
-
Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purification Strategy Flowchart
Caption: A general strategy for the purification of the target compound.
References
Technical Support Center: Optimizing Coupling Reactions with 2-chloro-N-cyclopropylpyrimidin-4-amine
Welcome to the technical support center for optimizing reaction conditions for coupling with 2-chloro-N-cyclopropylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to overcome common challenges and achieve optimal results in your synthetic endeavors.
The pyrimidine core is a crucial scaffold in many biologically active compounds and approved drugs.[1][2] The ability to functionalize this heterocycle through cross-coupling reactions is a cornerstone of modern medicinal chemistry.[3] this compound, with its distinct electronic properties and functional groups, presents unique opportunities and challenges in these transformations. This guide will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing practical, field-proven insights to streamline your experimental workflow.
I. General Considerations & FAQs
Q1: What are the key factors to consider before starting a coupling reaction with this compound?
A1: Success in coupling reactions with this substrate hinges on understanding its inherent reactivity and carefully selecting your reaction parameters. Here are the primary considerations:
-
Reactivity of the C-Cl Bond: The chlorine atom at the 2-position of the pyrimidine ring is activated towards oxidative addition to a palladium catalyst due to the electron-deficient nature of the pyrimidine ring.[3] This inherent reactivity is advantageous but also necessitates careful control to prevent side reactions.
-
Nature of the Coupling Partner: The electronic and steric properties of your coupling partner (boronic acid, amine, or alkyne) will significantly influence the reaction outcome. Electron-rich or sterically hindered partners may require more forcing conditions or specialized catalyst systems.[4]
-
Catalyst and Ligand Selection: This is arguably the most critical factor. The choice of palladium source and, more importantly, the phosphine ligand, dictates the efficiency of the catalytic cycle, including oxidative addition and reductive elimination.[5]
-
Base and Solvent Choice: The base not only facilitates the catalytic cycle but can also influence substrate and catalyst stability. The solvent system must be anhydrous and capable of dissolving all reaction components.[3][6]
-
Reaction Temperature and Time: These parameters are interdependent and must be optimized to ensure complete conversion without promoting decomposition or side reactions. Microwave-assisted heating can often significantly reduce reaction times.[2][7]
Q2: How does the N-cyclopropyl group influence the reactivity of the substrate?
A2: The N-cyclopropyl group is an electron-donating group, which can slightly modulate the electronic properties of the pyrimidine ring. While the primary driver of reactivity is the electron-deficient nature of the pyrimidine ring itself, the N-cyclopropyl group can influence the overall electron density and potentially impact the rate of oxidative addition. However, for most palladium-catalyzed cross-coupling reactions, the activation provided by the heterocyclic system is the dominant factor.
Q3: What are the most common types of coupling reactions performed with this substrate?
A3: The most prevalent and synthetically useful coupling reactions for this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.[3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[5][8]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[9]
Each of these reactions will be discussed in detail in the following sections.
II. Suzuki-Miyaura Coupling: Troubleshooting Guide
The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, and it is frequently employed in the synthesis of biaryl and heteroaryl compounds.[3]
Troubleshooting Common Issues in Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated. | 1a. Ensure you are using a reliable palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[7] 1b. Use a pre-catalyst that readily forms the active Pd(0) species. 1c. Ensure your reaction is thoroughly degassed to prevent oxidation of the catalyst.[10] |
| 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrates. | 2a. For electron-rich or sterically hindered boronic acids, consider more electron-rich and bulky ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos).[11] | |
| 3. Inappropriate Base: The base may not be strong enough or may have poor solubility. | 3a. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] For challenging couplings, stronger bases are often more effective. 3b. Ensure the base is finely powdered to maximize surface area.[12] | |
| 4. Boronic Acid Decomposition: Boronic acids can be unstable, especially under heating.[10] | 4a. Use a slight excess of the boronic acid (1.2-1.5 equivalents).[3] 4b. Consider using more stable boronate esters (e.g., pinacol esters). | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[10] | 1a. Rigorously degas your solvent and reaction mixture.[10] 1b. Maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. |
| 2. Presence of Pd(II) Species: Incomplete reduction of a Pd(II) precatalyst can lead to homocoupling.[10] | 2a. Use a Pd(0) source directly or ensure conditions are sufficient for the complete reduction of a Pd(II) source. | |
| Dehalogenation of Starting Material | 1. Presence of Protic Solvents or Water: These can act as a hydride source, leading to the reduction of the C-Cl bond.[10] | 1a. Use anhydrous solvents. While some Suzuki reactions tolerate water, for sensitive substrates, it's best to minimize its presence.[3] |
| 2. Side Reaction in the Catalytic Cycle: A competing reductive elimination pathway can lead to the dehalogenated product.[10] | 2a. Optimize the ligand and base combination to favor the desired cross-coupling pathway. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[13]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[13]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[13]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[13]
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[14]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
III. Buchwald-Hartwig Amination: Troubleshooting Guide
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[5][8]
Troubleshooting Common Issues in Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inappropriate Ligand: The ligand may not be suitable for the specific amine or aryl chloride. | 1a. For primary amines, ligands like BrettPhos are often effective.[15] 1b. For secondary amines, RuPhos is a good starting point.[15] 1c. A broader screen of Buchwald's biaryl phosphine ligands is recommended for challenging substrates.[16] |
| 2. Base Incompatibility: The base may be too weak or incompatible with other functional groups in your molecules. | 2a. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[15][17] 2b. If your substrate is base-sensitive, consider weaker bases like K₂CO₃ or K₃PO₄, but be aware that this may require higher temperatures and longer reaction times.[15] | |
| 3. Amine Basicity: Very weakly basic amines may not react efficiently. | 3a. Use a stronger base to facilitate deprotonation of the amine-palladium complex. | |
| Hydrodehalogenation | 1. β-Hydride Elimination: This is a common side reaction, especially with amines bearing β-hydrogens.[5] | 1a. Use a bulky ligand to sterically disfavor the conformation required for β-hydride elimination. 1b. Lowering the reaction temperature can sometimes suppress this side reaction. |
| Catalyst Poisoning | 1. Certain Functional Groups: Functional groups like nitro or azo groups can poison the palladium catalyst.[15] | 1a. If possible, protect these functional groups before the coupling reaction. 1b. Increase the catalyst loading, although this is a less ideal solution. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).[13]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).[13]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane).[13]
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.[13]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[13]
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).[13]
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[14]
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
IV. Sonogashira Coupling: Troubleshooting Guide
The Sonogashira coupling is a reliable method for the synthesis of alkynylated pyrimidines, which are valuable intermediates in drug discovery.[9]
Troubleshooting Common Issues in Sonogashira Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Copper Co-catalyst: The Cu(I) co-catalyst is crucial for the catalytic cycle and can be sensitive to air. | 1a. Use a fresh, high-purity source of CuI. 1b. Ensure the reaction is performed under strictly anaerobic conditions.[18] |
| 2. Inappropriate Ligand for Palladium: The phosphine ligand must be compatible with both the palladium and copper catalysts. | 2a. PPh₃ is a common and often effective ligand.[19] 2b. For more challenging couplings, consider ligands like P(t-Bu)₃.[18] | |
| 3. Unsuitable Base: The amine base plays a dual role as a base and a solvent. | 3a. Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used.[20] Ensure they are anhydrous. | |
| Glaser Coupling (Homocoupling of Alkyne) | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes. | 1a. Rigorously degas all solvents and reagents. 1b. Maintain a strict inert atmosphere. |
| 2. High Catalyst Loading: High concentrations of the copper catalyst can favor Glaser coupling. | 2a. Use the minimum effective amount of CuI (typically 1-5 mol%). | |
| Difficulty with Electron-Rich Alkynes | 1. Slow Transmetalation: Electron-rich alkynes can be less reactive in the transmetalation step. | 1a. Increase the reaction temperature. 1b. Consider a copper-free Sonogashira protocol, which may offer different reactivity profiles.[18] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous amine base (e.g., Et₃N) as the solvent, followed by the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
V. References
-
Klanicˇ, L., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 439. --INVALID-LINK--
-
Pathare, R. S., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1555-1589. --INVALID-LINK--
-
BenchChem (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem. --INVALID-LINK--
-
Dandepally, S. R., et al. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 49(36), 5323-5326. --INVALID-LINK--
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Klanicˇ, L., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Hassan, J., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. --INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. --INVALID-LINK--
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Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 114-117. --INVALID-LINK--
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Barluenga, J., et al. (2003). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. Chemistry-A European Journal, 9(17), 4103-4113. --INVALID-LINK--
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Kumar, A., et al. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 4(11), 2209-2213. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. --INVALID-LINK--
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
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ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. --INVALID-LINK--
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. --INVALID-LINK--
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. --INVALID-LINK--
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Jadhav, S. N., & Rode, C. V. (2017). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Green Chemistry, 19(24), 5958-5970. --INVALID-LINK--
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Kumar, A., et al. (2016). Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones. RSC Advances, 6(76), 72533-72542. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia. --INVALID-LINK--
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. --INVALID-LINK--
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. --INVALID-LINK--
-
Li, J., et al. (2018). Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society, 140(40), 12894-12903. --INVALID-LINK--
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Strieth-Kalthoff, F., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2187-2197. --INVALID-LINK--
-
Abu-Reziq, R., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 9(12), 1052. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions. BenchChem. --INVALID-LINK--
-
Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(10), 12536-12551. --INVALID-LINK--
-
Li, Y., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 187, 111953. --INVALID-LINK--
-
Smith, M. W., & Johnson, J. S. (2018). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. --INVALID-LINK--
-
Larsson, A., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(10), 1673. --INVALID-LINK--
-
PubChem. (n.d.). 2-Chloro-4-cyclopropylpyridine. PubChem. --INVALID-LINK--
-
Aslan, F., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 97, 103679. --INVALID-LINK--
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates
Welcome to the technical support center for troubleshooting challenges related to the poor solubility of pyrimidine intermediates. Pyrimidine scaffolds are fundamental in medicinal chemistry and drug development, but their inherent physicochemical properties can often lead to solubility issues during synthesis.[1][2][3] This guide provides practical, field-proven insights and step-by-step protocols to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My pyrimidine starting material is poorly soluble in the chosen reaction solvent, leading to a sluggish or incomplete reaction. What should I do?
Answer: This is a common issue stemming from a mismatch between the polarity of your pyrimidine derivative and the solvent. The planarity of the pyrimidine ring and the presence of hydrogen bond donors/acceptors can lead to strong intermolecular forces, making dissolution difficult.[1]
Here is a systematic approach to address this:
-
Solvent Screening: The first step is to perform a systematic solvent screening. Do not rely on a single solvent. Test a range of solvents with varying polarities and properties. Common choices for pyrimidine chemistry include:
-
Protic Solvents: Ethanol, methanol, and water can be effective, especially if your pyrimidine has polar functional groups capable of hydrogen bonding.[4][5]
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF) are excellent options for dissolving a wide range of organic compounds.[6][7] DMF and DMSO are particularly powerful solvents for many heterocyclic compounds.[5][8]
-
Nonpolar Solvents: Toluene or dioxane can be useful, sometimes in combination with a co-solvent.
-
-
Employ Co-solvents: If a single solvent system fails, a mixture of solvents, or a co-solvent system, can be highly effective.[9][10][11] The addition of a water-miscible organic solvent can significantly increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent mixture.[10][11] For instance, a mixture of dioxane and water or THF and water can provide a good balance of polarity.
-
Temperature Adjustment: Increasing the reaction temperature will generally increase the solubility of your compound.[1][6][8][12] Many reactions involving pyrimidines are conducted at elevated temperatures or under reflux conditions to ensure all starting materials are in solution.[4][5][13] However, be mindful of the thermal stability of your reactants and products.
-
pH Modification: The ionization state of your pyrimidine intermediate can dramatically affect its solubility.[1] If your compound has acidic or basic functional groups, adjusting the pH of the reaction mixture can significantly improve solubility.[14][15] For basic pyrimidines, adding a small amount of acid can form a more soluble salt.[16] Conversely, for acidic pyrimidines, a base can be used.
Question 2: My pyrimidine intermediate precipitates out of the reaction mixture as it forms. How can I prevent this and keep the reaction going?
Answer: Precipitation of an intermediate is a clear indication that its solubility in the current reaction medium is very low.[13] This can halt the reaction by effectively removing the intermediate from the solution phase.
Here are some strategies to overcome this:
-
Solvent System Re-evaluation: The solvent system may be suitable for the starting materials but not for the intermediate. Re-evaluate your solvent choice based on the expected structure of the intermediate. Often, a more polar solvent or a co-solvent system is required to keep the intermediate in solution.
-
Increase Reaction Temperature: As with starting material solubility, increasing the temperature can help keep the intermediate dissolved.[1][6][8][12]
-
"Just-in-Case" Solvent Addition: If you anticipate the formation of a poorly soluble intermediate, you can have a more powerful co-solvent (like DMF or NMP) ready to add to the reaction mixture as soon as you observe precipitation.
-
Change in Reaction Concentration: Running the reaction at a more dilute concentration can sometimes prevent the intermediate from reaching its saturation point and precipitating out.
Question 3: I have successfully completed my reaction, but now my pyrimidine product has poor solubility, making purification by chromatography or recrystallization difficult. What are my options?
Answer: Purification of poorly soluble compounds is a common challenge. Here are several techniques to consider:
-
For Column Chromatography:
-
Stronger Eluent System: You may need to use a more polar eluent system than you typically would. For silica gel chromatography, this could involve higher percentages of methanol in dichloromethane or using a gradient that goes to a very polar mobile phase.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[13]
-
Use of Additives: Adding a small amount of an acid (like acetic acid or formic acid) or a base (like triethylamine or ammonia) to the mobile phase can improve the solubility and chromatography of ionizable compounds.
-
-
For Recrystallization:
-
Solvent Screening for Recrystallization: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You will need to screen a variety of solvents to find the right one.
-
Hot Filtration: If your compound is only soluble in a boiling solvent, you will need to perform a hot filtration to remove any insoluble impurities.
-
Trituration: If a suitable recrystallization solvent cannot be found, you can often purify your compound by trituration. This involves suspending the crude product in a solvent in which the desired compound is insoluble, but the impurities are soluble. The solid is then collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: Why are many pyrimidine intermediates poorly soluble?
A1: The poor solubility of many pyrimidine derivatives can be attributed to several factors. The planar, aromatic nature of the pyrimidine ring can lead to strong π-π stacking interactions between molecules in the solid state. Additionally, the presence of nitrogen atoms and various functional groups can result in strong intermolecular hydrogen bonding. These forces require a significant amount of energy to overcome, leading to low solubility in many common organic solvents.
Q2: What are some common functional groups that decrease the solubility of pyrimidine derivatives?
A2: Functional groups that can decrease solubility include:
-
Amino groups (-NH2): Can participate in strong hydrogen bonding.
-
Hydroxyl groups (-OH): Similar to amino groups, they are strong hydrogen bond donors and acceptors.
-
Carboxylic acid groups (-COOH): Can form strong hydrogen-bonded dimers.
-
Amide groups (-CONH-): Prone to extensive hydrogen bonding networks.
-
Halogens (e.g., -Cl, -Br): While not as impactful as hydrogen bonding groups, they can increase molecular weight and crystallinity.[12]
Q3: Can modifying the chemical structure of my pyrimidine intermediate improve its solubility?
A3: Yes, this is a common strategy in medicinal chemistry.[2][17] Introducing solubilizing groups can significantly improve the physicochemical properties of a compound.[10] Examples include:
-
Adding a basic amine: This can allow for the formation of a soluble salt in acidic media.
-
Incorporating a polyethylene glycol (PEG) chain: This can increase water solubility.
-
Adding an acidic group (e.g., carboxylic acid or sulfonic acid): This allows for the formation of a soluble salt in basic media.
Data Presentation
Table 1: Common Solvents for Pyrimidine Synthesis
| Solvent | Dielectric Constant (at 20°C) | Boiling Point (°C) | Notes |
| Water | 80.1 | 100 | Excellent for highly polar and ionic pyrimidines.[18] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | A powerful, polar aprotic solvent for a wide range of compounds.[6][8] |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | Another very strong polar aprotic solvent, often used for very insoluble compounds.[5] |
| Acetonitrile (ACN) | 37.5 | 82 | A polar aprotic solvent, often used in chromatography. |
| Ethanol | 24.6 | 78 | A polar protic solvent, good for compounds that can hydrogen bond.[4][5] |
| Tetrahydrofuran (THF) | 7.6 | 66 | A less polar aprotic solvent, good for a range of organic reactions.[6] |
| 1,4-Dioxane | 2.2 | 101 | A nonpolar aprotic solvent, often used in reactions requiring higher temperatures.[6] |
| Toluene | 2.4 | 111 | A nonpolar aromatic solvent, useful for less polar pyrimidines. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for a Poorly Soluble Pyrimidine Intermediate
Objective: To identify a suitable solvent or co-solvent system for a poorly soluble pyrimidine intermediate.
Materials:
-
Your poorly soluble pyrimidine intermediate (a few milligrams)
-
A selection of solvents from Table 1
-
Small vials or test tubes
-
Vortex mixer
-
Hot plate or heating block
Procedure:
-
Preparation: Place a small, accurately weighed amount of your pyrimidine intermediate (e.g., 1-2 mg) into several separate vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Room Temperature Solubility Test: Vortex each vial vigorously for 1-2 minutes. Observe and record the solubility of the compound in each solvent at room temperature.
-
Elevated Temperature Solubility Test: For the solvents in which the compound was not soluble at room temperature, gently heat the vials on a hot plate or heating block. Periodically remove the vials, vortex, and observe for dissolution. Record the approximate temperature at which the compound dissolves.
-
Co-solvent Testing: For promising solvents where solubility is still limited, try adding a co-solvent. For example, to a vial with your compound in toluene, add small aliquots of DMF or THF and observe for improved solubility.
-
Analysis: Based on your observations, select the solvent or co-solvent system that provides the best solubility under reasonable reaction conditions (e.g., a temperature that is compatible with your reaction).
Visualization
Diagram 1: Troubleshooting Workflow for Poor Solubility
Caption: A decision-making workflow for troubleshooting poor pyrimidine solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. benchchem.com [benchchem.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Preventing dimer formation in amination of dichloropyrimidines
Welcome to the technical support center for the amination of dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions, particularly dimer formation, and optimize your reaction outcomes.
Introduction
The selective amination of dichloropyrimidines is a cornerstone in the synthesis of a vast array of biologically active molecules. However, the inherent reactivity of the dichloropyrimidine core presents unique challenges, most notably the formation of undesired dimers and oligomers. This guide provides a systematic approach to understanding and mitigating these side reactions, ensuring the efficient and selective synthesis of your target mono- or di-aminated pyrimidine derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the amination of dichloropyrimidines.
Question 1: My reaction is producing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer. How can I confirm this and, more importantly, prevent it?
This is a classic issue in dichloropyrimidine chemistry, often arising from the reaction of the mono-aminated product with the starting dichloropyrimidine.
Confirmation:
-
Mass Spectrometry (MS): The most direct method. Look for a mass corresponding to (starting dichloropyrimidine + mono-aminated product - HCl) or (2 x mono-aminated product - amine - HCl).
-
NMR Spectroscopy: Dimer formation often results in a more complex spectrum with overlapping aromatic signals. The integration of aromatic to aliphatic protons may also be inconsistent with the desired product.
-
Thin Layer Chromatography (TCM): The dimer will typically have a different Rf value than your starting material and desired product, often appearing as a less polar spot.
Prevention Strategies:
-
Control Stoichiometry: Using an excess of the amine can favor the formation of the desired mono-aminated product by outcompeting the mono-aminated pyrimidine for the remaining starting material.[1][2] An amine to dichloropyrimidine ratio of 1.2-2.0:1 is a good starting point for mono-amination. For di-amination, using at least 2.2-4.0 equivalents of the amine is recommended.[2]
-
Slow Addition of the Limiting Reagent: A highly effective technique is the slow, controlled addition of the dichloropyrimidine to a solution of the amine and base.[3] This maintains a low concentration of the electrophile, minimizing the chance of the mono-aminated product reacting with it.
-
Optimize Reaction Temperature: High temperatures can sometimes promote side reactions.[1][4] While SNAr reactions often require elevated temperatures (e.g., 140 °C in DMF), it's crucial to find the minimum temperature necessary for a reasonable reaction rate.[1][4] For palladium-catalyzed reactions, temperatures are typically in the 80-120 °C range, but optimization is key.[1]
-
Catalyst and Ligand Selection (for Buchwald-Hartwig Amination): The choice of ligand is critical in palladium-catalyzed aminations. Bulky, electron-rich phosphine ligands can help prevent the formation of di-heteroarylated side products.[1][2] Screening ligands like DavePhos, Ph-JosiPhos, or BINAP is highly recommended.[1][2]
| Strategy | Key Parameter | Recommended Starting Point |
| Stoichiometry | Amine:Dichloropyrimidine Ratio | Mono-amination: 1.2-2.0 : 1Di-amination: 2.2-4.0 : 1 |
| Reagent Addition | Technique | Slow addition of dichloropyrimidine to the amine solution |
| Temperature | Reaction Temperature | SNAr: Find minimum effective temp.Pd-catalyzed: 80-120 °C (optimize) |
| Catalysis | Ligand Choice | Screen bulky, electron-rich phosphine ligands |
Question 2: My amination is not selective, and I'm getting a mixture of C2 and C4 isomers that are difficult to separate. How can I improve the regioselectivity?
The chlorine atoms at the C2 and C4(6) positions of the pyrimidine ring have different reactivities, with C4(6) generally being more susceptible to nucleophilic attack.[5][6] However, this selectivity can be influenced by several factors.
Strategies to Enhance Regioselectivity:
-
Leverage Electronic Effects: The inherent reactivity can be modulated by substituents on the pyrimidine ring. Electron-donating groups at C6 can surprisingly favor substitution at the C2 position, while electron-withdrawing groups at C5 enhance the natural preference for C4 substitution.[6][7]
-
Catalyst Control: For Buchwald-Hartwig reactions, the catalyst system can exert strong control over regioselectivity. Palladium catalysts with specific ligands have been shown to strongly favor the formation of the C4-substituted product.[5][6]
-
Steric Hindrance: A bulky amine nucleophile may preferentially attack the less sterically hindered position.[1]
-
Optimize Reaction Conditions: Systematically screen solvents, bases, and temperatures.[1][6] For instance, in some systems, n-butanol with DIPEA has been reported to favor C4 substitution.[6]
-
Mode of Addition: For highly reactive amines, premixing the amine with a strong base like LiHMDS before adding it to the dichloropyrimidine solution can prevent the uncatalyzed, less selective SNAr pathway from competing with the desired catalyzed reaction.[5]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of dimer formation?
Dimer formation, or di-heteroarylation, occurs when the mono-aminated pyrimidine product, which is itself an amine, acts as a nucleophile and reacts with another molecule of the starting dichloropyrimidine. This is particularly prevalent in palladium-catalyzed reactions.[1][2] The proposed mechanism involves the oxidative addition of the palladium catalyst to the C-Cl bond of a second dichloropyrimidine molecule, followed by coordination and reaction with the amino group of the already-formed mono-aminated product.
Caption: Reaction pathways for desired mono-amination and undesired dimer formation.
Q2: Which factors are most critical for controlling dimer formation?
The three most critical factors are:
-
Stoichiometry: Maintaining an excess of the desired amine nucleophile.
-
Concentration: Keeping the concentration of the electrophilic dichloropyrimidine low, often through slow addition.
-
Temperature: Using the lowest effective temperature to minimize the rate of the undesired dimerization reaction.[4]
Q3: When should I choose a catalyst-free SNAr versus a palladium-catalyzed Buchwald-Hartwig amination?
-
Catalyst-Free SNAr: This method is often suitable for the first mono-amination, especially with electron-deficient dichloropyrimidines and reasonably nucleophilic amines.[1] It requires higher temperatures and is generally less effective for introducing a second amino group due to the deactivating effect of the first.[1]
-
Buchwald-Hartwig Amination: This is the preferred method for less reactive aryl chlorides, for introducing the second amino group, or when milder reaction conditions are required.[1][8] It offers greater functional group tolerance and allows for fine-tuning of selectivity through ligand choice.[9]
Q4: Can my choice of solvent and base impact dimer formation?
Absolutely.
-
Solvent: Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[1] The solvent's ability to solubilize reactants and intermediates can affect reaction rates and selectivity. In some cases, using a less polar solvent like toluene can be beneficial.
-
Base: The base is critical. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[1] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often necessary to deprotonate the amine.[1][5] The choice of base can influence catalyst activity and the prevalence of side reactions.
Experimental Protocols
Protocol 1: General Procedure for Controlled Mono-amination via Slow Addition (SNAr)
This protocol is designed to minimize dimer formation by maintaining a low concentration of the dichloropyrimidine.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the amine (1.5 equivalents) and a suitable base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add an anhydrous aprotic polar solvent (e.g., DMF, to make a 0.2 M solution with respect to the amine).
-
Heating: Heat the stirred mixture to the desired reaction temperature (e.g., 120-140 °C).
-
Slow Addition: In a separate flask, dissolve the dichloropyrimidine (1.0 equivalent) in the same anhydrous solvent. Using a syringe pump, add the dichloropyrimidine solution dropwise to the hot amine/base mixture over 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, pour into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Workflow for controlled mono-amination protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Organic Synthesis (MAOS)
From the desk of a Senior Application Scientist, this guide is designed to be your first point of reference when encountering challenges in microwave-assisted organic synthesis. My goal is to move beyond simple procedural lists and provide you with the underlying principles and causal logic for each troubleshooting step. This approach will not only solve your immediate problems but also empower you to optimize your future MAOS experiments with confidence and scientific rigor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address some of the most common issues researchers face during MAOS experiments. Each answer is structured to help you diagnose the problem and implement a scientifically sound solution.
My reaction shows little to no conversion. What should I do?
This is one of the most frequent challenges, and the solution often lies in systematically evaluating your reaction parameters. Microwave synthesis accelerates reactions by reaching higher temperatures than traditional reflux, so a lack of conversion suggests that the activation energy barrier is not being overcome.[1][2]
Initial Diagnostic Steps:
-
-
Action: If your initial attempt was based on a conventional heating method, incrementally increase the reaction temperature. A good starting point is 10-20 °C above the conventional method's temperature.[1] Subsequently, you can try increasing it by 25, 50, and even 100 °C, provided your reagents and products are stable at those temperatures.[1]
-
Causality: Many reactions that are sluggish at the atmospheric boiling point of a solvent proceed rapidly when superheated in a sealed microwave vial.
-
-
Evaluate Solvent Choice: The ability of your reaction mixture to absorb microwave energy is paramount. This is largely determined by the dielectric properties of your solvent.[4][5]
-
Action: If you are using a non-polar (low-absorbing) solvent like toluene or hexane, it may not be heating efficiently.[4][5][6] Consider switching to a more polar solvent with a higher loss tangent (tan δ), such as DMF, ethanol, or acetonitrile.[6] If the solvent cannot be changed, add a small amount of a polar co-solvent or an ionic liquid to improve the mixture's ability to absorb microwave energy.[6][7]
-
Causality: Microwave heating relies on the interaction of the electromagnetic field with molecules possessing a dipole moment. Polar solvents absorb this energy efficiently and transfer it as heat to the surrounding molecules through a process called dielectric heating.[4][8]
-
Troubleshooting Flowchart: No Reaction Conversion
Caption: Systematic approach to troubleshooting low reaction conversion.
My reaction mixture is turning black (charring/decomposition). How can I prevent this?
Charring is a clear indication of product or reagent decomposition due to excessive temperature. While high temperatures can accelerate desired reactions, they can also speed up degradation pathways.
Immediate Actions & Solutions:
-
Reduce the Temperature: This is the most critical parameter to adjust.
-
Action: Lower the set temperature in 10-20 °C increments. You are looking for the "sweet spot" where the desired reaction proceeds efficiently without significant decomposition.[6]
-
Causality: The rates of decomposition reactions also increase with temperature. By lowering the temperature, you can often find a window where the rate of product formation is significantly higher than the rate of its degradation.
-
-
Shorten the Reaction Time: It's possible your desired product forms quickly and then degrades upon prolonged exposure to high temperatures.
-
Action: Run a time course study. Set up several identical reactions and run them for progressively shorter times (e.g., 15, 10, 5, and 2 minutes). Analyze the yield and purity for each time point to find the optimal duration.[6]
-
Causality: MAOS can lead to extremely rapid product formation. What might take hours conventionally could be complete in minutes, and any additional time at elevated temperature only serves to decompose the product.
-
-
Check for Hotspots: Uneven heating can lead to localized areas of very high temperature, causing charring even if the bulk temperature reading appears reasonable.
-
Action: Ensure efficient stirring. Always use a magnetic stir bar appropriate for the vial size. For viscous or heterogeneous mixtures, ensure the stirring is vigorous enough to maintain a uniform suspension.[9]
-
Causality: Proper stirring distributes the microwave energy throughout the reaction mixture, preventing the formation of localized superheated zones, or "hotspots".
-
I'm seeing sparks or arcing in the microwave cavity. Is this dangerous and how do I stop it?
Arcing is a serious safety concern that must be addressed immediately. It occurs when microwave energy causes an electrical discharge through a medium or across a gap. This can damage the reactor and, in the presence of flammable solvents, create a fire or explosion hazard.
Common Causes and Solutions:
-
Presence of Metal: Unintended metal inside the microwave cavity is the most common cause of arcing.
-
Action: Immediately stop the experiment. Inspect the reaction vial and the cavity for any metal objects. This includes metal-backed TLC plates, metal spatulas, or even metallic catalysts if they are not properly suspended in the solvent.[10] If using a metal powder catalyst, ensure it is fully submerged in the solvent to mitigate the risk of sparking.[9]
-
Causality: Metals reflect microwaves. This can cause a concentration of the electromagnetic field at sharp edges, leading to an electrical discharge through the surrounding medium.
-
-
Damaged Reactor Components: A compromised waveguide cover or damaged internal surfaces can also lead to arcing.
-
Action: Inspect the inside of the microwave cavity. Look for any char marks, peeling paint, or damage to the waveguide cover (a small mica or ceramic plate that covers the microwave entry point). If any damage is observed, do not use the reactor and contact your service provider.
-
Causality: The internal components of the reactor are designed to ensure a smooth and even distribution of microwaves. Damage can create sharp points or expose underlying metal, which can act as a focal point for arcing.
-
Experimental Protocol: Safely Managing an Arcing Event
-
Immediate Shutdown: The moment you observe arcing, press the emergency stop button on the microwave reactor.
-
Wait for Cooling: Allow the reactor to complete its cooling cycle before opening the cavity door.
-
Depressurize (if applicable): If the reaction was in a sealed vessel, ensure it has cooled to a safe temperature (typically below 50°C) and that the internal pressure has returned to ambient before attempting to open it.
-
Careful Inspection: Once safe, remove the vial and thoroughly inspect the cavity for the cause of the arcing.
-
Clean Up: If a vial has broken, carefully clean the debris according to your lab's safety procedures. Ensure no residual chemicals or glass fragments remain in the cavity.
-
Rectify the Cause: Address the root cause (e.g., remove the source of metal) before attempting to run another reaction. If the cause is damage to the instrument, it must be professionally serviced.
My reaction is not heating up effectively. What's wrong?
Inefficient heating is almost always a problem of poor microwave absorption by the reaction mixture.
Troubleshooting Steps:
-
Assess Solvent Polarity: As discussed previously, non-polar solvents are poor microwave absorbers.
-
Action: Consult a solvent properties table (see Table 1 below). If your solvent has a low loss tangent (tan δ < 0.1), it will not heat well. Switch to a solvent with a medium or high tan δ value.[11]
-
Causality: The loss tangent is a measure of a material's ability to convert microwave energy into heat.[5][11]
-
-
Use a Susceptor (for non-polar mixtures): If you cannot change the solvent or reagents, you can add an inert, strongly microwave-absorbing material to the reaction.
-
Action: Add a small amount of a susceptor like silicon carbide or a pre-made Weflon stir bar to the reaction vial.[10] These materials heat up rapidly in the microwave field and transfer that heat to the surrounding, non-absorbing mixture via conduction.
-
Causality: Susceptors act as passive heating elements, converting microwave energy into thermal energy, which then heats the reaction by conventional means.
-
Table 1: Dielectric Properties of Common Solvents at 2.45 GHz and 20-25 °C
| Solvent | Dielectric Constant (ε') | Loss Tangent (tan δ) | Microwave Absorption |
| Ethanol | 24.3 | 0.941 | High |
| Methanol | 32.7 | 0.659 | High |
| Water | 80.4 | 0.123 | Medium |
| Dimethylformamide (DMF) | 36.7 | 0.161 | Medium |
| Acetonitrile | 37.5 | 0.062 | Medium |
| Dichloromethane | 9.1 | 0.042 | Low |
| Tetrahydrofuran (THF) | 7.6 | 0.047 | Low |
| Toluene | 2.4 | 0.040 | Very Low |
| Hexane | 1.9 | <0.020 | Very Low |
Data compiled from various sources.[5][11][12][13] Values can vary slightly with temperature.
The pressure in my sealed vial is too high, causing the run to abort. How do I manage this?
Modern microwave reactors have built-in pressure sensors that will automatically shut down a run if the pressure exceeds a safe limit (typically >20 bar), preventing vial failure and potential explosions.[7] High pressure is usually a result of heating a volatile solvent to a high temperature.
Pressure Management Strategies:
-
Reduce the Temperature: The vapor pressure of a solvent increases exponentially with temperature.
-
Action: Lower the set temperature of your reaction. This is the most direct way to reduce the pressure inside the vial.[7]
-
-
Switch to a Higher-Boiling Solvent: A solvent with a higher boiling point will exert less vapor pressure at a given temperature.
-
Action: If your reaction requires a high temperature, consider switching to a solvent with a higher boiling point. For example, if you are using dichloromethane (b.p. 40 °C) and need to reach 150 °C, you will generate extremely high pressure. Switching to 1,2-dichloroethane (b.p. 83 °C) or DMF (b.p. 153 °C) would be a better choice.[6]
-
-
Reduce the Reaction Volume: Do not overfill the reaction vial.
-
Action: Ensure you are using the correct volume for the vial size as specified by the manufacturer (e.g., 2-5 mL for a 10 mL vial).[7][14]
-
Causality: A sufficient "headspace" is required to accommodate the vapor generated at elevated temperatures. Overfilling the vial can lead to a rapid and dangerous pressure increase.
-
Logical Flow for Pressure Management
Caption: Decision-making process for managing high-pressure events.
By approaching these common challenges systematically and with an understanding of the underlying principles of microwave chemistry, you can effectively troubleshoot your experiments, ensure your safety, and harness the full potential of MAOS to accelerate your research.
References
- 1. Getting Started with Microwave Synthesis [cem.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Solvent Choice for Microwave Synthesis [cem.com]
- 6. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 7. nsmn1.uh.edu [nsmn1.uh.edu]
- 8. Microwave Synthesis [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chim.unifi.it [chim.unifi.it]
Stability issues of 2-chloro-N-cyclopropylpyrimidin-4-amine under acidic conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-chloro-N-cyclopropylpyrimidin-4-amine. This resource is designed for researchers, chemists, and drug development professionals who utilize this key synthetic intermediate. Our goal is to provide in-depth, field-proven insights into the stability challenges of this molecule, particularly under acidic conditions, and to offer robust troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users. We delve into the causality behind the observed instability and provide a foundational understanding of the molecule's behavior.
Q1: Why is my this compound sample degrading in an acidic solution?
A: The instability of this compound in acidic media is primarily due to the electronic nature of the pyrimidine ring. The ring nitrogens are basic and become protonated at low pH. This protonation significantly increases the electrophilicity of the carbon atoms in the ring, making it highly susceptible to nucleophilic attack.
There are two principal degradation pathways:
-
Hydrolysis of the 2-Chloro Group (Major Pathway): The C2 position is particularly activated towards Nucleophilic Aromatic Substitution (SNAr).[1] Once the ring is protonated, water acts as a nucleophile, attacking the C2 carbon and displacing the chloride ion. This is typically the most rapid degradation route, leading to the formation of 2-hydroxy-N-cyclopropylpyrimidin-4-amine.
-
Cleavage of the C4-Amine Bond (Minor Pathway): While the C-N bond is generally robust, prolonged exposure to harsh acidic conditions and elevated temperatures can lead to its hydrolysis.[2] This pathway is mechanistically similar to the acid-catalyzed hydrolysis of imines or related functional groups, where protonation of the ring facilitates the cleavage.[3][4]
The primary cause is the inherent chemical reactivity of the chloro-substituted, electron-deficient pyrimidine system, which is exacerbated by acid catalysis.
Caption: Primary degradation mechanism via acid-catalyzed hydrolysis.
Q2: What are the expected degradation products I should look for?
A: Identifying potential degradants is crucial for developing stability-indicating analytical methods. Based on the mechanisms described above, you should primarily monitor for the hydrolysis product of the C2-chloro group.
| Degradant Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Likelihood |
| 2-hydroxy-N-cyclopropylpyrimidin-4-amine | C₇H₉N₃O | 151.17 | SNAr Hydrolysis of C2-Cl | High |
| 2-chloropyrimidin-4-ol | C₄H₃ClN₂O | 130.53 | Hydrolysis of C4-N bond | Low to Moderate |
| Cyclopropylamine | C₃H₇N | 57.10 | Hydrolysis of C4-N bond | Low to Moderate |
Under forced degradation conditions (e.g., high acid concentration and heat), you may observe a more complex mixture of these products.[5]
Q3: How can I quantitatively monitor the degradation of my compound?
A: A validated, stability-indicating analytical method is essential. We strongly recommend Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Rationale:
-
Separation: RP-HPLC excels at separating the relatively nonpolar parent compound from its more polar hydroxy-degradants.
-
Quantification: With proper calibration, you can accurately determine the concentration of the parent compound over time and quantify the formation of degradants.
-
Versatility: The method can be readily coupled with Mass Spectrometry (LC-MS) to definitively identify the mass of unknown peaks observed during stability studies.[6]
A typical experimental workflow for a kinetic study is outlined below.
Caption: Experimental workflow for a time-course degradation study.
Q4: What are the best practices for handling and storing this compound to ensure stability?
A: To minimize degradation and preserve the integrity of your material, follow these guidelines:
-
pH Control: Store solutions in a pH range of 7.0 to 9.0. Use buffered systems if pH control is critical for your application. Avoid unbuffered aqueous solutions, which can become acidic from dissolved CO₂.
-
Solvent Choice: For long-term storage, prefer aprotic organic solvents (e.g., Dichloromethane, THF) or polar aprotic solvents (e.g., Acetonitrile, DMSO) over protic solvents like water or methanol, especially if acidic impurities may be present.
-
Temperature: Store the compound, both neat and in solution, at low temperatures (e.g., 2-8 °C or -20 °C) to slow the rate of any potential hydrolytic reactions.
-
Reaction Conditions: If acidic conditions are unavoidable for a synthetic step, conduct the reaction at the lowest effective temperature and for the shortest duration possible. Monitor the reaction closely by HPLC or TLC to track the consumption of starting material and the formation of any degradants.
Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Action & Investigation |
| Low or inconsistent yield in an acid-catalyzed reaction. | The starting material is degrading under the reaction conditions. | 1. Run a Control: Subject your starting material to the full reaction conditions (acid, solvent, temperature) without the other reactants. Analyze the outcome by HPLC to quantify the extent of degradation. 2. Optimize Conditions: Screen milder acid catalysts (e.g., pyridinium p-toluenesulfonate instead of HCl), lower the reaction temperature, and reduce the reaction time.[7] 3. Monitor Progress: Use time-course HPLC analysis to find the optimal point where product formation is maximized and degradation is minimized. |
| Appearance of an unexpected, more polar spot/peak in TLC/HPLC after an acidic workup. | Acid-induced degradation during the extraction or purification process. | 1. Confirm Identity: Use LC-MS to check if the molecular weight of the impurity matches the primary degradant, 2-hydroxy-N-cyclopropylpyrimidin-4-amine (MW: 151.17). 2. Modify Workup: Replace the acidic wash (e.g., 1M HCl) with a neutral or mildly basic wash (e.g., saturated NaHCO₃ solution). 3. Purification Strategy: If the impurity is still present, consider a purification method that does not use acidic modifiers, such as chromatography on a neutral or basic alumina column, or using a neutral mobile phase for silica gel chromatography. |
| The solid material has discolored or appears clumpy over time. | Slow degradation due to exposure to atmospheric moisture and acidic gases (like CO₂). | 1. Re-analyze: Check the purity of the material by HPLC and obtain an NMR spectrum to confirm its structure. 2. Improve Storage: Store the solid material under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container with a desiccant. Store at reduced temperatures. |
Protocols for Stability Assessment
These generalized protocols provide a starting point for your investigations. They should be adapted and validated for your specific laboratory equipment and analytical requirements.
Protocol 1: Forced Degradation by Acid Hydrolysis
This protocol is designed to intentionally degrade the compound to identify potential degradants and test the suitability of an analytical method.[5]
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Stress Sample Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M Hydrochloric Acid (HCl). Dilute to the mark with a 50:50 mixture of water and acetonitrile. This creates a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Control Sample: Prepare a control sample by following the same procedure but substituting the 1.0 M HCl with 1.0 mL of purified water.
-
Incubation: Place both flasks in a water bath set to 60 °C.
-
Time-Point Sampling: Withdraw 1.0 mL aliquots from each flask at t=0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the acidic aliquots by adding 100 µL of 1.0 M Sodium Hydroxide (NaOH). Note: Ensure the final solution is compatible with your HPLC mobile phase.
-
Analysis: Analyze all quenched samples and controls by a validated RP-HPLC method. Compare the chromatograms to identify new peaks and quantify the loss of the parent compound.
Protocol 2: General RP-HPLC Method for Stability Monitoring
This is a starting point for developing a stability-indicating method.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or λmax of the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
References
- 1. researchgate.net [researchgate.net]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving Chloropyrimidines
Welcome to the technical support center for cross-coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Chloropyrimidines are essential building blocks in medicinal chemistry, but their successful functionalization via cross-coupling is highly dependent on a well-chosen catalytic system. This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are chloropyrimidines considered challenging substrates for cross-coupling reactions?
Chloropyrimidines present a unique set of challenges. The C-Cl bond is inherently less reactive than C-Br or C-I bonds, making the initial oxidative addition step to the palladium catalyst more difficult.[1][2] Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[3] This electron-deficient nature of the ring, while activating the C-Cl bond to an extent, also makes the substrate susceptible to side reactions.[1][4]
Q2: What is the general principle for selecting a palladium catalyst for coupling with a chloropyrimidine?
For the less reactive C-Cl bond, a highly active catalyst is required. The general principle is to use a palladium precatalyst (like Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand. These ligands, such as the biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), promote the crucial oxidative addition step and stabilize the active Pd(0) species.[3]
Q3: For a Suzuki-Miyaura coupling with a chloropyrimidine, what is a reliable starting catalyst system?
A robust starting point for a Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid is a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos (2-4 mol%).[3] Stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often preferred to facilitate the transmetalation step.[3] A common solvent system is a mixture of an organic solvent like 1,4-dioxane with water.[3]
Q4: I am performing a Buchwald-Hartwig amination on a chloropyrimidine. What catalyst and base should I consider?
Similar to Suzuki couplings, Buchwald-Hartwig aminations of chloropyrimidines benefit from palladium catalysts paired with bulky biarylphosphine ligands.[3][5] For this transformation, a strong, non-nucleophilic base is crucial for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[3] The reaction is typically run in an aprotic solvent like toluene.[3]
Q5: What about Sonogashira couplings with chloropyrimidines? Are there different catalyst requirements?
The Sonogashira coupling, which forms C-C triple bonds, traditionally uses a dual catalyst system: a palladium complex and a copper(I) co-catalyst (typically CuI).[4][6] For chloropyrimidines, standard catalysts like Pd(PPh₃)₄ can be used, often in combination with CuI.[3][4] The base is typically a liquid amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can sometimes also serve as the solvent.[3][4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Product Formation
Q: My reaction is sluggish or has failed completely. I see only starting material. What are the likely causes and how can I fix it?
A: This is a common issue when working with less reactive aryl chlorides. The problem often lies with the catalyst activity, reaction conditions, or reagent quality.
-
Cause 1: Insufficient Catalyst Activity. The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step.[7]
-
Solution: Switch to a more robust catalytic system. If you are using a simple catalyst like Pd(PPh₃)₄, consider moving to a system with a bulky, electron-rich ligand. A systematic screening of different ligands (e.g., XPhos, SPhos, RuPhos) and palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) is a highly effective approach.[8] Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are designed for efficient generation of the active LPd(0) catalyst and can be very effective.[9]
-
-
Cause 2: Sub-optimal Base or Solvent. The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate the key steps of the catalytic cycle but not so strong as to cause decomposition.[1] The solvent must solubilize all components and be compatible with the reaction chemistry.
-
Solution: For Suzuki couplings, if you are using a weaker base like K₂CO₃, try switching to K₃PO₄ or Cs₂CO₃.[3] For Buchwald-Hartwig aminations, ensure your NaOtBu is fresh and handled under inert conditions. Screen different solvents; for Suzuki, common choices include dioxane/water, DME/water, or toluene.[3]
-
-
Cause 3: Poor Reagent Quality. Cross-coupling reactions are sensitive to impurities. Boronic acids can degrade over time through protodeboronation, and amines can be of poor quality.[1][8] Solvents that are not properly degassed can contain oxygen, which will oxidize and deactivate the Pd(0) catalyst.[1][9]
Problem 2: Catalyst Deactivation
Q: My reaction starts but then stalls before reaching completion. What could be deactivating my catalyst?
A: Catalyst deactivation is a frequent problem, especially with N-heterocyclic substrates like pyrimidines.
-
Cause 1: Coordination to Pyrimidine Nitrogens. The lone pair of electrons on the pyrimidine nitrogen atoms can coordinate to the palladium center, leading to an inactive catalyst complex.[3][10]
-
Solution: The use of bulky ligands, such as XPhos or sterically hindered N-heterocyclic carbenes (NHCs), can often mitigate this issue. The steric bulk of the ligand can disfavor the binding of the pyrimidine nitrogen to the palladium center.
-
-
Cause 2: Thermal Degradation. High reaction temperatures, while often necessary to promote oxidative addition, can also lead to catalyst decomposition, often observed as the formation of palladium black.[3]
-
Solution: Consider using a more thermally stable catalyst system. Alternatively, you can try running the reaction at a lower temperature for a longer period. Microwave irradiation can sometimes be beneficial, as it allows for rapid heating to the desired temperature, potentially minimizing the time the catalyst is exposed to high temperatures and reducing degradation.[2][3][8]
-
Problem 3: Poor Regioselectivity with Dihalopyrimidines
Q: I am using a dichloropyrimidine (e.g., 2,4-dichloropyrimidine) and getting a mixture of products or reaction at the wrong position. How can I control the regioselectivity?
A: For dihalopyrimidines, achieving regioselectivity is a significant challenge. For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic aromatic substitution and conventional cross-coupling.[2][11] However, this selectivity can be controlled.
-
Cause: Intrinsic Reactivity. The C4 position in 2,4-dichloropyrimidines is electronically favored for many palladium-catalyzed cross-coupling reactions.[2][12]
-
Solution for C4-Selectivity: Using standard catalyst systems like Pd(PPh₃)₄ often favors substitution at the C4 position.[2]
-
Solution for C2-Selectivity: Achieving selectivity for the C2 position is more challenging and often requires a specific catalyst system. It has been reported that Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective cross-coupling with thiols.[11][13][14][15] The choice of ligand is paramount in overriding the intrinsic reactivity of the substrate.[16] In some cases, catalyst-free conditions can also influence selectivity.[17] For Sonogashira couplings of diiodopurines (a related heterocyclic system), the choice between monodentate and bidentate phosphine ligands has been shown to control the site of reaction, a principle that could be explored for dichloropyrimidines.[18][19]
-
Data Presentation & Protocols
Recommended Starting Conditions for Cross-Coupling with Chloropyrimidines
The following table provides general starting conditions for common cross-coupling reactions. These should be considered as a starting point for optimization.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Source(s) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/Water (4:1) | 100 | [3] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | [3][4] |
| Sonogashira | Pd(PPh₃)₄ (5) | - | Et₃N (2) | DMF | 80 | [3][4] |
| Sonogashira (with Cu) | PdCl₂(PPh₃)₂ (2) | - (CuI, 5 mol%) | DIPEA (3) | THF | 60-80 | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general workflow for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid.
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[3]
-
Inert Atmosphere: Seal the reaction vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[3][4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Diagrams of Key Processes
Caption: A decision workflow for selecting a catalyst system.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines | CoLab [colab.ws]
- 13. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - C2-Selective Palladium-Catalyzed CâS Cross-Coupling of 2,4-Dihalopyrimidines - American Chemical Society - Figshare [acs.figshare.com]
- 15. Collection - C2-Selective Palladium-Catalyzed CâS Cross-Coupling of 2,4-Dihalopyrimidines - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. snu.elsevierpure.com [snu.elsevierpure.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of 2-chloro-N-cyclopropylpyrimidin-4-amine by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of intellectual property, structure-activity relationship (SAR) studies, and regulatory submission. The compound 2-chloro-N-cyclopropylpyrimidin-4-amine, a molecule of interest due to its substituted pyrimidine core—a privileged scaffold in medicinal chemistry—presents a classic case for rigorous structural analysis.[1][2] This guide provides an in-depth comparison of analytical techniques, demonstrating why single-crystal X-ray crystallography stands as the gold standard for absolute structural assignment. We will explore the causality behind experimental choices and contrast the definitive data from crystallography with the inferential, yet complementary, data from spectroscopic methods.
Part 1: The Gold Standard: Unambiguous Structure by Single-Crystal X-ray Diffraction
While various spectroscopic techniques provide pieces of the structural puzzle, they rely on interpreting indirect properties. Single-crystal X-ray diffraction (SCXRD) is fundamentally different. It is a direct imaging technique that maps the electron density of a crystalline solid, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry in three-dimensional space.[3][4] This direct visualization removes ambiguity, providing the highest possible level of structural proof.
The Crystallographic Workflow: From Solution to Structure
The journey from a synthesized powder to a refined crystal structure is a systematic process where each step is designed to yield a high-quality, self-validating result. The overall workflow is a clear path from sample preparation to final data analysis.
Caption: The workflow from synthesis to final validated crystal structure.
The critical step, crystal growth, is often more art than science. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. For a molecule like this compound, slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane) is a primary method. The choice of solvent is crucial; it must be one in which the compound is sparingly soluble, allowing molecules to deposit onto a growing crystal face rather than precipitating as an amorphous powder.
Once a suitable crystal is obtained, a modern diffractometer is used to measure the positions and intensities of the diffracted X-ray beams.[5] The resulting diffraction pattern holds the information about the crystal's unit cell—the basic repeating block of the lattice—and the arrangement of atoms within it.[5] This raw data is then processed, and the structure is "solved" and "refined" using powerful computational algorithms to generate the final atomic model.[5]
Crystallographic Data for this compound
The following table presents hypothetical, yet realistic, crystallographic data for the target molecule, based on known structures of similar pyrimidine derivatives.[6][7] This is the type of unambiguous, quantitative data that only SCXRD can provide.
| Parameter | Value | Significance |
| Crystal Data | ||
| Chemical Formula | C₇H₈ClN₃ | Confirms elemental composition in the asymmetric unit. |
| Formula Weight | 169.61 g/mol | Consistent with mass spectrometry data. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell.[6] |
| Unit Cell Dimensions | ||
| a, b, c [Å] | a = 8.512(1), b = 9.845(2), c = 9.911(2) | The dimensions of the repeating unit of the crystal lattice. |
| α, β, γ [°] | α = 90, β = 105.3(1), γ = 90 | The angles between the unit cell axes. |
| Volume [ų] | 799.8(3) | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Selected Bond Lengths [Å] | ||
| C2-Cl1 | 1.745(2) | Confirms the covalent bond between the pyrimidine ring and the chlorine atom. |
| C4-N(amine) | 1.348(3) | Typical C-N bond length for an amino-substituted heterocycle. |
| N(amine)-C(cyclopropyl) | 1.472(3) | Confirms the direct linkage between the amine and the cyclopropyl group. |
| Selected Bond Angles [°] | ||
| Cl1-C2-N1 | 115.8(2) | Defines the precise geometry of the substituents on the pyrimidine ring. |
| C4-N(amine)-C(cyclopropyl) | 125.1(2) | Provides the exact spatial orientation of the cyclopropyl group relative to the pyrimidine ring. |
| Refinement Data | ||
| R1, wR2 | 0.038, 0.095 | Goodness-of-fit indicators; low values signify a good match between the model and experimental data.[6] |
Part 2: A Comparative Analysis with Orthogonal Spectroscopic Methods
While SCXRD is definitive, other analytical techniques are indispensable for routine characterization and for analyzing non-crystalline samples. A multi-technique approach is the cornerstone of modern chemical analysis. However, it is vital to understand the limitations of each method compared to the certainty of crystallography.
Caption: Relationship between spectroscopic methods and definitive X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the connectivity of a molecule in solution.[8][9]
-
What it tells us:
-
¹H NMR: Would confirm the presence of the cyclopropyl protons (a complex multiplet), the pyrimidine ring protons, and the N-H proton. The number of signals and their splitting patterns confirm the proton environment.
-
¹³C NMR: Would show the correct number of carbon signals, confirming the presence of the pyrimidine and cyclopropyl rings.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity, proving which protons are attached to which carbons and which groups are adjacent. This confirms the "this compound" constitution over other isomers.
-
-
Causality and Limitations: NMR measures the magnetic environment of nuclei, which is determined by bonding and through-space interactions. While it excels at mapping connectivity, it provides an image of the molecule averaged over time in a solution. It cannot provide the precise bond lengths and angles of a static molecule in the solid state, which can be critical for understanding packing forces and receptor binding.[10]
Mass Spectrometry (MS)
MS is the definitive technique for determining molecular weight and elemental composition.[11]
-
What it tells us:
-
High-Resolution MS (HRMS): Would provide a highly accurate mass measurement, confirming the elemental formula C₇H₈ClN₃. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature.[11]
-
Tandem MS (MS/MS): Fragmentation analysis would show characteristic losses, such as the loss of the cyclopropyl group or a chlorine atom, further supporting the proposed structure.[12]
-
-
Causality and Limitations: MS measures the mass-to-charge ratio of ions.[8] It provides the molecular formula with great certainty but gives no information about how the atoms are connected. It can distinguish between constitutional isomers only if they produce different fragmentation patterns, but it cannot distinguish between stereoisomers and provides no geometric data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[13]
-
What it tells us: The FTIR spectrum would display characteristic absorption bands confirming:
-
N-H stretch: A band around 3200-3400 cm⁻¹ for the secondary amine.[14]
-
C-H stretches: Bands for aromatic (~3100 cm⁻¹) and aliphatic (cyclopropyl, ~3000 cm⁻¹) C-H bonds.
-
C=N and C=C stretches: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.[13]
-
C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
-
-
Causality and Limitations: FTIR measures the absorption of infrared radiation, which excites molecular vibrations.[13] While excellent for confirming the presence of key functional groups, the spectrum represents the entire molecule. It is often difficult to assign every peak, and it provides no information on atomic connectivity or 3D structure.
Summary Comparison
| Information Sought | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy | X-ray Crystallography |
| Elemental Formula | Indirect | Direct | No | Direct |
| Functional Groups | Direct | Indirect | Direct | Direct |
| Atom Connectivity (Constitution) | Direct | Indirect | No | Direct |
| Absolute 3D Structure | No | No | No | Direct |
| Precise Bond Lengths & Angles | No | No | No | Direct |
| Solid-State Conformation & Packing | No | No | No | Direct |
Part 3: Verifiable Experimental Protocols
Trustworthiness in science is built on reproducibility. The protocols below are described to be self-validating systems.
Protocol 1: Crystal Growth of this compound
-
Material Purity: Ensure the starting material is of the highest purity (>99%), as impurities can inhibit crystallization. This is validated by NMR and LC-MS.
-
Solvent Screening: In parallel, dissolve ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) in small vials.
-
Induce Crystallization:
-
Method A (Slow Evaporation): Cover vials from step 2 with a cap containing a pinhole. Leave undisturbed in a vibration-free environment.
-
Method B (Vapor Diffusion): In a sealed larger jar, place an open vial containing a concentrated solution of the compound in a volatile solvent (e.g., dichloromethane). Add a small amount of a less volatile anti-solvent (e.g., hexane) to the bottom of the jar. The anti-solvent vapor will slowly diffuse into the vial, reducing the compound's solubility and promoting crystal growth.
-
-
Monitoring: Visually inspect the vials daily under a microscope for the formation of single, well-defined crystals with sharp edges and clear faces.
-
Harvesting: Once crystals of sufficient size (~0.1-0.3 mm) have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.
Protocol 2: Single-Crystal X-ray Data Collection and Refinement
-
Crystal Mounting: Mount the harvested crystal on a goniometer head. Place the goniometer on the diffractometer and cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Unit Cell Determination: Collect a few initial diffraction images (frames) to determine the crystal lattice parameters and Bravais lattice type.
-
Data Collection: Based on the crystal system, devise a data collection strategy to measure a complete, redundant set of diffraction data, ensuring all unique reflections are measured multiple times. This redundancy is a key self-validating step.
-
Data Integration and Scaling: Process the raw diffraction images to integrate the intensities of each reflection. Scale the data and merge redundant reflections. The agreement between redundant reflections (R-merge) is a critical indicator of data quality.
-
Structure Solution and Refinement:
-
Use software (e.g., SHELXT, Olex2) to solve the structure using direct methods, which will reveal the initial positions of most non-hydrogen atoms.
-
Refine this initial model against the experimental data using a full-matrix least-squares algorithm (e.g., SHELXL). This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.
-
-
Validation: The final model is validated by checking key metrics. The R1 factor should ideally be below 0.05 for a well-behaved structure. The final difference Fourier map should be featureless, indicating that all electron density has been correctly modeled. The final validated structure is saved in the standard Crystallographic Information File (CIF) format.
Conclusion
For a molecule like this compound, a combination of NMR, MS, and IR spectroscopy is essential to build a comprehensive analytical dossier, confirming the molecular formula, functional groups, and atomic connectivity. However, these techniques provide an inferential and incomplete picture of the molecule's three-dimensional reality. Single-crystal X-ray crystallography is the only technique that provides a direct, high-resolution, and unambiguous map of the atomic arrangement.[3][15] This definitive structural proof is the ultimate requirement for advancing a compound in a rigorous scientific or drug development program, providing the authoritative grounding upon which all further research is built.
References
- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. rigaku.com [rigaku.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. mdpi.com [mdpi.com]
- 10. Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. ijirset.com [ijirset.com]
- 15. excillum.com [excillum.com]
A Comparative Guide to the Reactivity of 2-Chloro and 4-Chloro Positions on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of heterocyclic chemistry, chloropyrimidines are indispensable building blocks for the synthesis of a vast array of biologically active molecules, from pharmaceuticals to agrochemicals.[1][2] The utility of these intermediates is intrinsically linked to the reactivity of the carbon-chlorine bond towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing the electron-deficient pyrimidine ring.[3][4]
A critical consideration for any synthetic chemist is the differential reactivity between isomeric chloropyrimidines. This guide provides an in-depth, objective comparison of the reactivity of 2-chloropyrimidines versus 4-chloropyrimidines. By synthesizing mechanistic principles with experimental and computational data, we aim to provide a predictive framework for researchers to design efficient and regioselective synthetic strategies.
Core Principles: Why the 4-Position is Generally More Reactive
The generally accepted trend in the reactivity of chloropyrimidines towards nucleophilic attack is that the 4- (and 6-) position is significantly more reactive than the 2-position.[5][6][7] This preferential reactivity can be rationalized by examining the stability of the key intermediate in the SNAr mechanism: the Meisenheimer complex.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the chlorine, forming a negatively charged, resonance-stabilized intermediate (the Meisenheimer complex).[5][8] The more stable this intermediate, the lower the activation energy and the faster the reaction.
Attack at the 4-Position: When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized across the pyrimidine ring, including onto both electronegative nitrogen atoms at positions 1 and 3. This extensive delocalization provides substantial stabilization to the intermediate.[5][9]
Attack at the 2-Position: In contrast, when the nucleophilic attack occurs at the C2 position, the negative charge of the Meisenheimer complex is delocalized primarily onto the nitrogen atom at position 1 and the carbon atoms at positions 4 and 6. The N3 nitrogen is not involved in the direct resonance stabilization of the anionic charge. Consequently, the intermediate formed from C2 attack is generally less stable than that from C4 attack.
This fundamental difference in intermediate stability is the primary driver for the enhanced reactivity of the 4-chloro position. This principle is also supported by frontier molecular orbital (FMO) theory, which indicates that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at C4 and C6 than at C2, making the former positions more susceptible to nucleophilic attack.[10]
Caption: SNAr mechanism at C4 and C2 positions of pyrimidine.
Quantitative Reactivity Data
While the qualitative trend is well-established, obtaining direct, side-by-side kinetic comparisons for the parent 2- and 4-chloropyrimidines under identical conditions from the literature is challenging. However, available data for related systems consistently supports the higher reactivity of the C4 position. A study on the amination of 2-chloro-4,6-dimethylpyrimidine and 4-chloro-2,6-dimethylpyrimidine provides quantitative rate constants, illustrating the reactivity differences influenced by substitution patterns.[11]
The following table presents kinetic data for the reaction of 2-chloropyrimidine with various nucleophiles, providing a quantitative baseline for its reactivity.
| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | Reference |
| OH⁻ | 100% EtOH | 50 | 96.4 x 10⁻⁴ | [12] |
| OH⁻ | 30% aq. EtOH | 40 | 7.7 x 10⁻⁴ | [12] |
| Dimethylamine | Dioxan | 40 | 17.5 x 10⁻⁴ | [12] |
| Piperidine | Dioxan | 50 | 11.2 x 10⁻⁴ | [12] |
| Methylamine | Dioxan | 50 | 10.1 x 10⁻⁴ | [12] |
| Diethylamine | Dioxan | 50 | 3.5 x 10⁻⁴ | [12] |
Table 1: Second-order rate constants (k₂) for the reaction of 2-chloropyrimidine with various nucleophiles.
Exceptions and Influencing Factors: When C2 Reactivity Dominates
The C4 > C2 reactivity hierarchy is a robust general rule, but it is not absolute. The regioselectivity of SNAr on the pyrimidine ring can be exquisitely sensitive to the electronic and steric environment, and in certain cases, can be completely reversed.
Electronic Effects of Ring Substituents
The electronic nature of other substituents on the pyrimidine ring can dramatically alter the reactivity landscape. Quantum mechanics (QM) analyses have been instrumental in explaining these deviations.[12][13][14]
-
Electron-Donating Groups (EDGs): The presence of a strong electron-donating group, such as an amino (-NH₂) or methoxy (-OMe) group, at the C6 position can reverse the typical selectivity, making the C2 position more reactive.[12][13] These EDGs alter the distribution of the LUMO, increasing its coefficient at C2 and making it more susceptible to nucleophilic attack. Computational studies on 2,4-dichloro-6-methoxypyrimidine show that the transition state energy for substitution at C2 is 0.76 kcal/mol lower than at C4, favoring the C2 product.[13]
The Role of the Nucleophile and Reaction Conditions
In specific cases, the nature of the nucleophile and its interaction with the substrate can direct the substitution to the C2 position, even against the inherent electronic preference.
-
Directed Substitution: A prominent example is the reaction of 2-methanesulfonyl-4-chloropyrimidine (2-MeSO₂-4-Cl-pyrimidine). While this substrate reacts with amines selectively at C4, it undergoes highly selective C2 substitution with alkoxides and formamide anions.[1] QM calculations reveal that these oxygen- and nitrogen-centered nucleophiles form a hydrogen bond with the acidic protons of the methylsulfonyl group. This interaction pre-organizes the nucleophile near the C2 position and stabilizes the transition state for C2 attack, lowering its energy barrier by several kcal/mol compared to C4 attack, where this stabilizing interaction is lost.[1]
| Substrate | Nucleophile | Observed Selectivity | Rationale | Reference |
| 2,4-Dichloro-6-methoxypyrimidine | Amines | C2 | EDG at C6 alters LUMO distribution | [13] |
| 2-MeSO₂-4-Cl-pyrimidine | Alkoxides | C2 | H-bonding directs nucleophile to C2 | [1] |
| 2-MeSO₂-4-Cl-pyrimidine | Amines | C4 | "Normal" reactivity, no H-bond direction | [1] |
| 5-EWG-2,4-dichloropyrimidine | Tertiary Amines | C2 | Specific interaction/mechanism |
Table 2: Examples of regioselectivity in SNAr reactions of substituted pyrimidines.
Experimental Protocol: A Comparative Amination Study
To provide a practical framework for evaluating the reactivity of the 2- and 4-chloro positions, the following standardized protocol describes a comparative study using piperidine as a common nucleophile. This protocol is designed to be self-validating by ensuring identical reaction conditions for both isomers.
Caption: Workflow for comparing 2- vs. 4-chloropyrimidine reactivity.
Step-by-Step Methodology
-
Materials & Reagents:
-
2-Chloropyrimidine (≥98%)
-
4-Chloropyrimidine (≥98%)
-
Piperidine (≥99%)
-
Anhydrous 1,4-Dioxane
-
Internal Standard (e.g., dodecane)
-
Reaction vessels (e.g., 25 mL round-bottom flasks with stir bars)
-
HPLC or GC-MS system
-
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of 2-chloropyrimidine in anhydrous dioxane containing the internal standard.
-
Prepare a 0.1 M solution of 4-chloropyrimidine in anhydrous dioxane containing the internal standard.
-
Prepare a 0.2 M solution of piperidine in anhydrous dioxane.
-
Causality: Using stock solutions ensures accurate and reproducible concentrations for both parallel reactions. The internal standard is crucial for accurate quantification by correcting for injection volume variations.
-
-
Reaction Setup:
-
In two identical, dry reaction flasks labeled A and B, add 10 mL of the 2-chloropyrimidine and 4-chloropyrimidine stock solutions, respectively.
-
Equip each flask with a condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Place both flasks in a pre-heated oil bath set to 50 ± 1 °C and allow the solutions to equilibrate for 15 minutes with stirring.
-
Causality: Running the reactions in parallel under identical conditions (temperature, stirring, atmosphere) is essential for a direct and valid comparison of their intrinsic reactivity.
-
-
Reaction Initiation and Monitoring:
-
Simultaneously, add 5 mL of the 0.2 M piperidine stock solution to each flask via syringe. This results in a 1:1 molar ratio of pyrimidine to amine.
-
Immediately withdraw the first aliquot (t=0) from each reaction mixture.
-
Continue to withdraw aliquots (e.g., 100 µL) at predetermined time points (e.g., 15, 30, 60, 120, 240 minutes).
-
Causality: A time-course study allows for the determination of reaction rates, providing a more detailed comparison than a single endpoint measurement.
-
-
Sample Quenching and Analysis:
-
Immediately quench each aliquot in a vial containing 1 mL of cold, dilute aqueous HCl. This protonates the remaining piperidine, stopping the reaction.
-
Analyze the quenched samples by a calibrated HPLC or GC-MS method to determine the concentration of the starting chloropyrimidine and the corresponding aminopyrimidine product relative to the internal standard.
-
Causality: Quenching is critical to accurately "freeze" the reaction at the time of sampling.
-
-
Data Analysis:
-
Plot the concentration of the starting material (2-chloropyrimidine and 4-chloropyrimidine) as a function of time for each reaction.
-
Determine the initial reaction rate for both isomers from the slope of the concentration vs. time curve near t=0. The ratio of these rates will provide a quantitative measure of their relative reactivity.
-
Conclusion
The regioselectivity of nucleophilic aromatic substitution on the pyrimidine ring is a nuanced interplay of electronic and steric factors. While the 4-chloro position is inherently more reactive than the 2-chloro position due to superior stabilization of the Meisenheimer intermediate, this guide highlights that this is a strong but not inviolable rule. Drug development professionals and synthetic chemists must consider the complete substitution pattern of the pyrimidine ring and the nature of the incoming nucleophile to accurately predict reaction outcomes. The strategic placement of electron-donating groups or the use of specific directing nucleophiles can serve as powerful tools to override the intrinsic reactivity and achieve selective C2 functionalization. Understanding these principles, supported by the quantitative and mechanistic data presented, is paramount for the efficient and rational design of novel pyrimidine-based molecules.
References
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. preprints.org [preprints.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. zenodo.org [zenodo.org]
- 12. benchchem.com [benchchem.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. researchgate.net [researchgate.net]
A-Comparative-Guide-to-the-Biological-Activity-of-Cyclopropylamine-Derivatives-versus-Other-N-substituted-Amines
Introduction: The Central Role of the Amine in Modern Drug Discovery
The amine functional group is one of the most ubiquitous moieties in pharmaceuticals, present in a vast number of approved drugs.[1] Its basicity allows for the formation of salts, which often improves solubility and facilitates formulation. The nitrogen atom can also act as a hydrogen bond donor or acceptor, crucial for molecular recognition at the target protein.[2] The substituents attached to the nitrogen atom (N-substitution) play a pivotal role in defining a molecule's pharmacological profile, influencing everything from potency and selectivity to metabolic stability and off-target effects.[3][4]
In the relentless pursuit of optimized drug candidates, medicinal chemists continuously explore novel N-substituents to address the multifaceted challenges of drug development. Among the myriad of choices, the cyclopropyl group has emerged as a particularly powerful tool.[5][6] This guide provides an in-depth comparison of the biological activity of cyclopropylamine derivatives against other common N-substituted amines (e.g., N-methyl, N-ethyl, N-isopropyl), offering insights into why this small, strained ring can have such a profound impact on a drug's performance.
The Unique Physicochemical Profile of the Cyclopropyl Group
The distinct biological advantages conferred by the cyclopropyl group are rooted in its unique electronic and conformational properties.[6][7]
-
Conformational Rigidity: The three-membered ring is conformationally locked, which can pre-organize the molecule into a bioactive conformation for optimal binding to a target, a phenomenon that can lead to enhanced potency.[6][8] This rigidity can also be entropically favorable upon binding.[6][9]
-
Electronic Character: The C-C bonds of the cyclopropane ring have a higher p-character than typical alkanes, and the C-H bonds are shorter and stronger.[5][6] This unique electronic nature can influence interactions with the target protein and also contributes to its metabolic stability.
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10] This is a common strategy to block metabolism at a particular site in a molecule, often leading to an increased half-life.[8][10]
Comparative Biological Activity: A Head-to-Head Analysis
The decision to incorporate a cyclopropylamine moiety is often a strategic one, aimed at overcoming specific challenges encountered during lead optimization. Here, we compare its performance against other common N-alkyl groups across key drug discovery parameters.
Potency and Selectivity
The rigid nature of the cyclopropyl group can lead to a significant increase in potency compared to more flexible alkyl substituents. By locking the N-substituent in a defined orientation, it can exploit specific hydrophobic pockets or other interactions within the target's binding site more effectively.
-
Case Study: VHL Ligands: In the development of ligands for the E3 ligase Von Hippel-Lindau (VHL), a critical component of PROTACs, the replacement of an isopropyl group with a cyclopropyl group was found to be optimal for affinity.[11] The smaller, more rigid cyclopropyl group fit better into a lipophilic pocket, demonstrating its utility as an isopropyl isostere in this context.[11]
Metabolic Stability
One of the most cited reasons for introducing a cyclopropyl group is to enhance metabolic stability.[5][6][8] N-dealkylation is a common metabolic pathway for secondary and tertiary amines. Small alkyl groups like methyl and ethyl are particularly susceptible to this process. While bulkier groups like tert-butyl can also block metabolism, they may introduce undesirable steric hindrance that negatively impacts potency. The cyclopropyl group offers a balance of metabolic stability and size.
-
Example: Pitavastatin: The cyclopropyl group on pitavastatin is a classic example of its use to direct metabolism away from CYP3A4, thereby reducing the potential for drug-drug interactions.[10]
However, it is crucial to note that cyclopropylamines are not metabolically inert. They can be substrates for monoamine oxidase (MAO) and CYP enzymes, which can lead to the formation of reactive metabolites through ring-opening mechanisms.[10][11] This is a potential liability that must be carefully assessed.
-
Cautionary Tale: Trovafloxacin: The antibiotic trovafloxacin was withdrawn from the market due to hepatotoxicity.[11] This toxicity is believed to be caused by the CYP-mediated oxidation of its cyclopropylamine moiety, leading to the formation of reactive intermediates that can form covalent adducts with liver proteins.[10][11][12]
The table below summarizes the general trends in metabolic stability for various N-substituents.
| N-Substituent | Primary Metabolic Pathway(s) | General Metabolic Stability |
| Methyl | N-dealkylation, N-oxidation | Low |
| Ethyl | N-dealkylation, N-oxidation | Low to Moderate |
| Isopropyl | N-dealkylation, N-oxidation | Moderate |
| tert-Butyl | Generally stable to N-dealkylation | High |
| Cyclopropyl | Can be resistant to N-dealkylation but prone to ring oxidation | Moderate to High (context-dependent) |
Off-Target Activity
The nature of the N-substituent can also influence a compound's off-target activity profile. For instance, interactions with ion channels like the hERG potassium channel are a major concern in drug development due to the risk of cardiac arrhythmias. The size, shape, and basicity of the amine all play a role in hERG binding. While specific structure-activity relationships for hERG are complex, replacing a flexible N-alkyl group with a rigid cyclopropyl group can sometimes mitigate hERG liability by altering the conformation required for channel binding.
Visualization of the Drug Discovery Workflow
The following diagram illustrates a typical workflow for evaluating and comparing different N-substituted amines during lead optimization.
Caption: A generalized workflow for the synthesis and comparative evaluation of N-substituted amine analogs in a drug discovery program.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented in such a comparative analysis, standardized experimental protocols are essential.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This assay is a common method for assessing the susceptibility of a compound to metabolism by CYP enzymes.[13][14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of N-substituted amine analogs.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive control (e.g., a rapidly metabolized compound like verapamil)
-
Acetonitrile with internal standard for quenching
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO). Create working solutions by diluting the stocks in the incubation buffer.
-
Incubation Mixture: In a 96-well plate, combine the HLM and phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the test compound working solution to the HLM mixture. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
Conclusion
The N-cyclopropylamine moiety is a powerful tool in the medicinal chemist's arsenal, offering distinct advantages in terms of enhancing potency, metabolic stability, and fine-tuning the overall pharmacological profile of a drug candidate.[5][6][8] Its rigid structure can enforce a bioactive conformation, leading to improved target engagement.[8] Furthermore, its resistance to oxidative metabolism can significantly increase a compound's half-life.[10] However, the potential for metabolism-driven toxicity, as exemplified by trovafloxacin, necessitates a thorough evaluation of the metabolic fate of any cyclopropylamine-containing compound.[11][12] The choice between a cyclopropylamine and other N-substituted amines is not always straightforward and must be guided by empirical data from carefully designed experiments. By systematically comparing analogs, researchers can make informed decisions to select the substituent that provides the optimal balance of efficacy, safety, and pharmacokinetic properties for a given therapeutic target.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. researchgate.net [researchgate.net]
- 4. 1 Medicinal Chemistry and Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
The Strategic Advantage of 2-chloro-N-cyclopropylpyrimidin-4-amine in Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the intricate and competitive landscape of drug discovery, the selection of foundational chemical scaffolds is a critical decision that profoundly impacts the trajectory of a research program. The pyrimidine nucleus is a well-established and highly valued heterocycle, forming the core of numerous approved drugs. However, the true potential of this scaffold is unlocked through precise and strategic functionalization. Among the myriad of available pyrimidine-based building blocks, 2-chloro-N-cyclopropylpyrimidin-4-amine has emerged as a superior choice for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide provides an in-depth, evidence-based comparison of this building block against its common alternatives, demonstrating its clear advantages in terms of reaction control, synthetic efficiency, and the desirable properties it imparts to the final molecule.
The Challenge of Regioselectivity with Dihalogenated Pyrimidines
The synthesis of 2,4-disubstituted pyrimidines, a common motif in kinase inhibitors, often starts from 2,4-dichloropyrimidine. While seemingly straightforward, the nucleophilic aromatic substitution (SNAr) on this substrate is frequently plagued by a lack of regioselectivity. The chlorine atoms at the C2 and C4 positions exhibit similar reactivity, often leading to a mixture of C2- and C4-substituted isomers. This necessitates challenging and often costly chromatographic separation, ultimately reducing the overall yield and impeding the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.
The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5. However, this selectivity is not absolute and is highly sensitive to the electronic nature of both the pyrimidine ring substituents and the incoming nucleophile, as well as the reaction conditions. For instance, reactions with neutral nitrogen nucleophiles can result in C4/C2 isomer ratios ranging from 1:1 to 4:1, making the outcome unpredictable and problematic for scalable synthesis.
The Inherent Advantage of this compound
This compound elegantly circumvents the issue of regioselectivity. By having the C4 position already occupied by the N-cyclopropylamino group, the reaction with a nucleophile is unequivocally directed to the C2 position. This pre-functionalization provides medicinal chemists with complete control over the synthetic outcome, ensuring the desired isomer is formed exclusively. This seemingly simple modification has profound implications for synthetic efficiency, saving valuable time and resources.
The workflow below illustrates the divergent outcomes when reacting a generic amine nucleophile with 2,4-dichloropyrimidine versus the targeted approach with this compound.
Caption: Comparison of synthetic outcomes.
Table 1: Comparative Analysis of Pyrimidine Building Blocks in SNAr Reactions
| Feature | 2,4-Dichloropyrimidine | This compound |
| Regioselectivity | Often poor, yields mixtures of C2 and C4 isomers. | Excellent, exclusively yields the C2-substituted product. |
| Purification | Requires chromatographic separation of isomers. | Simplified, often requires minimal purification. |
| Overall Yield | Reduced due to isomer formation and separation losses. | Maximized due to high regioselectivity. |
| Predictability | Outcome can be sensitive to reaction conditions and nucleophile. | Highly predictable and reliable for library synthesis. |
The Cyclopropyl Moiety: More Than Just a Directing Group
The N-cyclopropyl group in this compound offers significant benefits that extend beyond ensuring regioselectivity. This small, conformationally constrained alkyl group is a highly sought-after motif in modern medicinal chemistry for its ability to impart favorable physicochemical and pharmacokinetic properties.
-
Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can increase the in vivo half-life of a drug candidate.
-
Improved Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to more favorable binding interactions with the target protein. This conformational restriction can also reduce off-target effects.
-
Modulation of Physicochemical Properties: As a small, lipophilic group, the cyclopropyl moiety can improve membrane permeability and oral bioavailability, while also influencing pKa and reducing plasma clearance.
Application in Kinase Inhibitor Synthesis: A Case Study
The advantages of this compound are particularly evident in the synthesis of kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). Many EGFR inhibitors, such as Lapatinib, feature a 2,4-disubstituted pyrimidine core designed to interact with the ATP-binding site of the kinase.
The EGFR Signaling Pathway
EGFR is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: Simplified EGFR signaling pathway.
Detailed Experimental Protocols
The following protocols outline a robust, two-step synthesis of a 2,4-disubstituted pyrimidine core, a common strategy in the synthesis of kinase inhibitors.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
This protocol details the reaction of this compound with an aniline derivative.
-
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in DMA.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product, a single regioisomer, can often be used in the next step without further purification or can be purified by column chromatography on silica gel.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the subsequent C-C bond formation at the C5 or other positions (if pre-halogenated) of the pyrimidine ring. For this example, we will assume a pre-existing halogen at C5 for further functionalization.
-
Materials:
-
The 2,4-disubstituted pyrimidine intermediate from Protocol 1 (assuming a halogen at C5)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2M aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)
-
1,4-Dioxane
-
-
Procedure:
-
In a microwave vial, combine the pyrimidine intermediate (1.0 eq), the boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and 1,4-dioxane.
-
Add the 2M aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 20-40 minutes. Alternatively, conventional heating at reflux can be used, though reaction times will be longer.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final trisubstituted pyrimidine.
-
Conclusion: A Superior Building Block for Accelerated Drug Discovery
In the quest for novel therapeutics, efficiency and precision in chemical synthesis are paramount. This compound offers a distinct and multifaceted advantage over simpler, more traditional building blocks like 2,4-dichloropyrimidine. Its pre-defined regiochemistry eliminates the ambiguity and inefficiency associated with isomer formation in SNAr reactions. This absolute control streamlines synthetic routes, simplifies purification, and maximizes yields. Furthermore, the integral N-cyclopropyl group is a well-recognized "magic moiety" in medicinal chemistry, frequently enhancing the metabolic stability and biological potency of the final compound. For drug development professionals, the adoption of this compound is a strategic choice that can de-risk synthetic campaigns, accelerate the generation of diverse compound libraries, and ultimately increase the probability of identifying promising clinical candidates.
A Comparative Guide to the Synthetic Routes of Substituted Pyrimidines: From Classic Condensations to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. The efficient construction of this privileged heterocycle is, therefore, a critical endeavor in the pursuit of novel therapeutics. This guide provides a comparative analysis of prominent synthetic routes to substituted pyrimidines, juxtaposing classical methods with contemporary catalytic strategies. By examining the underlying mechanisms, reaction efficiencies, and experimental practicalities, this document aims to equip researchers with the insights necessary to select and optimize the most suitable synthetic approach for their specific research and development needs.
Introduction: The Enduring Importance of the Pyrimidine Core
Pyrimidines are a class of heterocyclic aromatic organic compounds composed of a six-membered ring with two nitrogen atoms at positions 1 and 3. Their derivatives are integral to life itself, forming the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids. Beyond this central biological role, the pyrimidine motif is a highly sought-after pharmacophore due to its ability to engage in a variety of biological interactions. This has led to the development of numerous drugs containing the pyrimidine core, including antivirals, anticancer agents, and cardiovascular medicines. The continued exploration of new pyrimidine-based therapeutics necessitates a deep understanding of the synthetic methodologies available for their construction and derivatization.
This guide will delve into a comparative analysis of four distinct and representative synthetic strategies:
-
The Biginelli Reaction: A classic, one-pot three-component condensation.
-
The Pinner Synthesis: A venerable method for the formation of hydroxypyrimidines.
-
Microwave-Assisted Synthesis: A modern approach to accelerate classical reactions.
-
Transition Metal-Catalyzed de Novo Synthesis: A contemporary strategy for the efficient and modular construction of highly substituted pyrimidines, exemplified here by a copper-catalyzed approach.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route is often a balance between yield, reaction time, substrate scope, and operational simplicity. The following table provides a quantitative comparison of the selected methods for the synthesis of representative substituted pyrimidines, based on published experimental data.
| Method | Key Reagents | Catalyst/Conditions | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Classical Biginelli Reaction [1] | Benzaldehyde, Ethyl Acetoacetate, Urea | HCl | Ethanol | 3 hours | Reflux (approx. 78°C) | 58% |
| Pinner Synthesis [2][3] | Acetylacetone, Urea | HCl in Methanol | Methanol | 3 hours | 52°C | 90.2% |
| Microwave-Assisted Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Sulfamic Acid | Solvent-Free | 3 minutes | 300W Irradiation | ~95% |
| Copper-Catalyzed de Novo Synthesis [4] | α,β-Unsaturated Ketoxime, Activated Nitrile | Cu(MeCN)4PF6 | DMA/1,4-dioxane | 12 hours | 110°C | up to 82% |
In-Depth Analysis of Synthetic Routes
This section provides a detailed examination of each synthetic methodology, including the causal relationships behind experimental choices, mechanistic insights, and detailed, field-proven protocols.
The Biginelli Reaction: A Time-Honored Multicomponent Synthesis
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) remains a highly relevant and widely used method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6] The power of this reaction lies in its operational simplicity and the direct assembly of a complex heterocyclic structure from simple, readily available starting materials.
Mechanism and Rationale: The reaction is typically acid-catalyzed and is believed to proceed through a series of bimolecular reactions.[5][7] The currently accepted mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, affords the dihydropyrimidine product.[8] The choice of an acid catalyst is crucial for promoting the formation of the key iminium intermediate.
Experimental Protocol: Classical Biginelli Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [1]
-
Materials:
-
Benzaldehyde (0.9975 g, 9.4 mmol)
-
Ethyl acetoacetate (1.3014 g, 10 mmol)
-
Urea (0.5645 g, 9.4 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (4-5 drops)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde, urea, and ethyl acetoacetate in ethanol.
-
Add 4-5 drops of concentrated hydrochloric acid to the mixture.
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture. The product will precipitate from the solution.
-
Collect the solid product by filtration, wash with cold water (3 x 50 mL), and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Reported Yield: 58%
-
The Pinner Synthesis: A Classic Route to Hydroxypyrimidines
The Pinner synthesis, first described in the 1880s, is a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine to produce substituted pyrimidines.[9] This method is particularly useful for the preparation of 2-substituted-4-hydroxypyrimidines. The reaction can be catalyzed by either acids or bases.[6]
Mechanism and Rationale: The mechanism involves the initial condensation of the amidine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a vinylogous amidine intermediate. Subsequent intramolecular cyclization through the attack of the second nitrogen of the amidine onto the remaining carbonyl group, followed by dehydration, leads to the formation of the pyrimidine ring.[10] The choice of catalyst (acid or base) can influence the reaction rate and the nature of the intermediates.
Experimental Protocol: Pinner Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine [2][3]
-
Materials:
-
Urea (30 g, 0.5 mol)
-
Acetylacetone (53 g, 0.53 mol)
-
Methanol (200 mL)
-
40% Hydrogen Chloride in Methanol (68 g)
-
-
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, combine urea, acetylacetone, and methanol.
-
Stir the mixture and heat to 52°C.
-
Add the 40% hydrogen chloride in methanol solution.
-
Maintain the reaction at reflux with stirring for 3 hours.
-
Cool the reaction mixture to room temperature, which will cause the hydrochloride salt of the product to precipitate.
-
Filter the solid and dry to obtain 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.
-
The free base can be obtained by neutralization with an alkali metal hydroxide.
-
Reported Yield: 90.2%
-
Microwave-Assisted Synthesis: A Leap in Efficiency
The application of microwave irradiation to organic synthesis has revolutionized many classical transformations, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. The Biginelli reaction is particularly amenable to microwave assistance, with numerous protocols demonstrating its advantages over conventional heating.
Rationale for Microwave Enhancement: Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can accelerate reaction rates significantly, often allowing reactions that take hours under conventional reflux to be completed in minutes. Furthermore, microwave irradiation can sometimes lead to different product distributions or selectivities compared to conventional heating, a phenomenon often attributed to non-thermal microwave effects, although this is a subject of ongoing research.
Experimental Protocol: Microwave-Assisted Biginelli Synthesis of Dihydropyrimidin-2-(1H)-ones
-
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Sulfamic acid (20 mol%)
-
-
Procedure:
-
In a 100 mL beaker, combine the aldehyde, ethyl acetoacetate, urea (or thiourea), and sulfamic acid.
-
Cover the beaker with a watch glass.
-
Place the beaker in a domestic microwave oven and irradiate at 300 watts.
-
The reaction is typically complete within 2-5 minutes (monitor by TLC).
-
After completion, add ice-cold water to the reaction mixture to precipitate the product.
-
Wash the solid thoroughly with water, filter, and recrystallize from ethanol to afford the pure product.
-
Reported Yield: Typically >90%
-
Copper-Catalyzed de Novo Synthesis: A Modern Approach to Polysubstituted Pyrimidines
Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures with high efficiency and selectivity. In the realm of pyrimidine synthesis, copper-catalyzed reactions have gained prominence for their ability to forge C-N and C-C bonds under relatively mild conditions, enabling the synthesis of highly functionalized pyrimidine cores that may be difficult to access through classical methods.[11][12]
Mechanism and Rationale: One notable copper-catalyzed approach involves the [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles.[4] The proposed mechanism suggests that the copper catalyst facilitates the formation of an iminyl radical intermediate from the ketoxime. This intermediate then undergoes a cascade of reactions including nucleophilic addition, cyclization, and elimination to furnish the trisubstituted pyrimidine. The use of a transition metal catalyst allows for unique bond formations and reaction pathways that are not accessible under traditional thermal conditions.
Experimental Protocol: Copper-Catalyzed Synthesis of 2,4,6-Trisubstituted Pyrimidines [4]
-
Materials:
-
α,β-Unsaturated Ketoxime (0.2 mmol)
-
Activated Nitrile (0.4 mmol)
-
Cu(MeCN)4PF6 (10 mol%)
-
DMA/1,4-dioxane (1:9 mixture, 2.0 mL)
-
-
Procedure:
-
To an oven-dried reaction tube, add the α,β-unsaturated ketoxime, activated nitrile, and Cu(MeCN)4PF6.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add the DMA/1,4-dioxane solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 110°C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,4,6-trisubstituted pyrimidine.
-
Reported Yield: Up to 82%
-
Visualizing the Synthetic Pathways
To better understand the logical flow and key transformations in these synthetic routes, the following diagrams, generated using the DOT language, depict the mechanistic pathways.
References
- 1. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [ouci.dntb.gov.ua]
- 2. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 3. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 4. Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles [organic-chemistry.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines [organic-chemistry.org]
- 12. Collection - Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines - Organic Letters - Figshare [acs.figshare.com]
A Comparative Guide to In-Silico Docking of 2-Chloro-N-cyclopropylpyrimidin-4-amine Analogs as Kinase Inhibitors
This guide provides an in-depth comparative analysis of the in-silico docking performance of 2-chloro-N-cyclopropylpyrimidin-4-amine analogs and related heterocyclic compounds as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. This document synthesizes data from multiple computational studies to offer an objective comparison, supported by experimental data and established methodologies.
Introduction: The Significance of Pyrimidine Scaffolds in Kinase Inhibition
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant area of interest is their role as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[3]
The 2,4-disubstituted pyrimidine framework, in particular, has been a fertile ground for the development of potent and selective kinase inhibitors. The substituents at these positions can be tailored to interact with specific amino acid residues in the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity. The this compound scaffold is a promising starting point for the design of such inhibitors, with the chlorine atom and the cyclopropylamine moiety offering opportunities for establishing key interactions within the kinase active site.
This guide will explore the in-silico docking of analogs based on this scaffold, comparing their predicted binding affinities and interaction patterns with those of other established kinase inhibitors.
The Rationale Behind In-Silico Docking in Drug Discovery
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] In the context of drug discovery, it is an invaluable tool for:
-
Hit Identification: Screening large libraries of virtual compounds to identify those that are likely to bind to a biological target.[6]
-
Lead Optimization: Guiding the modification of a lead compound to improve its binding affinity and selectivity.
-
Understanding Structure-Activity Relationships (SAR): Elucidating the key molecular interactions that govern the binding of a ligand to its target.[2]
The fundamental principle of molecular docking involves two main components: a search algorithm to generate a variety of possible binding poses of the ligand in the active site of the protein, and a scoring function to estimate the binding affinity for each of these poses.[4]
Comparative Docking Analysis of Pyrimidine Analogs and Alternative Scaffolds
The following sections present a comparative analysis of the docking performance of various pyrimidine derivatives and other heterocyclic compounds against several important kinase targets. The data is compiled from multiple in-silico studies and is intended to provide a comparative overview.
Target Kinases
-
Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.[7]
-
Abl Kinase: A tyrosine kinase that, in its mutated form (BCR-Abl), is a key driver of chronic myeloid leukemia (CML).[8][9]
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose genetic alterations are associated with various cancers, including non-small cell lung cancer.[4][5][10]
-
Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication and is overexpressed in a variety of cancers.[11]
Data Presentation
The following table summarizes the binding affinities (docking scores) of various pyrimidine derivatives and comparator compounds against their respective kinase targets. A more negative binding energy generally indicates a stronger predicted binding affinity.
| Compound Class | Specific Analog/Compound | Target Kinase (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyrimidine Derivatives | Pyrimidine-Morpholine Hybrids | Src (2SRC) | Favorable (specific values not provided) | Not specified |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Fyn, Lyn, c-Src | Moderate Inhibition | Not specified | |
| 2,4-Dianilino-5-fluoropyrimidine Derivatives | ALK | Good (specific values not provided) | Not specified | |
| 2,4-Diaminopyrimidines | ALK | Good (specific values not provided) | Not specified | |
| Aminopyrimidinyl Pyrazole Analogs | PLK1 | Good (IC50 values provided) | Not specified | |
| Comparator Scaffolds | Quinazoline Derivatives | EGFR | - | Similar to Gefitinib |
| Pyrido[2,3-d]pyrimidine Derivatives | EGFR | -2.97 to -3.58 (IC50 in nM) | Similar to Gefitinib | |
| Imatinib Analogues | Abl (3K5V) | -13.03 (for redocked Imatinib) | Not specified |
Note: The level of detail regarding binding energies and interacting residues varies across the cited literature. Some studies report qualitative assessments or experimental IC50 values instead of calculated binding energies.
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
This section provides a generalized, yet detailed, protocol for performing a molecular docking study, representative of the methodologies employed in the cited literature.
Preparation of the Receptor (Kinase)
-
Obtain the Protein Structure: Download the 3D crystallographic structure of the target kinase from the Protein Data Bank (PDB). For this example, we will use the structure of Src kinase (PDB ID: 2SRC).
-
Prepare the Protein:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the atoms (e.g., Kollman charges).
-
Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock).
-
Preparation of the Ligand (this compound Analog)
-
Create the Ligand Structure: Draw the 2D structure of the this compound analog using a chemical drawing software like ChemDraw.
-
Convert to 3D and Optimize: Convert the 2D structure to a 3D structure and perform an energy minimization to obtain a stable, low-energy conformation. This can be done using software like Chem3D or Avogadro.
-
Prepare for Docking:
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define the rotatable bonds.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT).
-
Defining the Binding Site and Docking Parameters
-
Grid Box Generation: Define a 3D grid box that encompasses the ATP-binding site of the kinase. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
Set Docking Parameters:
-
Choose a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the number of docking runs and the exhaustiveness of the search. Higher values will increase the computational time but also the reliability of the results.
-
Running the Docking Simulation and Analyzing the Results
-
Execute the Docking: Run the docking simulation using the prepared receptor and ligand files and the defined parameters.
-
Analyze the Docking Poses: The docking software will generate a series of possible binding poses for the ligand, each with a corresponding binding energy.
-
Identify the Best Pose: The pose with the lowest binding energy is typically considered the most favorable and most likely to represent the actual binding mode.
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to visualize the interactions between the best-ranked pose of the ligand and the amino acid residues in the kinase's active site. Pay close attention to hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.
Visualization of Key Concepts
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Chemical Structures for Comparison
Caption: Comparison of a pyrimidine and a quinazoline scaffold.
Conclusion and Future Directions
In-silico docking studies are a cornerstone of modern drug discovery, providing valuable insights into the molecular interactions that drive ligand-protein binding. The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. The comparative analysis presented in this guide highlights the potential of pyrimidine derivatives to effectively target a range of kinases implicated in disease.
Future work in this area should focus on synthesizing and experimentally validating the in-silico predictions. This includes performing in-vitro kinase assays and cell-based proliferation assays to confirm the inhibitory activity of the designed compounds. The iterative cycle of in-silico design, chemical synthesis, and biological evaluation will be crucial for the development of the next generation of potent and selective kinase inhibitors.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anti-tumor activity, and molecular modeling of quinazoline and pyrido[2,3-d]pyrimidine derivatives targeting epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Microwave vs. Conventional Heating for Chemical Synthesis
For decades, the oil bath and heating mantle have been staples of the synthetic chemistry lab. This method of conventional heating, relying on the slow transfer of thermal energy, is well-understood and widely practiced. However, the last thirty years have seen the rise of a powerful alternative: microwave-assisted synthesis. This guide provides a detailed, evidence-based comparison for researchers, scientists, and drug development professionals to objectively evaluate the performance of microwave and conventional heating, understand the underlying principles, and make informed decisions for their synthetic challenges.
Part 1: The Fundamental Mechanisms of Heat Transfer
The choice between conventional and microwave heating is a choice between two fundamentally different modes of energy transfer. Understanding this difference is critical to appreciating the profound impact it has on chemical reactions.
Conventional Heating: An "Outside-In" Approach
Conventional heating methods transfer energy to the reaction mixture indirectly.[1][2] Heat is generated by an external source (e.g., a heating element in a mantle or hot plate) and must first be transferred to the reaction vessel. This energy then moves from the vessel walls into the solvent and reactants. This process relies on three mechanisms of heat transfer:
-
Conduction: The direct transfer of heat through physical contact, from the heating element to the flask and from the flask walls to the adjacent layer of the reaction mixture.[3][4]
-
Convection: The transfer of heat through the bulk movement of the fluid.[5][6] As the liquid near the vessel walls heats up, it becomes less dense and rises, while cooler, denser liquid from the core of the vessel sinks to take its place, creating a convection current.
-
Radiation: Heat transfer via electromagnetic waves, though typically a less significant contributor in standard laboratory heating setups compared to conduction and convection.[4][7]
This "outside-in" process is inherently slow and inefficient. It creates a significant temperature gradient between the hot vessel walls and the cooler core of the reaction mixture, which can lead to the decomposition of thermally sensitive compounds on the vessel surface.[8]
Caption: Conventional Heating Workflow.
Microwave Heating: A Direct, Volumetric Approach
Microwave chemistry utilizes the ability of certain materials to transform electromagnetic energy into heat.[8] Unlike conventional methods, microwaves pass through the vessel walls (which are typically microwave-transparent) and directly heat the reactants and solvent.[2][9] This direct energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as water or ethanol, possess a permanent dipole. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align with the field.[1][9] This rapid, continuous reorientation creates intense molecular friction, which generates heat efficiently and uniformly throughout the bulk of the material.[1][2]
-
Ionic Conduction: In solutions containing ions, the oscillating electric field causes the ions to migrate back and forth.[1][2][9] Collisions between these moving ions generate heat. The efficiency of this mechanism increases with temperature.[2]
This direct, volumetric heating is the source of the major advantages seen in microwave synthesis, leading to rapid temperature increases and a more uniform temperature profile throughout the reaction mixture.[2][10]
Caption: Microwave Heating Workflow.
Part 2: Performance Metrics - A Head-to-Head Comparison
The fundamental differences in heating mechanisms translate into significant performance disparities across several key metrics.
| Performance Metric | Conventional Heating | Microwave Heating |
| Heating Mechanism | Indirect (Conduction, Convection) | Direct (Dipolar Polarization, Ionic Conduction) |
| Heating Profile | "Outside-In", Non-uniform | "Inside-Out", Volumetric, Uniform |
| Reaction Time | Hours to Days | Minutes |
| Typical Yield | Variable, often lower | Often higher |
| Purity/Side Products | Potential for decomposition at vessel walls | Generally higher purity, fewer by-products |
| Energy Efficiency | Low (heats apparatus and surroundings) | High (heats reactants and solvent directly) |
| Scalability | Well-established for large scales | Challenging due to microwave penetration depth |
| Process Control | Slow thermal response | "Instant on/off" control |
Reaction Kinetics and Speed: The "Microwave Effect"
The most striking advantage of microwave synthesis is the dramatic acceleration of reaction rates, often reducing times from hours or days to mere minutes.[11][12][13] This has led to speculation about a "specific microwave effect" beyond simple heating.
However, rigorous kinetic studies have shown that for many reactions, the rate constants under microwave and conventional heating are the same when measured at the same temperature.[14][15][16] The consensus in the scientific community is that the observed rate enhancements are primarily due to thermal effects that are difficult to replicate conventionally:[17]
-
Rapid Heating Rates: Microwaves can increase the bulk temperature of a reaction mixture far more rapidly than conventional methods.[2][10] This minimizes the time spent at intermediate temperatures where side reactions might occur.
-
Solvent Superheating: In a microwave field, liquids can be heated significantly above their normal boiling points without boiling, a phenomenon known as superheating.[18][19][20] This is because heating is uniform and lacks the nucleation sites (like the hot vessel surface in conventional heating) that initiate boiling.[18] Reactions conducted at these elevated temperatures and pressures (in a sealed vessel) proceed much faster according to the Arrhenius equation.[2]
While non-thermal effects remain a topic of debate, the practical outcome is an undeniable and powerful acceleration of chemical synthesis.[21]
Yield, Purity, and Selectivity
Microwave synthesis frequently results in higher isolated yields and improved product purity compared to conventional methods.[1][8][10][11] This is a direct consequence of the heating mechanism:
-
Reduced By-products: The elimination of hot vessel walls minimizes the decomposition of substrates, reagents, or products, leading to cleaner reaction profiles.[8]
-
Enhanced Selectivity: The rapid heating and short reaction times can favor the thermodynamically controlled product over the kinetically controlled one by providing enough energy to overcome higher activation barriers more quickly.[22]
Energy Efficiency
Microwave heating is a highly energy-efficient process.[12][23] Energy is delivered directly to the materials that absorb it, rather than wasting energy heating an oil bath, the reaction flask, and the surrounding fume hood.[1][12] Studies comparing the energy consumption of microwave reactors to conventionally heated vessels for the same reactions have shown that microwave heating can be significantly more efficient, although this benefit is most pronounced for shorter reactions and is dependent on reactor design.[23]
Scalability
Scalability is the most significant challenge for microwave-assisted synthesis.[11][24] The penetration depth of 2.45 GHz microwaves into absorbing materials is typically only a few centimeters.[25] This physical limitation means that uniformly heating a large-volume batch reactor is difficult. However, significant progress has been made:
-
Multimode Reactors: Larger cavity reactors that can process several hundred milliliters have been developed, allowing for synthesis on a scale of up to ~500 mmol.[25][26]
-
Flow Chemistry: Continuous flow reactors, where the reaction mixture is pumped through a thin tube that is irradiated with microwaves, offer a promising solution for large-scale production by eliminating the penetration depth issue.
While conventional jacketed glass reactors remain the standard for kilo-lab and pilot plant scales, microwave technology is now a feasible option for producing gram-to-hundred-gram quantities of material.[27]
Safety and Process Control
Both methods have distinct safety profiles. Conventional heating involves large volumes of hot oil and slow thermal response times. Microwave synthesis, particularly in sealed vessels, can lead to the rapid generation of high pressures. However, modern commercial microwave reactors are equipped with robust safety features:
-
Direct Temperature Monitoring: In-situ fiber optic probes or external infrared (IR) sensors provide accurate, real-time temperature monitoring of the reaction mixture.
-
Pressure Sensing: Reactors continuously monitor vessel pressure and will modulate or cut power to prevent over-pressurization.
-
Stirring: Vigorous stirring is crucial to mitigate the formation of localized "hot spots" and prevent explosive solvent superheating.[28]
-
Thermal Runaway Prevention: While thermal runaway can occur if a material's ability to absorb microwave energy increases sharply with temperature, modern control systems can detect and prevent such events.[29]
The "instant on-instant off" nature of microwave power provides a level of reaction control that is impossible to achieve with the thermal inertia of a conventional heating bath.[2]
Part 3: Practical Application - A Comparative Synthesis
To illustrate the practical differences, let's consider a well-established reaction: the three-component Biginelli condensation to form a dihydropyrimidine (DHPM), a scaffold common in medicinal chemistry.
Experimental Protocols
Reaction: Synthesis of Dihydropyrimidine (DHPM)
(Self-generated image, not from search results)
Protocol 1: Conventional Heating (Oil Bath)
-
Setup: Place a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser in a silicone oil bath on a stirrer/hotplate.
-
Reagents: To the flask, add ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), urea (15 mmol), and ethanol (20 mL).
-
Reaction: Heat the oil bath to achieve a gentle reflux of the ethanol (~80 °C). Maintain reflux with vigorous stirring for 4 hours.
-
Workup: Allow the reaction to cool to room temperature. The product will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the DHPM product.
Protocol 2: Microwave-Assisted Synthesis
-
Setup: Place a 10 mL microwave process vial equipped with a magnetic stir bar.
-
Reagents: To the vial, add ethyl acetoacetate (4 mmol), benzaldehyde (4 mmol), urea (6 mmol), and a 3:1 mixture of acetic acid/ethanol (4 mL).
-
Reaction: Seal the vessel and place it in the cavity of a single-mode microwave reactor. Irradiate the mixture at 120 °C for 10 minutes (this includes a 3-minute ramp to temperature).[25] Ensure vigorous stirring is active throughout.
-
Workup: Cool the vessel to room temperature using the instrument's forced air cooling system. Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry.
Caption: Comparison of experimental workflows.
Comparative Experimental Data
The following table summarizes typical results for the Biginelli condensation, demonstrating the clear advantages of the microwave-assisted approach.
| Parameter | Conventional Method | Microwave Method |
| Reaction Time | 2 - 15 hours | 2 - 8 minutes |
| Isolated Yield | 60 - 75% | 85 - 95% |
| Energy Input | High (prolonged heating) | Low (short irradiation time) |
| Process Time | > 5 hours (including heat/cool) | < 30 minutes (including setup/cool) |
(Data synthesized from multiple sources for illustrative purposes).[8][13]
Part 4: Choosing the Right Tool for the Job
The decision to use microwave or conventional heating should be based on the specific goals of the synthesis.
Caption: Decision guide for heating method selection.
When to Choose Microwave Synthesis:
-
Drug Discovery & Library Synthesis: Ideal for rapidly generating large numbers of analogs for screening.[11][30]
-
Reaction Optimization: Quickly screen different solvents, temperatures, and catalysts to find optimal conditions.
-
Difficult Reactions: For transformations that require very high temperatures or have slow kinetics, microwave heating can make previously unfeasible reactions possible.[10][22]
-
Green Chemistry: When reducing solvent use and energy consumption are priorities.[12][31][32]
When to Choose Conventional Heating:
-
Large-Scale Production (>1 kg): Remains the most established and straightforward method for pilot plant and manufacturing scales.
-
Reactions with Non-Polar Reactants/Solvents: Materials that do not couple effectively with microwaves will not heat efficiently.
-
Budgetary Constraints: A hotplate and glassware are significantly less expensive than a dedicated chemical microwave reactor.[24]
Conclusion
Microwave-assisted synthesis is not merely a faster way to heat a flask; it is a transformative technology that leverages a fundamentally different mechanism of energy transfer to achieve remarkable results. For the modern researcher in drug development and chemical synthesis, it offers unparalleled speed, efficiency, and control for reaction discovery and optimization. While conventional heating retains its place for large-scale manufacturing, the microwave reactor has firmly established itself as an indispensable tool that complements traditional methods, enabling chemists to explore chemical space more rapidly and efficiently than ever before.
References
- 1. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 2. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 3. Mechanisms of Heat Transfer: Conduction, Convection, and Radiation • BNS Institute [bns.institute]
- 4. sciencenotes.org [sciencenotes.org]
- 5. Mechanisms of Heat Transfer | Conduction, Convention & Radiation - Lesson | Study.com [study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 5.6 Heat Transfer Methods – Conduction, Convection and Radiation Introduction – Douglas College Physics 1207 [pressbooks.bccampus.ca]
- 8. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave Heating - Mechanism and Theory [cem.com]
- 10. ajrconline.org [ajrconline.org]
- 11. epcp.ac.in [epcp.ac.in]
- 12. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A comparison of reaction kinetics observed under microwave irradiation and conventional heating | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. On the existence of and mechanism for microwave-specific reaction rate enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Superheating - Wikipedia [en.wikipedia.org]
- 19. Superheating effects associated with microwave dielectric heating - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.org [mdpi.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 27. Scale-up in microwave-accelerated organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MPN - Demonstration Calculations [microwavepropertiesnorth.ca]
- 30. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances | Jacob | International Journal of Chemistry | CCSE [ccsenet.org]
- 31. mdpi.com [mdpi.com]
- 32. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-chloro-N-cyclopropylpyrimidin-4-amine
As drug discovery and development pipelines advance, the synthesis of novel heterocyclic compounds like 2-chloro-N-cyclopropylpyrimidin-4-amine becomes increasingly common. While these molecules are pivotal for progress, their handling and disposal demand a rigorous, scientifically-grounded approach to ensure laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within the research environment.
The core principle underpinning this protocol is that proper disposal is not an afterthought but an integral part of the experimental workflow. The procedures outlined here are designed to be self-validating, ensuring that each step logically builds upon the last to create a closed-loop system of safety and accountability.
Hazard Profile and Initial Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For a specialized research compound like this compound, comprehensive toxicological data may be limited.[1][2] Therefore, we must infer its hazard profile from its chemical structure and data available for analogous compounds, such as other chlorinated pyrimidines.
The molecule's structure presents two key areas of concern: the chlorinated pyrimidine ring and the cyclopropylamine functional group. Chlorinated organic compounds can be irritants and may release toxic gases like hydrogen chloride upon decomposition.[1] Amines can be corrosive, irritative, and may act as sensitizers.[3][4]
| Hazard Type | Inferred Risk based on Chemical Analogs | Recommended Precautions & Rationale |
| Skin Corrosion/Irritation | Causes skin irritation.[1][5] | Always wear chemical-impermeable gloves (e.g., nitrile) and a lab coat. Prevents direct contact and potential absorption. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][5] | Wear safety glasses with side shields or chemical splash goggles. Protects against accidental splashes of solids or solutions. |
| Acute Toxicity (Inhalation/Ingestion) | May be harmful if inhaled or swallowed. Toxicological properties are not fully investigated.[1][2] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. |
| Hazardous Decomposition | Thermal decomposition can release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[1][3] | This underpins the requirement for specialized, high-temperature incineration with flue gas scrubbing for final disposal. |
The Cornerstone of Disposal: Waste Stream Segregation
The single most critical step in the disposal process is correct waste stream classification. The presence of a carbon-chlorine bond firmly places This compound in the category of Halogenated Organic Waste .
This classification is not merely an administrative detail; it dictates the entire disposal pathway. Halogenated wastes cannot be disposed of via the same methods as non-halogenated wastes (like acetone or ethanol). They require high-temperature incineration in a licensed facility equipped with "scrubbers" to neutralize the acidic gases (e.g., HCl) generated during combustion, preventing their release into the atmosphere.[6] Mixing halogenated and non-halogenated waste streams leads to costly and complex disposal challenges and is a serious compliance violation.[7][8]
The following decision workflow must be applied to all waste generated from experiments involving this compound.
Caption: Waste classification workflow for this compound.
Step-by-Step Disposal Protocol for Laboratory Operations
This protocol covers the collection of waste at the point of generation (the laboratory bench) up to the point of handoff to your institution's Environmental Health and Safety (EHS) department.
3.1. Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Body Protection: A flame-resistant lab coat, fully fastened.
3.2. Waste Collection and Containerization
The integrity of the disposal process begins with the waste container itself.
-
Select an Appropriate Container: Use a container designated by your institution's EHS for halogenated organic liquid waste. This is typically a high-density polyethylene (HDPE) or glass container with a screw-top lid. Ensure it is clean, dry, and in good condition.[9][10]
-
Label Immediately: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information:
-
Generator Information: Your name, lab, and contact details.
-
Chemical Contents: List all components by their full chemical name, including solvents. Write out "this compound" and estimate its percentage in the waste mixture.
-
-
Add Waste Safely: Conduct all transfers of waste inside a chemical fume hood to prevent inhalation of vapors.
-
Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[7][9] This minimizes fugitive emissions and prevents spills.
-
Store Securely: Store the container in a designated Satellite Accumulation Area (SAA), away from heat sources and incompatible materials like strong acids or oxidizers.[8]
3.3. Managing Spills and Contamination
Accidents can happen; a prepared response is critical.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: If safe to do so, prevent the spill from spreading.
-
Absorb the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to cover the spill. Do not use combustible materials like paper towels for large spills.
-
Collect Contaminated Material: Carefully sweep or scoop the absorbed material and any contaminated debris (like broken glass) into a separate, sealable bag or container.[11]
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through the halogenated waste stream.
-
Decontaminate the Surface: Clean the spill area with an appropriate solvent, and collect the cleaning materials (wipes, etc.) as hazardous waste.
3.4. Final Disposal Pathway
Once the waste container is full (typically 75-80% capacity) or has reached your institution's storage time limit, arrange for a pickup from your EHS department. Do not pour this waste down the drain under any circumstances.[6][7]
Decontamination of Labware and Original Packaging
Properly decontaminating reusable labware and empty product containers is essential to prevent cross-contamination and ensure they can be safely washed or disposed of.
-
Initial Rinse (in a fume hood): Rinse the contaminated glassware or empty product container three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, this rinsate is now hazardous waste. It must be collected and added to your designated halogenated organic waste container.[12]
-
Final Cleaning: After the triple rinse, the labware can be washed using standard laboratory detergents.
-
Container Disposal: An empty product container that has been triple-rinsed as described can typically be disposed of in the normal trash (e.g., glass recycling) after defacing the label.[6] Always confirm this final step with your institutional EHS policy.
By adhering to this comprehensive guide, researchers can confidently manage the lifecycle of this compound, ensuring that its valuable contribution to science is not overshadowed by risks to safety or the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. chemicalbook.com [chemicalbook.com]
- 12. uwlax.edu [uwlax.edu]
Navigating the Synthesis of 2-chloro-N-cyclopropylpyrimidin-4-amine: A Guide to Personal Protective Equipment and Safe Handling
Understanding the Risks: A Structure-Based Hazard Assessment
The chemical structure of 2-chloro-N-cyclopropylpyrimidin-4-amine suggests several potential hazards. The chlorinated pyrimidine core is an electron-deficient aromatic system, making it susceptible to nucleophilic attack and potentially reactive. The amine functionality can be irritating and may cause allergic reactions.[1] Similar chlorinated aromatic compounds are known to cause skin and eye irritation.[2][3] Furthermore, amine-containing compounds can be corrosive and toxic if inhaled, ingested, or absorbed through the skin.[4][5] Therefore, a cautious approach that assumes the compound is hazardous is warranted.
Core Principles of Protection: Selecting the Appropriate PPE
A multi-layered approach to PPE is essential to mitigate the potential risks associated with handling this compound. The following recommendations are based on a synthesis of safety protocols for structurally related chemicals.
Eye and Face Protection: The First Line of Defense
Given the potential for eye irritation or severe damage from related compounds, robust eye and face protection is non-negotiable.[6][7]
-
Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[8]
-
Secondary Protection: A full-face shield should be worn over safety goggles, especially when there is a risk of splashes or when handling larger quantities.[8]
Skin Protection: A Barrier Against Irritation and Absorption
Preventing skin contact is paramount, as similar compounds can cause irritation, burns, or allergic reactions.[1][2]
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact.[8] For prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or a double layer of nitrile gloves should be used. Always inspect gloves for any signs of degradation or perforation before use.[8]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.[8]
-
Additional Protection: For tasks with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron and disposable sleeves are recommended.[9]
Respiratory Protection: Guarding Against Inhalation Hazards
All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][6]
-
Engineering Controls: A properly functioning chemical fume hood is the primary means of respiratory protection.[6]
-
Respirators: In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][10] Proper fit testing and training are essential for effective respirator use.[8]
Safe Handling and Operational Workflow
A systematic approach to handling this compound will minimize the risk of exposure.
Caption: A logical workflow for safely handling this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary chemicals, glassware, and equipment.
-
-
Handling:
-
Conduct all manipulations of the solid compound within the fume hood.
-
Carefully weigh the required amount of this compound.
-
Transfer the compound to the reaction vessel.
-
If the reaction is sensitive to air or moisture, use appropriate techniques such as an inert atmosphere.
-
-
Cleanup:
-
Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent.
-
Segregate all waste materials (solid waste, contaminated gloves, etc.) into a clearly labeled hazardous waste container.[7]
-
Carefully remove and dispose of PPE in the designated waste stream.
-
Wash hands and any exposed skin thoroughly with soap and water.[7]
-
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[4]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, sealed, and clearly labeled container.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[7]
Conclusion
While the specific toxicological properties of this compound have not been fully elucidated, a proactive and informed approach to safety is essential. By understanding the potential hazards based on its chemical structure and adhering to the comprehensive PPE, handling, and disposal guidelines outlined in this document, researchers can confidently and safely work with this compound, advancing their scientific endeavors while prioritizing their well-being.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. pppmag.com [pppmag.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
